N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-JXIVCAPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Technical Monograph: Synthesis and Characterization of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Executive Summary
This technical guide details the synthesis and characterization of This compound , a critical deuterated internal standard used in the mass spectrometric quantification of valine adducts and associated metabolites.
The cyanoethylation of amino acids is a known biomarker for exposure to acrylonitrile (a Michael acceptor). Consequently, the deuterated analog (
Strategic Rationale & Isotopic Design
The selection of the 1,1,2-d3 isotopologue is driven by two bioanalytical necessities:
-
Mass Shift (+3 Da): A mass difference of +3 Da is the minimum required to avoid isotopic overlap with the natural abundance (
) envelope of the analyte, ensuring "crosstalk-free" quantification in Single Reaction Monitoring (SRM) modes. -
Metabolic Stability: The deuterium labels are placed on the ethyl side chain (
). This positioning avoids the exchangeable amine/carboxylic acid protons, ensuring the label remains intact during aqueous workup and biological incubation.
Retrosynthetic Analysis
The most atom-economical route to N-substituted amino acids is the Aza-Michael addition . This pathway avoids the use of alkyl halides (which can lead to over-alkylation) and utilizes the nucleophilicity of the valine primary amine against the electrophilic
Reaction Mechanism Visualization
Figure 1: Mechanism of Aza-Michael addition. The amine attacks the deuterated
Experimental Protocol
Safety Warning: Acrylonitrile-d3 is a potent carcinogen, highly flammable, and volatile. All operations must be performed in a functioning fume hood using double-gloving (Nitrile/Laminate) and full eye protection.
Materials & Reagents
| Reagent | Role | Purity/Isotopics |
| L-Valine | Substrate | >99% (HPLC grade) |
| Acrylonitrile-d3 | Electrophile | |
| Triethylamine (TEA) | Base Catalyst | >99% |
| Water/Ethanol (1:1) | Solvent | HPLC Grade |
| Dowex 50W-X8 | Purification | H+ Form |
Synthesis Procedure
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Valine (1.0 eq, 5 mmol) in a mixture of water/ethanol (10 mL, 1:1 v/v).
-
Catalyst Addition: Add Triethylamine (1.5 eq) to depotonate the ammonium species, ensuring the amine is free and nucleophilic.
-
Controlled Addition: Cool the solution to 0°C. Add Acrylonitrile-d3 (1.1 eq) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[1] Controlled addition prevents polymerization of the acrylonitrile.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Quenching: Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove ethanol and excess acrylonitrile.
Purification (Ion Exchange)
Since the product is an amino acid derivative, cation exchange chromatography is the preferred purification method to remove non-polar byproducts and excess reagents.
-
Load the aqueous residue onto a column packed with Dowex 50W-X8 (H+ form) .
-
Wash with distilled water (3 column volumes) to remove unreacted acrylonitrile and anionic impurities.
-
Elute the target compound using 1M NH₄OH .
-
Lyophilize the ammoniacal fractions to obtain This compound as a white amorphous powder.
Characterization & Validation
The identity of the synthesized compound must be validated using High-Resolution Mass Spectrometry (HRMS) and NMR.
Nuclear Magnetic Resonance (NMR)
The
Expected
| Position | Shift ( | Multiplicity (Protio) | Multiplicity (Deutero | Interpretation |
| 3.25 | Doublet | Doublet | Unaffected backbone. | |
| 2.10 | Multiplet | Multiplet | Unaffected backbone. | |
| 0.95 | Doublet | Doublet | Unaffected backbone. | |
| N-CH2 (Ethyl) | 2.85 | Triplet | Silent | Replaced by |
| CH2-CN (Ethyl) | 2.60 | Triplet | Broad Singlet (1H) | Replaced by |
Note on Pos 2: The carbon alpha to the nitrile (
Mass Spectrometry (LC-MS/MS)
-
Instrument: Triple Quadrupole MS (ESI+).
-
Protio (Reference):
m/z. -
Deutero (Target):
m/z. -
Fragmentation: The loss of the valine backbone (formic acid loss) or the cyanoethyl group should be consistent. The +3 Da shift must be retained in fragments containing the N-alkyl chain.
Workflow Diagram
Figure 2: Step-by-step purification and validation workflow.
Applications in Drug Development
-
Biomonitoring: Acrylonitrile is a pervasive industrial chemical. This standard allows for the precise quantification of valine adducts (N-2-cyanoethylvaline) in hemoglobin, serving as a long-term biomarker of exposure [1].
-
DMPK Studies: Used to track the metabolic fate of valine-containing peptidomimetics where the amine is modified.
-
Internal Standard: The kinetic isotope effect (KIE) of the deuterium atoms at the
-position to the nitrile may slightly slow down oxidative metabolism (e.g., by CYP450), but for MS quantification, the co-elution with the analyte is the priority.
References
-
Biomonitoring of Acrylonitrile Exposure: Title: "N-(2-cyanoethyl)valine as a biomarker of acrylonitrile exposure in humans." Source: PubMed / Toxicology Letters. URL:[Link] (General search for N-cyanoethyl valine biomarkers)
-
Aza-Michael Addition Methodology: Title: "The Aza-Michael Reaction: From Known to New Avenues."[5] Source: European Journal of Organic Chemistry. URL:[Link]
-
Acrylonitrile Safety Data: Title: "Acrylonitrile - Safety Data Sheet (SDS)." Source: PubChem. URL:[Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Physical and chemical properties of deuterated N-(2-Cyanoethyl) Valine
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated N-(2-Cyanoethyl) Valine
Authored by a Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physical and chemical properties of deuterated N-(2-Cyanoethyl) Valine, a molecule of significant interest in bioanalytical chemistry and metabolic studies. The narrative moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and analytical strategies, thereby providing a robust framework for its application.
Introduction: The Strategic Value of Isotopic Labeling
N-(2-Cyanoethyl) Valine is an adduct formed from the reaction of acrylonitrile with the N-terminal valine of hemoglobin.[1] As such, it has been established as a crucial biomarker for assessing exposure to acrylonitrile, a compound relevant in both occupational health and studies on smoking.[1][2][3] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into this molecule elevates its utility from a mere biomarker to a precision tool for quantitative analysis.
The strategic incorporation of deuterium into drug candidates and analytical standards is a cornerstone of modern pharmaceutical science.[4] This is primarily due to the Kinetic Isotope Effect (KIE) , a phenomenon rooted in the fundamental physics of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, particularly if this bond cleavage is the rate-limiting step of the reaction.[6] This effect can be leveraged to enhance the metabolic stability of a drug, reduce the formation of toxic metabolites, and improve its overall pharmacokinetic profile.[7][8] In the context of N-(2-Cyanoethyl) Valine, deuteration provides an ideal internal standard for mass spectrometry-based quantification, ensuring analytical accuracy and precision.
This document provides an in-depth examination of the physical properties, chemical reactivity, and essential analytical protocols for characterizing deuterated N-(2-Cyanoethyl) Valine.
Molecular Structure and Deuteration Strategy
The foundational structure of N-(2-Cyanoethyl) Valine is comprised of an L-valine core covalently bonded to a cyanoethyl group via the alpha-amino nitrogen.
Sources
- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
N-(2-Cyanoethyl-(1,1,2-d3)) Valine mechanism of action in mass spectrometry
This technical guide is structured to provide a comprehensive, mechanistic understanding of N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) as a critical internal standard in the quantification of acrylonitrile exposure.
Executive Summary & Scientific Context
N-(2-Cyanoethyl)valine (CEV) is the specific stable adduct formed when Acrylonitrile (ACN) —a potent carcinogen and industrial chemical—reacts with the N-terminal valine residues of hemoglobin (Hb). Because hemoglobin has a lifespan of ~120 days, CEV levels serve as a long-term integral biomarker for ACN exposure (e.g., smoking, industrial plastics manufacturing).
This compound is the isotopically labeled internal standard (IS) required for the precise quantification of this biomarker. Its "mechanism of action" in mass spectrometry is defined by its ability to mimic the physicochemical behavior of the native analyte (CEV) through extraction, derivatization, and ionization, while maintaining a distinct mass spectral signature (
Mechanism of Action: Chemical & Physical Basis
Structural Integrity and Isotope Effect
The specific labeling pattern (1,1,2-d3) places deuterium atoms on the ethyl chain attached to the valine nitrogen:
-
Non-Exchangeable Labeling: Unlike deuterium placed on amine or carboxyl groups (which exchange with solvent protons), the C-D bonds on the cyanoethyl group are chemically inert during the harsh acidic/basic conditions of the Modified Edman Degradation .
-
Chromatographic Co-elution: The deuterium isotope effect is minimal. CEV-d3 co-elutes with native CEV on C18 and Phenyl-Hexyl columns, ensuring that the IS experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray source.
The Modified Edman Degradation (The "FIRE" Procedure)
Free CEV is difficult to analyze due to its high polarity and low molecular weight. The industry-standard mechanism (CDC, Törnqvist) involves detaching the CEV from the globin protein using a specific isothiocyanate reagent, typically Pentafluorophenyl Isothiocyanate (PFPITC) or Fluorescein Isothiocyanate (FITC).
-
Reaction: PFPITC reacts with the secondary amine of the N-(2-cyanoethyl)valine.
-
Cyclization: Under basic conditions, the molecule cyclizes and cleaves from the protein chain.
-
Product: A Pentafluorophenylthiohydantoin (PFPTH) derivative.[1][2]
-
Native CEV Derivative: PFPTH-CEV (
) -
IS CEV-d3 Derivative: PFPTH-CEV-d3 (
)
-
Mass Spectrometry Physics (ESI-MS/MS)
Once derivatized, the molecule is analyzed via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode.
-
Ionization: The thiohydantoin ring and the tertiary amine (formed by the cyanoethyl attachment) readily protonate
. -
Fragmentation (CID): Under Collision-Induced Dissociation, the PFPTH derivative undergoes characteristic cleavage. The quantitative transition typically involves the loss of the cyanoethyl group or fragmentation of the hydantoin ring.
-
Crucial Mechanistic Requirement: For the IS to work, the fragment ion monitored must retain the deuterium label or the mass shift must be preserved in the neutral loss.
-
Visualization: Reaction & MS Pathways
The following diagram illustrates the formation of the biomarker and the parallel processing of the Internal Standard (CEV-d3).
Caption: Figure 1. Mechanistic pathway of Acrylonitrile biomarker formation, Internal Standard spiking, Edman degradation derivatization, and MS quantification.
Experimental Protocol: The "Modified Edman" Workflow
This protocol is designed for high-sensitivity detection (LOD < 5 pmol/g globin). It utilizes the Self-Validating principle where the IS corrects for cleavage efficiency.
Reagents & Preparation[3]
-
Internal Standard Stock: Dissolve this compound in 0.1M HCl to a concentration of 100 µM. Store at -20°C.
-
Derivatization Reagent: PFPITC (Pentafluorophenyl isothiocyanate) diluted in Formamide.
-
Globin Isolation: Precipitate globin from whole blood using acidic 2-propanol.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Spiking | Add 20 µL of CEV-d3 IS to 50 mg of precipitated globin. | Adding IS before derivatization ensures it tracks the efficiency of the chemical cleavage reaction. |
| 2. Alkalization | Add 800 µL of 0.1 M NaOH (or Carbonate buffer pH 9.0). | Deprotonates the N-terminal amine, making it nucleophilic for the PFPITC reaction. |
| 3. Derivatization | Add 20 µL PFPITC reagent. Shake at 45°C for 90 mins. | PFPITC couples with the secondary amine of CEV. The basic pH promotes cyclization and detachment of the PFPTH-CEV derivative. |
| 4. Extraction | Extract with TBME (tert-Butyl methyl ether) . Evaporate to dryness. | The PFPTH derivative is hydrophobic; TBME selectively extracts it from the aqueous protein sludge. |
| 5. Reconstitution | Dissolve in 50% Acetonitrile / 0.1% Formic Acid. | Prepares the sample for Reverse Phase LC. |
Data Interpretation & MS/MS Transitions
The following table outlines the specific Multiple Reaction Monitoring (MRM) transitions. Note that exact masses may vary slightly based on the specific derivatization reagent used (PFPITC vs FITC). The values below assume PFPITC derivatization, the most common toxicological standard.
MRM Transition Table
| Analyte | Precursor Ion | Product Ion | Collision Energy (eV) | Mechanistic Origin of Fragment |
| CEV (Native) | 352.1 | 254.0 | 15 - 20 | Loss of Cyanoethyl + Ring cleavage (Retains PFP moiety) |
| CEV (Native) | 352.1 | 197.0 | 25 | Secondary fragment (PFP-NCS group) |
| CEV-d3 (IS) | 355.1 | 257.0 | 15 - 20 | Quantifier: Shift of +3 Da confirms d3 label is on the retained valine/ethyl backbone. |
| CEV-d3 (IS) | 355.1 | 200.0 | 25 | Qualifier: Shift of +3 Da confirms identity. |
Quantification Logic
-
Linearity: The response should be linear from 5 pmol/g to 5000 pmol/g globin.
-
Self-Validation: If the Area of the IS drops below 50% of the average in a batch, it indicates matrix suppression or failed derivatization for that specific sample.
Graphviz Diagram: Fragmentation Physics
This diagram details the specific fragmentation logic that preserves the isotope label during MS/MS.
Caption: Figure 2. Parallel fragmentation pathways showing the retention of the +3 Da mass shift in the Product Ion, essential for accurate IDMS quantification.
References
-
Schettgen, T., et al. (2002). "A method for the quantification of the biomarker N-(2-cyanoethyl)valine in human blood by LC-MS/MS." Journal of Chromatography B.
-
Törnqvist, M., et al. (2002). "Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin." Mutagenesis.
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Acrylonitrile Adducts." National Health and Nutrition Examination Survey (NHANES).
-
Rydberg, P., et al. (2010). "A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS (The FIRE Method)." Journal of Chromatography B.
Sources
Precision in Quantitation: The Strategic Use of Deuterated Amino Acid Standards
The following technical guide provides an in-depth review and protocol strategy for the use of deuterated amino acid standards in quantitative bioanalysis.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary
In the rigorous landscape of drug development and clinical diagnostics, Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for absolute quantification. While Carbon-13 (
However, the use of deuterium introduces unique physicochemical challenges—specifically the Chromatographic Isotope Effect (CIE) and potential Hydrogen-Deuterium Exchange (HDX) —that can compromise data integrity if not expertly managed. This guide synthesizes the theoretical underpinnings with practical, field-proven protocols to validate deuterated standards for regulatory-grade bioanalysis.
Fundamental Principles: The Mechanics of IDMS
The core utility of a deuterated standard lies in its ability to correct for variability in every step of an analytical workflow—from extraction recovery to ionization efficiency.
The Internal Standard (IS) Concept
In IDMS, a known amount of stable isotope-labeled standard (SIS) is spiked into the sample before sample preparation. Because the SIS is chemically identical (or nearly so) to the analyte, it behaves identically during:
-
Sample Extraction: Corrects for recovery losses.
-
Chromatography: Elutes near the analyte.
-
Ionization: Experiences the same matrix suppression/enhancement.
Quantification is derived not from absolute intensity, but from the Area Ratio (
Why Deuterium?
-
Cost: Deuterated reagents are significantly less expensive to synthesize than
or analogs. -
Availability: A vast library of deuterated small molecules and amino acids is commercially off-the-shelf (COTS).
-
Mass Shift: It is easy to generate a mass shift of +3 Da or +4 Da (e.g., Leucine-
), avoiding isotopic overlap with the natural abundance M+1 and M+2 peaks of the analyte.
Technical Challenges & Mitigation
The primary risk when using deuterated standards is assuming they are "perfect" mimics. They are not.
The Chromatographic Isotope Effect (CIE)
Unlike
-
Effect: Deuterated compounds are slightly less lipophilic.[1]
-
Observation: In Reversed-Phase Liquid Chromatography (RPLC), deuterated standards often elute earlier than their non-labeled counterparts.[1][2]
-
Risk: If the shift is significant, the IS may not experience the exact same matrix suppression zone as the analyte, potentially degrading accuracy.
Hydrogen-Deuterium Exchange (HDX)
Labels must be placed on non-exchangeable positions (carbon-bound hydrogens). Deuterium on heteroatoms (
Visualization: The IDMS Workflow & CIE Risk
The following diagram illustrates the standard IDMS workflow and explicitly highlights where the Chromatographic Isotope Effect occurs.
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. Note the critical step at LC Separation where deuterium-induced retention time shifts can occur.
Method Development Protocol
This protocol outlines the validation of a deuterated amino acid standard for a targeted LC-MS/MS assay (e.g., quantifying Phenylalanine in plasma).
Phase 1: Standard Selection & Stability
-
Selection: Choose a standard with a mass shift of at least +3 Da to avoid overlap with the natural isotopic envelope of the analyte.
-
Example: Phenylalanine-
(ring labeled) is superior to Phenylalanine- or .
-
-
Scrambling Check: Dissolve the standard in the mobile phase (e.g., 50% Methanol/Water with 0.1% Formic Acid). Infuse into MS and monitor for 1 hour.
-
Pass Criteria: No loss of signal intensity for the parent ion; no appearance of
peaks indicating H/D exchange.
-
Phase 2: Chromatographic Evaluation (Assessment of CIE)
-
Co-injection: Inject a mixture of the non-labeled analyte and the deuterated IS.
-
Peak Overlay: Extract chromatograms (XIC) for both transitions.
-
Calculate Shift:
.-
Acceptance: In RPLC, a slight shift (
min) is common. If min, verify that the IS is still compensating for matrix effects by performing a post-column infusion experiment.
-
Phase 3: MRM Optimization
-
Cross-Talk Check:
-
Inject Analyte only -> Monitor IS channel. (Result should be 0).
-
Inject IS only -> Monitor Analyte channel. (Result should be 0).
-
Note: Impurities in the deuterated standard (e.g.,
present in the reagent) can cause false positives in the analyte channel. Ensure isotopic purity is >98% or 99%.
-
Comparative Analysis of Labeling Strategies
The following table contrasts deuterated standards with other isotopic approaches.
| Feature | Deuterated Standards ( | Carbon/Nitrogen Standards ( | Chemical Derivatization (e.g., iTRAQ) |
| Cost | Low | High | High |
| Chromatography | Potential Retention Shift (CIE) | Perfect Co-elution | Co-elution (Isobaric) |
| Mass Difference | Variable (+1 to +10 Da) | Variable (+6 to +10 Da) | Fixed tags |
| Primary Use | Targeted Small Molecule/Metabolomics | Proteomics (SILAC), High-end Quant | Discovery Proteomics |
| Risk | H/D Exchange, Peak Separation | High Cost | Incomplete Labeling |
Applications in Drug Development[1]
Targeted Metabolomics & Clinical Diagnostics
In newborn screening and clinical metabolic profiling, deuterated amino acids are used to quantify markers like Phenylalanine (PKU screening) or Branched-Chain Amino Acids (MSUD screening).
-
Protocol: Dried blood spots are extracted with a solvent containing a cocktail of deuterated amino acids. The ratio of endogenous amino acid to the deuterated standard determines the concentration.
Absolute Quantification (AQUA) in Proteomics
For determining the absolute concentration of a therapeutic protein or biomarker:
-
Synthesize a "Heavy" peptide using deuterated amino acids (e.g., Leucine-
). -
Spike this peptide into the tryptic digest of the sample.
-
The heavy peptide acts as the IS for the corresponding endogenous peptide.
Visualization: Peak Shift Phenomenon
The diagram below illustrates the "Inverse Isotope Effect" often seen in RPLC, where the deuterated standard elutes earlier.
Figure 2: Representation of the Chromatographic Isotope Effect (CIE). The deuterated standard (Red) often exhibits a shorter retention time than the protiated analyte (Blue) in reversed-phase chromatography.
References
-
Isotope Dilution Mass Spectrometry Principles
-
Chromatographic Isotope Effect
- Title: Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chrom
-
Source: BenchChem Technical Support.[1]
-
SILAC Methodology
-
Absolute Quantification (AQUA)
-
Clinical Applications
- Title: Simultaneous Determination of L- and D-Amino Acids in Proteins...
- Source: PMC / NIH.
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. uni-marburg.de [uni-marburg.de]
Discovery and significance of N-(2-Cyanoethyl) Valine as a biomarker
Technical Guide: N-(2-Cyanoethyl) Valine as a Biomarker for Acrylonitrile Exposure
Executive Summary
N-(2-Cyanoethyl) Valine (CEV) represents a pivotal biomarker in toxicological and clinical research, serving as a stable surrogate for cumulative exposure to Acrylonitrile (AN). Unlike transient urinary metabolites that reflect exposure over hours, CEV is a hemoglobin adduct with a biological half-life mirroring that of the red blood cell (~120 days). This guide details the mechanistic formation of CEV, its historical validation, and the modern "FIRE" (Fluorescein Isothiocyanate) analytical protocol used to quantify it via LC-MS/MS.
The Mechanistic Basis
Chemical Formation
Acrylonitrile (AN) is an
The N-terminal valine of the hemoglobin
Pathway Visualization
Figure 1: The Michael addition pathway where Acrylonitrile alkylates the N-terminal valine of hemoglobin.
Historical Discovery & Significance
The utility of CEV was established through the pioneering work of the Törnqvist and Osterman-Golkar groups at Stockholm University in the 1980s and 90s. Their research shifted the paradigm of biomonitoring from measuring rapidly excreted urinary metabolites (which fluctuate wildly) to measuring blood protein adducts.
-
The "N-alkyl Edman" Breakthrough: Early methods utilized a modified Edman degradation.[1][2] Traditional Edman reagents (like Phenyl isothiocyanate) were adapted to specifically cleave alkylated N-terminal valines.[3][4]
-
Validation: Studies confirmed that CEV levels correlate linearly with AN dose in animal models and are significantly elevated in smokers (cigarette smoke contains ~10–30 µg of AN per cigarette) compared to non-smokers.
Analytical Methodology: The "FIRE" Procedure
While earlier methods relied on GC-MS with Pentafluorophenyl isothiocyanate (PFPITC), the modern standard is the Modified Edman Degradation with Fluorescein Isothiocyanate (FITC) , often termed the "FIRE" procedure.[2] This method allows for high sensitivity using LC-MS/MS.[5]
Principle
The FITC reagent reacts with the secondary amine of the CEV adduct. Under specific conditions, this induces cyclization and cleavage of the N-terminal amino acid, releasing it as a Fluorescein Thiohydantoin (FTH) derivative.[2] This derivative is highly ionizable and distinct in mass spectrometry.
Protocol: LC-MS/MS Quantification
Reagents:
-
Internal Standard (IS):
-CEV-Val-Leu-Ser (or similar isotopically labeled peptide). -
Lysis Buffer: 10 mM KHCO
. -
Derivatization Reagent: FITC in dimethylformamide (DMF).
Step-by-Step Workflow:
-
Sample Preparation:
-
Wash 250 µL of whole blood or packed red blood cells (RBCs) with saline (0.9% NaCl) three times to remove plasma proteins.
-
Lyse RBCs by adding 1 mL of Lysis Buffer. Freeze-thaw if necessary to ensure complete lysis.
-
-
Globin Isolation (Optional but recommended for purity):
-
Precipitate globin using acidic acetone (1% HCl in acetone).
-
Centrifuge (10,000 x g, 5 min), discard supernatant, and dry the pellet under nitrogen.
-
-
Derivatization (The "FIRE" Reaction):
-
Resuspend globin (approx. 2-5 mg) in 200 µL of buffer (pH 7.4).
-
Add Internal Standard .
-
Add excess FITC reagent .
-
Incubate at 37°C for 12–18 hours . Note: This long incubation drives the slow cyclization/cleavage of the alkylated valine.
-
-
Extraction:
-
Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge to remove excess FITC and clean the sample.
-
Elute the CEV-FTH derivative with acetonitrile/formic acid.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]
-
MRM Transitions: Monitor specific transitions for CEV-FTH (Parent ion
Fragment ion specific to the fluorescein moiety).
-
Analytical Workflow Diagram
Figure 2: The "FIRE" procedure workflow for isolating and quantifying N-terminal valine adducts.
Clinical & Toxicological Interpretation
CEV levels provide a retrospective window into exposure history. Because erythrocytes have a lifespan of approximately 120 days, CEV levels reflect the Time-Weighted Average (TWA) exposure over the preceding 4 months.
Comparative Data Profiles
| Population Segment | Typical CEV Level (pmol/g globin) | Interpretation |
| Non-Smokers | < 1–5 (Often Undetectable) | Baseline environmental exposure is negligible. |
| Passive Smokers | 5 – 20 | Detectable levels indicate significant second-hand exposure. |
| Active Smokers | 100 – 400+ | Highly correlated with cigarettes per day (CPD). |
| Occupational | 1,000 – 20,000+ | Levels in AN manufacturing workers; requires immediate intervention. |
Application in Drug Development
In clinical trials, particularly for respiratory or cardiovascular drugs, smoking status is a major confounder.
-
Verification: CEV is superior to Cotinine (half-life ~16 hours) for verifying "non-smoker" status in long-term studies. A subject may stop smoking for 3 days to pass a Cotinine test, but their CEV levels will remain elevated, revealing their true history.
-
Stratification: Researchers can stratify patient cohorts by accurate exposure load rather than self-reported data, which is notoriously unreliable.
References
-
Törnqvist, M., et al. (2023). The N-alkyl Edman method for haemoglobin adduct measurement: updating and applications to humans. Oxford Academic.[1] Link
-
Fennell, T. R., et al. (1991). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis (Oxford Academic). Link
-
von Stedingk, H., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of Chromatography B. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile: Biomarkers of Exposure. CDC. Link
-
Camacho, O. M., et al. (2021).[7] Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org.[7] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-(2-Cyanoethyl-(1,1,2-d3)) Valine CAS number and molecular weight
Core Identity & Physicochemical Data[1][2][3]
N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) is a highly specialized stable isotope-labeled amino acid derivative. It serves as the definitive internal standard for the quantification of N-(2-cyanoethyl)valine (CEV), a critical hemoglobin adduct biomarker used to assess cumulative exposure to Acrylonitrile (a potent electrophile and carcinogen found in tobacco smoke and industrial precursors).
Chemical Specifications Table
| Parameter | Specification |
| Chemical Name | N-(2-Cyanoethyl-(1,1,2-d3))-L-valine |
| CAS Number | 160210-22-0 |
| Unlabeled Analog CAS | 51078-49-0 |
| Molecular Formula | |
| Molecular Weight | 173.23 g/mol |
| Exact Mass | 173.1244 Da |
| Appearance | White to Off-White Solid |
| Solubility | Water, Methanol, DMSO |
| Isotopic Purity |
Structural Logic
The "1,1,2-d3" designation indicates the deuteration pattern on the cyanoethyl side chain attached to the valine nitrogen.
-
Structure:
-
Origin: Derived from the Michael addition of L-Valine to Acrylonitrile-d3 (
) in an aqueous medium. The -carbon of the acrylonitrile becomes the group, while the -carbon becomes (incorporating a proton from the solvent).
Synthesis & Reaction Mechanism
The synthesis of CEV-d3 follows a nucleophilic Michael addition pathway. This reaction must be controlled to prevent bis-alkylation or hydrolysis of the nitrile group.
Synthesis Workflow Diagram
Figure 1: Synthesis of CEV-d3 via Michael addition. High pH ensures the valine amino group is unprotonated (
Analytical Application: The Modified Edman Degradation
The primary utility of CEV-d3 is in the N-alkyl Edman Degradation method (pioneered by Törnqvist et al.). This method specifically detaches N-terminal alkylated amino acids from hemoglobin protein chains, converting them into stable thiohydantoin derivatives for LC-MS/MS analysis.
Why This Standard is Critical
-
Matrix Compensation: Blood globin is a complex matrix. CEV-d3 corrects for ionization suppression/enhancement during ESI-MS.
-
Reaction Tracking: CEV-d3 is added before the derivatization step. It undergoes the same cyclization and cleavage as the analyte, validating the efficiency of the Edman degradation for every sample.
Experimental Protocol: N-Alkyl Edman Method
Step 1: Globin Isolation
-
Precipitate globin from lysed erythrocytes using acidic 2-propanol.
-
Wash with ethyl acetate to remove unbound acrylonitrile metabolites.
-
Dissolve globin in formamide/buffer.
Step 2: Internal Standard Addition
-
Spike samples with 5-10 pmol of CEV-d3 .
Step 3: Derivatization (The Edman Reaction)
-
Reagent: Add Phenyl Isothiocyanate (PITC) or Fluorescein Isothiocyanate (FITC).
-
Condition: Incubate at 45°C for 2 hours at pH 7.4.
-
Mechanism: PITC reacts with the secondary amine of the N-cyanoethyl valine residue.
-
Cleavage: Under these conditions, the N-terminal adduct cyclizes and cleaves from the protein backbone, forming a Pentafluorophenyl-thiohydantoin (PFPTH) or similar derivative, depending on the reagent.
Step 4: LC-MS/MS Quantification
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions (Example for PITC derivative):
-
Analyte (CEV-PTH): m/z 306
235 -
Standard (CEV-d3-PTH): m/z 309
238 -
Note: The mass shift of +3 is retained in the fragment ions.
-
Analytical Workflow Diagram
Figure 2: The Modified Edman Degradation workflow using CEV-d3 as an internal standard.
References
-
Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method. Analytical Biochemistry, 154(1), 255-266. Link
-
Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: measurement by a modified Edman degradation method. Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705-712. Link
-
Schettgen, T., et al. (2002). A sensitive method for the determination of N-(2-cyanoethyl)valine and N-(2-hydroxyethyl)valine in human blood by LC-MS/MS. Archives of Toxicology, 76, 596–600. Link
-
LGC Standards. (2023). Product Sheet: N-(2-Cyanoethyl-d3)-L-valine (TRC-C981082).[1] Link
Sources
Stability and storage conditions for N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Technical Whitepaper: Stability & Lifecycle Management of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Executive Summary
This compound (hereafter referred to as d3-CEVal ) is a critical stable isotope-labeled internal standard (SIL-IS).[1] It is primarily employed in the quantitative analysis of Valsartan impurities (specifically the N-cyanoethyl alkylation by-products) and as a biomarker for acrylonitrile exposure (hemoglobin adducts).[1]
The reliability of LC-MS/MS data depends entirely on the integrity of this reference standard. Unlike simple amino acids, d3-CEVal possesses a Michael adduct structure susceptible to a specific degradation pathway: the Retro-Michael reaction .[1] This guide provides a scientifically grounded protocol to prevent this decomposition, ensuring the isotopic fidelity and concentration accuracy required for regulated bioanalysis.
Physicochemical Profile & Degradation Mechanisms
To ensure stability, one must understand the molecular vulnerabilities. d3-CEVal is not merely an amino acid; it is a secondary amine formed by the alkylation of Valine with deuterated acrylonitrile.
The Core Threat: Retro-Michael Decomposition
The formation of N-(2-Cyanoethyl) valine is a reversible Michael addition.[1] Under specific stress conditions—particularly basic pH and elevated temperature —the equilibrium shifts backward (Retro-Michael), cleaving the molecule into free Valine and deuterated Acrylonitrile.
-
Trigger: Proton abstraction from the
-carbon (relative to the nitrile) or amine deprotonation.[1] -
Consequence: Loss of the deuterated tag (acrylonitrile-d3 evaporates or polymerizes), leaving unlabeled Valine. This causes a catastrophic "loss of signal" for the IS and potential contamination of the analyte channel if mass resolution is insufficient.
Deuterium Isotope Stability
The (1,1,2-d3) label is located on the ethyl chain derived from acrylonitrile (
-
C-D Bond Strength: These bonds are non-exchangeable in standard protic solvents (methanol, water) at neutral/acidic pH.
-
Risk: Isotopic scrambling is negligible unless the molecule undergoes metabolic biotransformation or extreme radical oxidation. The primary risk remains the loss of the entire labeled moiety via the Retro-Michael pathway.
Hydrolysis Risk
The nitrile (-CN) group is susceptible to hydrolysis, converting first to an amide and subsequently to a carboxylic acid (N-carboxyethyl valine).[1] This reaction is catalyzed by strong acids or bases but is generally slower than the Retro-Michael pathway in organic solvents.[1]
Visualization: Degradation Pathways
The following diagram maps the critical degradation routes that storage conditions must prevent.
Figure 1: Degradation pathways of d3-CEVal.[1] The Red path (Retro-Michael) is the primary mode of failure in improper storage.[1]
Storage & Handling Protocols
This protocol is designed to freeze the chemical equilibrium and prevent hydrolysis.
Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C (Standard) or -80°C (Long-term > 1 year).
-
Container: Amber glass vial with PTFE-lined screw cap.[1]
-
Atmosphere: Headspace flushed with Argon or Nitrogen.
-
Desiccation: Essential.[2][3] Store vial inside a secondary container (e.g., Falcon tube or jar) containing active silica gel or molecular sieves.
Solution Preparation & Storage
The choice of solvent is the single most critical factor for stability.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Methanol (LC-MS Grade) | Excellent solubility; protic nature stabilizes the zwitterionic amino acid core without catalyzing Retro-Michael.[1] |
| Alternative | Acetonitrile : Water (50:[1]50) | Acceptable for short-term use.[1] Pure ACN may cause precipitation of the amino acid salt. |
| pH Modifier | 0.1% Formic Acid | CRITICAL: Acidic pH protonates the amine, locking the nitrogen lone pair and preventing the initiation of the Retro-Michael elimination. |
| Prohibited | Basic Buffers (pH > 8) | Rapidly catalyzes Retro-Michael decomposition.[1] |
| Prohibited | Aldehydes/Ketones (Acetone) | Reacts with the secondary amine to form Schiff bases/enamines. |
| Shelf Life | 1 Month @ -20°C | Deuterated standards in solution degrade faster than solids.[1] |
Reconstitution Workflow
-
Equilibrate the vial to room temperature (20°C) inside the desiccator (prevents condensation).
-
Weigh the standard rapidly (hygroscopic).
-
Dissolve in Methanol + 0.1% Formic Acid .
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Aliquot into single-use amber vials and freeze immediately at -80°C. Do not freeze-thaw.
Experimental Validation: Stability Testing
To validate the integrity of your d3-CEVal stock, perform this "Self-Validating" check before any critical regulated study.
Isotopic Purity Check (LC-MS/MS)
Objective: Confirm no significant presence of d0 (unlabeled) or d<3 species.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM Mode.
-
Target (d3): Precursor
Product (Valine-d0 fragment or loss of COOH).[1] -
Impurity (d0): Precursor
.
-
-
Acceptance Criteria: d0 contribution < 0.5% of d3 peak area.
Forced Degradation (Stress Test)
If developing a new method, verify the stability of the IS in the sample matrix.
-
Spike d3-CEVal into the matrix (plasma/solvent).[1]
-
Incubate at 40°C for 4 hours.
-
Compare peak area to a freshly prepared cold reference.
-
Fail Condition: >15% loss of area indicates the matrix pH or enzymes are degrading the IS. Correction: Add more acid to the matrix extraction buffer.
Decision Logic for Handling
Use this flowchart to determine the appropriate handling steps based on your current state.
Figure 2: Decision tree for storage and reconstitution to ensure chemical integrity.
References
-
Valsartan Impurity Profiling : "Valsartan and its Impurities: Reference Standards," Pharmaffiliates. Available at: [Link][1]
-
Biomarker Applications : "Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker," ResearchGate.[1] Available at: [Link]
-
Retro-Michael Instability : "Addressing the retro-Michael instability of maleimide bioconjugates," National Institutes of Health (PubMed).[1] Available at: [Link]
-
General Stability Data : "N-(2-Cyanoethyl)valine Compound Summary," PubChem.[1] Available at: [Link][1]
Sources
Commercial Suppliers and Technical Application of N-(2-Cyanoethyl-(1,1,2-d3)) Valine: A Guide for Biomonitoring and Toxicology
An In-Depth Technical Guide on N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Executive Summary
This compound (CAS 160210-22-0) is a critical stable isotope-labeled internal standard (IS) used in the quantification of acrylonitrile (ACN) exposure. Acrylonitrile is a potent carcinogen and industrial chemical that forms covalent adducts with the N-terminal valine residues of hemoglobin (Hb). The resulting adduct, N-(2-cyanoethyl)valine (CEV) , serves as a retrospective biomarker of exposure over the lifespan of the erythrocyte (~120 days).
This guide provides a technical breakdown of the commercial supply landscape, the specific "1,1,2-d3" isotopic architecture, and a self-validating workflow for its application in LC-MS/MS-based adductomics.
Technical Specifications & Isotopic Architecture
Chemical Identity[1]
-
Synonyms: CEV-d3, N-(2-cyanoethyl-d3)valine[]
-
CAS Number (Unlabeled): 51078-49-0[2]
-
Molecular Formula:
-
Molecular Weight: 173.23 g/mol (vs. 170.21 g/mol for unlabeled)
-
Solubility: Soluble in water, methanol, and DMSO.
Structural Logic
The "1,1,2-d3" designation refers to the deuteration of the cyanoethyl side chain attached to the valine nitrogen. This specific labeling pattern is derived from the precursor Acrylonitrile-d3 (
-
Stability: The deuterium atoms are located on the ethyl backbone, which is metabolically and chemically stable during the modified Edman degradation procedures typically used to cleave the adduct from hemoglobin.
-
Mass Shift: The +3 Da shift allows for interference-free detection in Mass Spectrometry (MS) against the native CEV adduct (M) and natural isotopes (M+1, M+2).
Commercial Supply Landscape
The supply chain for specific globin adduct standards is specialized. Most "suppliers" are distributors for a few key manufacturers of stable isotopes.
Primary Manufacturers vs. Distributors
Toronto Research Chemicals (TRC) is the dominant primary manufacturer for this specific metabolite. Many other catalog providers (LGC, Fisher, Cymit) source directly from TRC or similar custom synthesis houses.
Verified Supplier Table
| Supplier | Catalog / Ref ID | Purity / Format | Role |
| Toronto Research Chemicals (TRC) | TRC-C981082 | >98%; Neat Solid | Primary Manufacturer |
| LGC Standards | TRC-C981082 | >98%; Neat Solid | Distributor (Official TRC Partner) |
| BOC Sciences | 160210-22-0 | >95%; Custom Pack | Custom Synthesis / Supplier |
| CymitQuimica | IN-DA001RRU | >98% | Distributor (EU Focus) |
| MedChemExpress (MCE) | HY-131853S | >98%; Solution/Solid | Supplier |
Procurement Strategy for Researchers
-
Traceability: Always request a Certificate of Analysis (CoA) confirming the isotopic enrichment (typically >99 atom % D). Incomplete enrichment leads to "crosstalk" with the analyte signal.
-
Stereochemistry: Ensure the L-isomer is specified (N-(2-Cyanoethyl)-L -valine). Hemoglobin consists of L-amino acids; using a DL-racemate is acceptable for MS quantitation but L-isomer ensures exact retention time matching if chiral chromatography is used.
Application Context: The Acrylonitrile Adduct Pathway
Understanding the causality of the adduct formation is essential for designing the assay. Acrylonitrile acts as a Michael acceptor, reacting electrophilically with the nucleophilic N-terminal amine of valine in hemoglobin.
Mechanism of Formation (Graphviz)
Figure 1: The pathway from Acrylonitrile exposure to the detectable PTH-CEV derivative. The d3-standard is introduced prior to the Edman Degradation step.
Experimental Protocol: Self-Validating Quantitation
Scientific Integrity Note: The reliability of this assay hinges on the Internal Standard (IS) being added before any sample manipulation (cleavage/extraction). This compensates for variations in reaction efficiency during the Edman degradation.
Reagents Required[6]
-
Analyte: Globin isolated from whole blood.
-
Internal Standard: this compound (dissolved in water/methanol).
-
Derivatizing Agent: Phenyl isothiocyanate (PITC) or Pentafluorophenyl isothiocyanate (PFPITC) for higher sensitivity.
Step-by-Step Workflow
-
Globin Isolation: Precipitate globin from lysed red blood cells using acidic acetone. Wash and dry.
-
Internal Standard Addition (Critical Step):
-
Dissolve ~5 mg of globin in formamide or buffer.
-
Spike a known amount of This compound into the solution.
-
Why: Any loss during the subsequent extraction or incomplete derivatization will affect both the analyte and the IS equally, maintaining the ratio.
-
-
Modified Edman Degradation:
-
Add PITC (approx 10-20 µL) and base (e.g., 1M NaOH or triethylamine).
-
Incubate at 50°C for 1-2 hours.
-
Mechanism:[5] PITC reacts with the secondary amine of the cyanoethyl-valine to form a thiocarbamoyl derivative, which then cyclizes and cleaves from the protein chain as a PTH-derivative (Phenylthiohydantoin).
-
-
Extraction:
-
Extract the cleaved PTH-CEV and PTH-CEV-d3 using diethyl ether or ethyl acetate.
-
Evaporate to dryness and reconstitute in Mobile Phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH).
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions (Example for PITC derivative):
-
Analyte (Unlabeled): Precursor -> Product (Specific to PTH-CEV).
-
IS (d3-Labeled): Precursor (+3 Da) -> Product (+3 Da or preserved fragment).
-
-
Workflow Diagram (Graphviz)
Figure 2: Analytical workflow ensuring the Internal Standard compensates for extraction and derivatization variability.
Synthesis Route (For Custom Validation)
If commercial stock is unavailable, the synthesis is straightforward but requires handling toxic acrylonitrile.
-
Precursors: L-Valine + Acrylonitrile-d3 (CAS 53807-26-4).
-
Reaction: Michael addition in basic aqueous solution (KOH).
-
Conditions:
to Room Temperature. -
Purification: Crystallization from water/ethanol or Ion Exchange Chromatography.
-
QC Check: NMR (
, ) to confirm the absence of vinylic protons (indicating unreacted acrylonitrile) and MS to confirm d3 incorporation.
References
-
LGC Standards. (2025). N-(2-Cyanoethyl-d3)-L-valine Product Sheet. Retrieved from
-
Toronto Research Chemicals. (2025). N-(2-Cyanoethyl)-L-valine-d3 Certificate of Analysis. Retrieved from
-
Törnqvist, M., et al. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis , 7(9), 1519-1525.
- Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and acrylonitrile... by GC-MS.
-
BOC Sciences. (2025). Stable Isotope N-(2-Cyanoethyl)-L-Valine-[d3]. Retrieved from
Sources
N-(2-Cyanoethyl-(1,1,2-d3)) Valine safety data sheet and handling precautions
This guide is structured as a Technical Monograph , synthesizing safety data with high-level analytical application notes. It is designed for laboratory professionals handling this specific stable isotope standard in bioanalytical workflows.[1]
Application: Internal Standard for Acrylonitrile Biomonitoring CAS Reference (Unlabeled): 51078-49-0 | Labeled CAS: 160210-22-0 (Generic Ref)[1]
Part 1: Compound Identity & Physicochemical Profile[1]
This compound is the stable isotope-labeled analog of N-(2-cyanoethyl)valine (CEV) .[1] It serves as the definitive Internal Standard (IS) for quantifying exposure to Acrylonitrile (ACN) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Chemical "Identity Card"[1]
| Property | Specification |
| Chemical Name | N-(2-Cyanoethyl-(1,1,2-d3))-L-Valine |
| Synonyms | CEV-d3; N-(2-Cyanoethyl)valine-d3; N-CEV-d3 |
| Molecular Formula | C₈H₁₁D₃N₂O₂ |
| Molecular Weight | 173.23 g/mol (vs. 170.21 g/mol for unlabeled) |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in Water, Methanol, DMSO |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Melting Point | >250°C (Decomposition) |
The Deuterium Signature
The "1,1,2-d3" labeling pattern is critical.[1] The deuterium atoms are located on the ethyl chain linking the valine nitrogen to the nitrile group.
-
Structural Integrity: These are Carbon-Deuterium (C-D) bonds, which are non-exchangeable in standard aqueous solvents, unlike N-D or O-D bonds.[1] This ensures the mass shift (+3 Da) remains stable during extraction and chromatography.
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Note: While this compound is a metabolite of a toxic substance, it possesses distinct toxicological properties. As a research chemical, it must be treated with the "Precautionary Principle."
Hazard Classification (GHS)
Based on the functional groups (Nitrile, Amino Acid derivative) and data from the unlabeled analog:
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]
-
Skin/Eye Irritation: Category 2 (H315/H319) - Causes skin and serious eye irritation.[1][2]
-
Specific Target Organ Toxicity: Category 3 (H335) - May cause respiratory irritation.[1]
Mechanistic Toxicology
To understand the risk, one must understand the functional groups:
-
The Nitrile Moiety (-CN): Organic nitriles can be metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (
).[1]-
Risk Assessment: While the release rate for this specific amino acid adduct is likely slow compared to volatile nitriles, accidental ingestion could theoretically lead to histotoxic hypoxia.
-
-
The Amino Acid Backbone: The valine structure increases water solubility, potentially facilitating systemic absorption if inhaled as dust.
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] The nitrile group can penetrate skin; do not use organic solvents (like ethanol) for cleaning as they may enhance absorption.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately, mentioning the potential for "organic nitrile" exposure.[3][4]
Part 3: Analytical Context & Mechanism[1]
Why this compound exists: Acrylonitrile is a potent electrophile and carcinogen found in cigarette smoke and industrial plastics. It alkylates the N-terminal valine residues of hemoglobin (Hb).[1][5][6][7] Because red blood cells have a lifespan of ~120 days, measuring N-(2-cyanoethyl)valine (CEV) provides a retrospective window of exposure (biomonitoring).[1]
Formation Pathway (Biological)
The following diagram illustrates how the analyte is formed in vivo, necessitating the use of the d3-standard for measurement.
Figure 1: The in vivo formation of the CEV adduct and the parallel role of the d3-standard in quantification.
Part 4: Operational Handling & Experimental Protocols
Expert Insight: The primary failure mode when using this standard is isotopic scrambling or hygroscopic degradation . The following protocols are designed to prevent these issues.
Storage & Stability[1]
-
Temperature: Store at -20°C (desiccated).
-
Light: Protect from light (amber vials).[1]
-
Hygroscopicity: Allow the vial to equilibrate to room temperature before opening. Condensation inside the vial can cause hydrolysis of the nitrile group over time to the corresponding amide/acid.
Reconstitution Protocol (Stock Solution)
Goal: Create a stable 1 mg/mL primary stock.
-
Weighing: Weigh ~1.0 mg of N-(2-Cyanoethyl-(1,1,2-d3)) Valine into a tared amber glass vial. Do not use plastic weigh boats if avoiding static loss is critical.
-
Solvent Selection: Use LC-MS Grade Methanol or Acetonitrile:Water (50:50) .[1]
-
Avoid: 100% Water for long-term storage (promotes microbial growth and hydrolysis).[1]
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Modified Edman Degradation Workflow
This standard is most often used in the "Modified Edman" procedure to cleave the adduct from the protein chain for analysis.
Figure 2: Integration of the d3-standard into the Modified Edman Degradation workflow.[1]
Mass Spectrometry Transitions (Guideline)
When setting up the MRM (Multiple Reaction Monitoring), the d3-label shifts the precursor and product ions.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CEV (Native) | 171.1 [M+H]⁺ | 84.1 / 56.1 | 15 - 25 |
| CEV-d3 (IS) | 174.1 [M+H]⁺ | 87.1 / 59.1 | 15 - 25 |
Note: The +3 Da shift is retained in the fragment ions containing the ethyl chain.
References
-
Törnqvist, M., et al. (1986).[1] "Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin."[1][5][6][8][9] Carcinogenesis, 7(9), 1519–1521. Link
-
Schettgen, T., et al. (2002).[1][9] "Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide—biomarkers in occupational and environmental medicine."[9] Toxicology Letters, 134(1-3), 65-70.[1][9] Link
-
LGC Standards. "N-(2-Cyanoethyl-d3)-L-valine Product Data." Link
-
US EPA. "N-(2-Cyanoethyl)valine - CompTox Chemicals Dashboard."[1] Link[1][10]
-
Fennell, T. R., et al. (2000).[1] "Development of methods for measuring hemoglobin adducts of acrylonitrile and acrylamide." Health Effects Institute Research Report.[1] Link
Sources
- 1. N-(2-Cyanoethyl-d3)-L-valine | LGC Standards [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T3DB: N-(2-Cyanoethyl)valine [t3db.ca]
- 9. References for Biomonitoring Analytical Methods | NER | CDC [cdc.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Application Note: High-Precision Quantitation of N-(2-Cyanoethyl)valine in Hemoglobin
This Application Note provides a comprehensive protocol for the quantification of N-(2-Cyanoethyl)valine (CEV) in hemoglobin using N-(2-Cyanoethyl-(1,1,2-d3)) Valine as an Internal Standard (IS).
This method is critical for biomonitoring exposure to acrylonitrile (a carcinogen found in tobacco smoke and industrial processes). The protocol utilizes the Modified Edman Degradation technique coupled with LC-MS/MS.[1][2][3][4][5]
Introduction & Principle
N-(2-Cyanoethyl)valine (CEV) is a stable hemoglobin adduct formed by the reaction of acrylonitrile with the N-terminal valine of the hemoglobin
The Challenge
Quantifying N-terminal adducts is difficult because they are covalently bound to the protein. The Modified Edman Degradation solves this by selectively detaching the N-terminal valine as a stable thiohydantoin derivative (PTH-CEV) using phenyl isothiocyanate (PITC).
The Solution: Isotope Dilution
Using This compound as an internal standard is the gold standard for accuracy. Unlike external calibration, the d3-IS is added before the derivatization reaction. This allows the IS to track the analyte through every step:
-
Derivatization Efficiency: Corrects for incomplete reaction with PITC.
-
Extraction Recovery: Corrects for losses during liquid-liquid extraction.
-
Matrix Effects: Corrects for ion suppression/enhancement in the MS source.
Reaction Mechanism & Workflow
The following diagram illustrates the parallel reaction pathways of the native adduct (Analyte) and the deuterated internal standard (IS). Both undergo cyclization and cleavage to form their respective Phenylthiohydantoin (PTH) derivatives.
Caption: Parallel derivatization of the protein-bound analyte and the free acid Internal Standard using PITC.
Materials & Reagents
| Component | Specification | Role |
| Internal Standard | This compound | Reference Standard |
| Derivatizing Agent | Phenyl Isothiocyanate (PITC) | Edman Reagent |
| Base | 0.1 M NaOH or KHCO₃ | pH adjustment |
| Solvent | Ethyl Acetate (LC-MS Grade) | Extraction solvent |
| Mobile Phase A | Water + 0.1% Formic Acid | LC Eluent |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | LC Eluent |
| Globin | Isolated from whole blood | Matrix |
Experimental Protocol
Phase 1: Preparation of Internal Standard Solution
-
Stock Solution: Dissolve 1 mg of this compound in 10 mL of water/methanol (50:50) to create a 100 µg/mL stock.
-
Working Solution: Dilute the stock to 10 pmol/µL (approx. 1.7 ng/µL) using water. Store at -20°C.
Phase 2: Globin Isolation (Brief)
-
Lyse washed erythrocytes with 3 volumes of water.
-
Precipitate globin by adding the lysate dropwise to acidic acetone (50 mL acetone + 1 mL HCl) at -20°C.
-
Centrifuge, wash with cold acetone, and dry under nitrogen.
-
Dissolve purified globin in water to ~50 mg/mL.
Phase 3: Modified Edman Degradation (The Critical Step)
Note: The IS is added before PITC to account for derivatization kinetics.
-
Spike: Transfer 500 µL of globin solution (~25 mg globin) to a screw-cap glass vial.
-
Add IS: Add 20 µL of the Working IS Solution (200 pmol CEV-d3). Vortex for 10 seconds.
-
Alkalize: Add 20 µL of 1 M NaOH to adjust pH to ~9.0.
-
Derivatize: Add 10 µL of PITC .
-
Incubate: Seal the vial and incubate at 50°C for 90 minutes in a heating block. Shake intermittently.
-
Mechanism:[6] PITC reacts with the secondary amine of the cyanoethyl-valine adduct.
-
-
Extract: Cool to room temperature. Add 2 mL of Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Centrifuge: 3000 x g for 5 minutes to separate phases.
-
Recover: Transfer the upper organic layer (containing the PTH derivatives) to a fresh tube.
-
Dry: Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Dissolve the residue in 100 µL of Mobile Phase (90:10 Water:ACN).
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)
Gradient Elution Table
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
| 0.00 | 90 | 10 | 0.3 |
| 1.00 | 90 | 10 | 0.3 |
| 6.00 | 40 | 60 | 0.3 |
| 6.10 | 5 | 95 | 0.4 |
| 8.00 | 5 | 95 | 0.4 |
| 8.10 | 90 | 10 | 0.3 |
| 10.00 | 90 | 10 | 0.3 |
MRM Transitions (Multiple Reaction Monitoring)
The derivatives formed are PTH-CE-Valine and PTH-CE-d3-Valine .
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |
| PTH-CE-Val | 288.1 | 235.1 (Loss of CN-Ethyl group) | 25 | Quantifier |
| PTH-CE-Val | 288.1 | 192.1 (PTH Ring Fragment) | 35 | Qualifier |
| PTH-CE-d3-Val | 291.1 | 235.1 (Loss of d3-CN-Ethyl) | 25 | IS Quant |
Note on IS Transition: The d3 label is located on the cyanoethyl group. If the fragmentation pathway involves the loss of the cyanoethyl group (neutral loss of 53 Da vs 56 Da), the product ion (235.1) will be identical for both the analyte and the IS. This is a common and acceptable strategy in IDMS, provided chromatographic separation is sufficient or the mass resolution is high. If the d3 label is retained in the fragment, the Q3 would be 238.1. Validation Step: Perform a product ion scan of the synthesized PTH-IS to confirm the dominant fragment.
Data Analysis & Calculations
Response Factor (RF)
Calculate the Response Factor using calibration standards (mixtures of unlabeled CEV and CEV-d3 derivatized together):
Quantitation
Calculate the concentration of CEV adduct in the unknown sample:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete derivatization | Check pH (must be >8.5) and PITC freshness. |
| Peak Tailing | Column overload or pH issues | Ensure reconstitution solvent matches initial mobile phase. |
| Interference | Matrix dirty | Implement a Solid Phase Extraction (SPE) step (e.g., Oasis HLB) after ethyl acetate evaporation. |
| No Signal | Incorrect MRM | The d3 label position affects fragmentation. Run a Product Ion Scan on the IS to verify the 291 -> 235 transition. |
References
-
Törnqvist, M., et al. (2002). Monitoring of carcinogen exposure using hemoglobin adducts.[4][5] Journal of Chromatography B. Link
-
Rydberg, P., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS (The FIRE Procedure).[1][3][4][5] Journal of Chromatography B. Link
-
Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide in human blood by LC-MS/MS.[4] Journal of Chromatography B. Link
-
PubChem. (2025).[7] N-(2-Cyanoethyl)valine Compound Summary.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantitation of N-(carboxymethyl)valine adduct in hemoglobin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehu.eus [ehu.eus]
- 7. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of N-(2-Cyanoethyl-(1,1,2-d3)) Valine in proteomics research
Application Note: Targeted Adductomics for Acrylonitrile Exposure Monitoring
Abstract & Introduction
This Application Note details the protocol for the targeted quantification of N-(2-Cyanoethyl)valine (CE-Val) , a specific hemoglobin (Hb) adduct formed by exposure to acrylonitrile (AN), a potent toxicant found in tobacco smoke and industrial emissions.
In modern chemical proteomics, hemoglobin adducts serve as "molecular dosimeters," providing a retrospective window of exposure (approx. 120 days, the lifespan of a red blood cell). However, the low abundance of these modifications requires a rigorous derivatization strategy to enhance ionization efficiency and chromatographic separation.
This guide utilizes N-(2-Cyanoethyl-(1,1,2-d3)) Valine as the stable isotope-labeled Internal Standard (ISTD). The specific "1,1,2-d3" labeling pattern ensures the isotope is retained on the cyanoethyl moiety during the Modified Edman Degradation , the core chemical mechanism of this assay. This method, often referred to as the FIRE procedure (Fluorescein Isothiocyanate R-group Edman), allows for sub-picomolar sensitivity using LC-MS/MS.
Scientific Mechanism: The Modified Edman Degradation
The critical challenge in adductomics is detaching the modified N-terminal valine from the globin chain without hydrolyzing the adduct itself. Standard protein hydrolysis (6M HCl) destroys cyanoethyl adducts.
The solution is the Modified Edman Degradation . Unlike determining a protein sequence, where the goal is sequential removal, here we target the specific detachment of the N-alkylated valine.
-
Coupling: The isothiocyanate reagent (e.g., FITC or PFPITC) reacts with the N-terminal amine of the globin chain at neutral/mildly alkaline pH to form a thiocarbamyl (PTC) derivative.
-
Cyclization & Cleavage: Under specific conditions, the N-alkylated valine cyclizes much faster than unmodified valines due to the "R-group effect" (steric compression and electron donation).
-
Result: The CE-Val adduct is released as a stable Thiohydantoin derivative (e.g., FTH-CE-Val), while the rest of the protein remains largely intact.
Why this compound? The d3-ISTD is chemically identical to the analyte but mass-shifted (+3 Da). It is added before derivatization. Because the Edman reaction efficiency can vary based on pH and temperature, the ISTD undergoes the exact same reaction kinetics, correcting for:
-
Incomplete derivatization.
-
Losses during Solid Phase Extraction (SPE).
-
Matrix effects (ion suppression) in the MS source.
Experimental Workflow (Graphviz)
Caption: Workflow for the targeted quantification of CE-Val adducts. The ISTD is introduced immediately after lysis to normalize the entire derivatization and extraction process.
Detailed Protocol: The FIRE Procedure
This protocol uses Fluorescein Isothiocyanate (FITC) as the Edman reagent, creating highly fluorescent and ionizable derivatives (FTH-CE-Val).
Reagents & Preparation
-
Analyte Standard: N-(2-Cyanoethyl)valine (Synthetic reference).
-
Internal Standard (ISTD): this compound.
-
Stock: Dissolve to 1 mM in 0.1 M HCl. Store at -20°C.
-
Working Soln: Dilute to 5 µM in water.
-
-
Derivatization Reagent: FITC (Fluorescein-5-isothiocyanate).[1] Prepare fresh 15 mg/mL in Dimethylformamide (DMF).
-
Buffer: 1.0 M KHCO₃ (Potassium Bicarbonate).
Sample Preparation Steps
-
Globin Isolation:
-
Wash 250 µL of packed red blood cells (RBCs) 3x with saline.
-
Lyse with 1 mL water.
-
Precipitate globin by adding acidified isopropanol or using the "Modified Drabkin's" method if heme removal is required (optional for this specific adduct but recommended for column longevity).
-
-
ISTD Addition (Critical):
-
To the globin solution (approx 30 mg globin), add 10 µL of Working ISTD (50 pmol) .
-
Note: The ISTD must be present before the FITC is added.
-
-
Derivatization (The Edman Reaction):
-
Adjust pH to ~8.0 by adding 15 µL of 1.0 M KHCO₃.
-
Add 30 µL of FITC Reagent .
-
Vortex thoroughly.
-
Incubate at 37°C for 18 hours (overnight) with constant shaking (800 rpm).
-
Mechanism Check: During this time, the FITC couples to the N-term CE-Val and cleaves it off as FTH-CE-Val. Unmodified valines react slower and do not detach as readily under these mild conditions.
-
-
Solid Phase Extraction (SPE):
-
Precipitate excess protein with Acetonitrile (ACN). Centrifuge and collect supernatant.
-
Use Oasis MAX (Mixed-mode Anion Exchange) cartridges.
-
Condition: MeOH -> Water.
-
Load: Supernatant.
-
Wash 1: Water (removes salts).
-
Wash 2: 40% Methanol (removes excess unreacted FITC).
-
Elute: ACN containing 2% Formic Acid.
-
Evaporate to dryness and reconstitute in 40% ACN/Water.
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm. Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][2]
MRM Transitions (Table 1)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Note |
| FTH-CE-Val (Analyte) | 560.2 | 390.1 | 50 | 35 | Cleavage of Fluorescein moiety |
| FTH-CE-Val-d3 (ISTD) | 563.2 | 390.1 | 50 | 35 | +3 Da shift on Precursor only |
| FTH-CE-Val (Qualifier) | 560.2 | 445.1 | 50 | 25 | Alternative fragment |
Note: Exact precursor masses depend on the specific protonation state and FITC isomer. The values above are theoretical estimates based on FTH-Val (~489) + Cyanoethyl (53) + H+ (1) + structural adjustments. Always tune using the pure synthetic standard first. The d3 shift (+3 Da) will be consistent.
Data Analysis & Validation
-
Response Ratio: Calculate the Area Ratio (
). -
Quantification:
The Response Factor (RF) is determined by running a calibration curve of unlabeled CE-Val against the fixed d3-ISTD. -
Linearity: The assay should be linear from 0.5 pmol/g globin to 1000 pmol/g globin.
-
Quality Control:
-
Blank: Process water/BSA with FITC to ensure no contamination.
-
Negative Control: Blood from a non-smoker (should show very low background, <10 pmol/g).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal for ISTD | Incomplete Derivatization | Check pH (must be ~8.0). Ensure incubation is at least 16h. |
| High Background | Excess FITC breakthrough | Optimize SPE wash step (increase MeOH % slightly, but monitor ISTD loss). |
| Poor Peak Shape | Reconstitution Solvent | Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 10% ACN). |
| Mass Shift Errors | H/D Exchange | Ensure the d3 label is on the ethyl chain (1,1,2-d3), which is non-exchangeable. Labels on the Valine nitrogen or carboxyl would exchange. |
References
-
Törnqvist, M., et al. (2002). Monitoring of carcinogen exposure via hemoglobin adducts.[3][4][5]Journal of Chromatography B . Link
-
Rydberg, P., et al. (2009). The FIRE procedure: A simple and rapid method for the detection of N-terminal hemoglobin adducts.Chemical Research in Toxicology . Link
-
Schettgen, T., et al. (2010). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide in human blood by LC-MS/MS.[1]Journal of Chromatography B . Link
-
von Stedingk, H., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS.Journal of Chromatography B . Link
Sources
- 1. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method development with N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Application Note: High-Sensitivity LC-MS/MS Quantitation of N-(2-Cyanoethyl)valine (CEV) in Hemoglobin
Methodology: Modified Edman Degradation (FIRE Procedure) Analyte: N-(2-Cyanoethyl)valine (CEV) Internal Standard: N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Part 1: Introduction & Scientific Rationale
The Biological Context Acrylonitrile (AN) is a pervasive industrial chemical and a potent carcinogen present in tobacco smoke. Upon entering the systemic circulation, AN functions as a Michael acceptor, alkylating nucleophilic sites on proteins. The N-terminal valine of hemoglobin (Hb) is a primary target, forming the stable adduct N-(2-cyanoethyl)valine (CEV) .[1] Because erythrocytes have a lifespan of ~120 days, CEV levels provide a retrospective integration of AN exposure over the preceding 4 months, making it a superior biomarker compared to urinary metabolites (e.g., mercapturic acids) which only reflect recent exposure.
The Analytical Challenge Quantifying CEV requires detaching the modified N-terminal valine from the globin chain. Traditional methods utilize total acid hydrolysis (damaging to the adduct) or conventional Edman degradation with PFPITC (pentafluorophenyl isothiocyanate) followed by GC-MS.
The Solution: The FIRE Procedure This protocol utilizes the Fluorescein Isothiocyanate (FITC) "FIRE" Procedure . Unlike PFPITC, FITC introduces a high-proton-affinity fluorophore, dramatically enhancing ionization efficiency in ESI-positive LC-MS/MS.
-
Mechanism: FITC reacts selectively with the N-terminal amine of the globin. Under acidic/thermal conditions, the N-terminal residue cyclizes and cleaves as a Fluorescein Thiohydantoin (FTH) derivative.
-
Role of the Internal Standard: The specific use of This compound (CEV-d3) is critical. As a free amino acid adduct added prior to derivatization, it controls for the kinetics of the coupling/cleavage reaction and the solid-phase extraction (SPE) recovery, ensuring robust quantification.
Part 2: Experimental Workflow & Mechanism
Chemical Mechanism (Graphviz Diagram)
The following diagram illustrates the modified Edman degradation pathway used in this method.
Caption: Mechanism of the FIRE procedure. The N-terminal adduct and the d3-IS react with FITC to form stable Thiohydantoin (FTH) derivatives detectable by LC-MS/MS.
Part 3: Detailed Protocol
Materials & Reagents
-
Internal Standard: this compound (Stock: 10 µM in water).
-
Derivatizing Reagent: Fluorescein-5-isothiocyanate (FITC). Prepare fresh: 15 mM in DMF.
-
Coupling Buffer: 1.0 M KHCO₃ (pH ~8.5).
-
Cleavage Reagent: Trifluoroacetic acid (TFA), neat.
-
SPE Cartridges: Mixed-mode anion exchange (e.g., Oasis MAX or equivalent) to retain the acidic fluorescein moiety.
Sample Preparation (Step-by-Step)
Step A: Globin Isolation
-
Wash 200 µL of packed erythrocytes 3x with saline (0.9% NaCl).
-
Lyse with 1 mL water; centrifuge to remove membranes.
-
Precipitate globin by adding 10 mL acidic acetone (acetone + 0.1% HCl) dropwise while stirring.
-
Wash pellet with pure acetone and diethyl ether. Dry under nitrogen.
Step B: Derivatization (The "FIRE" Reaction)
-
Dissolve 5 mg of dried globin in 150 µL water.
-
CRITICAL: Spike with 10 µL of CEV-d3 Internal Standard (100 nM final conc relative to sample vol).
-
Note: Adding IS here compensates for derivatization efficiency.
-
-
Add 15 µL of 1.0 M KHCO₃ (buffer).
-
Add 150 µL of FITC Reagent (15 mM in DMF).
-
Incubate: 37°C for 18 hours (shaking).
-
Why? Long incubation ensures complete penetration of the globin fold and quantitative coupling.
-
Step C: Workup & Extraction
-
Precipitate protein to stop reaction: Add 1 mL acetonitrile, centrifuge.
-
Note: The analyte (FTH-CEV) is now detached and in the supernatant? NO.
-
Correction: In the Edman degradation, the coupling forms the PTC-peptide on the protein. The protein must be washed before cleavage?
-
Refined FIRE Protocol: The modern FIRE method (Rydberg) often performs detachment in situ. However, for highest purity:
-
Revised Step C:
-
Precipitate protein with acetonitrile. Discard supernatant (removes excess unreacted FITC).
-
Resuspend protein pellet in 200 µL TFA (Trifluoroacetic acid).
-
Incubate: 70°C for 1 hour. (This cyclizes and cleaves the terminal FTH-derivative).
-
Evaporate TFA under nitrogen.
-
Reconstitute in 1 mL water/acetonitrile (95:5).
-
-
Step D: SPE Cleanup (Essential)
-
Condition MAX cartridge (MeOH -> Water).
-
Load reconstituted sample.
-
Wash: Ammonium hydroxide (removes neutrals/bases).
-
Elute: Methanol containing 2% Formic Acid. (Elutes the acidic FTH derivative).
-
Evaporate and reconstitute in Mobile Phase A.
Part 4: LC-MS/MS Method Development
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Rationale: High retention is needed to separate the FTH-CEV from other FTH-amino acids (like FTH-Valine from normal Hb).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 8.0 | 60 | Linear Gradient |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibrate |
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive (Capillary: 3.0 kV).
-
Source Temp: 500°C (Fluorescein derivatives are thermally stable).
-
Transitions:
-
The FTH derivative mass calculation:
-
CEV (170) + FITC (389) - H₂O (18) = 541 Da (Neutral).
-
Precursor Ion [M+H]⁺ = 542.1 .
-
-
Internal Standard (d3):
-
Precursor Ion [M+H]⁺ = 545.1 .
-
-
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| FTH-CEV | 542.1 | 390.1 | 40 | 35 | Quantifier |
| FTH-CEV | 542.1 | 448.1 | 40 | 28 | Qualifier |
| FTH-CEV-d3 (IS) | 545.1 | 390.1 | 40 | 35 | Quantifier |
Note on IS Transition: The product ion m/z 390.1 corresponds to the fluorescein core fragment. Since the deuterium label is located on the valine-cyanoethyl side chain (which is lost in this fragmentation), the product ion remains 390.1 for both analyte and IS. The mass differentiation occurs solely in the precursor (Q1).
Part 5: Validation & Troubleshooting
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow.[3][4][5][6] Note the IS addition prior to derivatization to correct for reaction yield.
Troubleshooting Guide
-
Low Sensitivity: Ensure the pH during coupling is >8.0. FITC coupling is pH-sensitive. If pH is too low, the amine is protonated and won't react.
-
High Background: Excess FITC can contaminate the source. The protein wash step (precipitating the derivatized protein and washing the pellet) before TFA cleavage is critical to remove unreacted reagent.
-
Peak Tailing: FTH derivatives are hydrophobic. Ensure the column is high-quality C18 and the re-equilibration time is sufficient.
Linearity & Limits
-
Range: 1 – 1000 pmol/g globin.
-
LOD: Typically ~0.5 pmol/g globin using the FIRE procedure.
References
-
Törnqvist, M., et al. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method. Analytical Biochemistry.[4] Link
-
Rydberg, P., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of Chromatography B. Link
-
Schettgen, T., et al. (2002). Applicability of a modified Edman procedure for measurement of protein adducts. Archives of Toxicology. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. CDC. Link
Sources
Application Note: High-Precision Quantitation of Acrylonitrile Exposure via N-(2-Cyanoethyl-(1,1,2-d3)) Valine
This Application Note is structured to provide a rigorous, field-validated protocol for the use of N-(2-Cyanoethyl-(1,1,2-d3)) Valine (d3-CEVal).
Scientific Context & Clarification: While the prompt references "metabolic labeling," it is critical to clarify that N-(2-Cyanoethyl)valine (CEVal) is not a canonical amino acid used by ribosomes for de novo protein synthesis. Rather, it is a specific post-translational modification (adduct) formed in vivo by the reaction of Acrylonitrile (a toxic xenobiotic found in tobacco smoke and industrial fumes) with the N-terminal valine of hemoglobin.
Therefore, "metabolic labeling" in this context refers to the xenobiotic tagging of the proteome (Adductomics). The deuterated analog (d3-CEVal) serves as the Gold-Standard Internal Standard (IS) for quantifying this exposure via Isotope Dilution Mass Spectrometry (IDMS).
Introduction & Mechanism
Acrylonitrile (ACN) is a potent electrophile and carcinogen.[1] Upon entering the systemic circulation, it undergoes a Michael addition reaction with the nucleophilic N-terminal amine of the hemoglobin
To quantify this adduct, we utilize the Modified Edman Degradation , which selectively cleaves the N-alkylated valine from the protein chain.[2] The d3-CEVal isotope is essential for this workflow because it compensates for the variable efficiency of the cleavage reaction and matrix effects during ionization.
Chemical Mechanism of Adduct Formation and Release
The following diagram illustrates the in vivo "labeling" of hemoglobin by acrylonitrile and the ex vivo release of the diagnostic derivative using Pentafluorophenyl Isothiocyanate (PFPITC).
Caption: Workflow showing the conversion of xenobiotic exposure into a quantifiable mass spectrometry signal using d3-CEVal as the normalizer.
Experimental Protocol: Modified Edman Degradation
Objective: To isolate and quantify CEVal from human whole blood using d3-CEVal as the internal standard.
Materials & Reagents
| Component | Specification | Purpose |
| Internal Standard | This compound | Correction for cleavage efficiency & ionization. |
| Derivatizing Agent | Pentafluorophenyl isothiocyanate (PFPITC) | Cleaves N-alkylated valine as a thiohydantoin.[2] |
| Lysis Buffer | 10 mM KH₂PO₄ (pH 7.4) | RBC lysis. |
| Precipitant | Acidified 2-Propanol (0.1% HCl) | Globin precipitation. |
| Extraction Solvent | Toluene or Ethyl Acetate | Extracting the cleaved derivative. |
Step-by-Step Methodology
Phase A: Globin Isolation
-
Lysis: Mix 200 µL of whole blood with 800 µL of ultrapure water. Vortex and incubate for 5 min on ice.
-
Precipitation: Add 2 mL of acidified 2-propanol. Vortex vigorously.
-
Centrifugation: Spin at 3,000 x g for 10 min. Discard supernatant (heme is removed).
-
Washing: Resuspend the globin pellet in ethyl acetate to remove residual lipids. Centrifuge and discard supernatant. Repeat twice.
-
Drying: Dry the globin pellet under a gentle stream of nitrogen. Crucial: Ensure pellet is completely dry to prevent PFPITC hydrolysis.
Phase B: Internal Standard Addition & Derivatization
Rationale: Adding the IS before the reaction is critical. The Edman cleavage yield varies between samples. The d3-IS mimics the native adduct's behavior perfectly.
-
Resuspension: Dissolve 10 mg of dried globin in 1.5 mL of formamide.
-
Spike IS: Add 50 µL of d3-CEVal working solution (10 pmol/µL) .
-
Note: The d3-label is on the cyanoethyl group (1,1,2-d3), providing a +3 Da mass shift.
-
-
Reaction: Add 15 µL of PFPITC and 20 µL of 1M NaOH (or Pyridine).
-
Incubation: Heat at 45°C for 90 minutes with shaking.
-
Mechanism:[3] PFPITC reacts with the secondary amine of the CEVal adduct. The basic conditions promote cyclization, cleaving the terminal valine as a pentafluorophenyl-thiohydantoin (PFPTH) derivative.
-
Phase C: Extraction & Cleanup
-
Neutralization: Stop reaction by adding 2 mL of water and adjusting pH to ~7.0.
-
LLE: Extract the PFPTH-CEVal derivative using 2 mL of Toluene. Vortex for 2 min.
-
Concentration: Transfer the organic layer to a fresh vial and evaporate to dryness (SpeedVac or N₂).
-
Reconstitution: Dissolve residue in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid).
LC-MS/MS Analysis Parameters
The PFPTH derivative is hydrophobic and ionizes well in Negative Electrospray Ionization (ESI-) or Positive mode depending on the specific derivative structure. Note: PFPTH derivatives often favor Negative mode due to the acidic proton on the hydantoin ring, but Positive mode is common for valine derivatives.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| CEVal-PFPTH (Native) | 448.1 [M+H]⁺ | 252.0 | 25 | 50 |
| d3-CEVal-PFPTH (IS) | 451.1 [M+H]⁺ | 255.0 | 25 | 50 |
Note: The mass shift is +3 Da due to the d3-cyanoethyl group. Ensure the isolation window is narrow enough to prevent cross-talk.
Data Processing
Calculate the ratio of the Native Area / IS Area.
Scientific Validation & Troubleshooting
Why N-(2-Cyanoethyl) Valine?
-
Specificity: Acrylonitrile specifically targets the N-terminal valine of hemoglobin due to the unique pKa of the N-terminal amine in the T-state of hemoglobin.
-
Stability: The secondary amine formed is stable, unlike Schiff bases.
-
Compliance Monitoring: In clinical trials for smoking cessation, CEVal levels distinguish between true abstainers and those who have relapsed, as well as users of heat-not-burn products (which have lower ACN yields than combustible cigarettes).
Troubleshooting Guide
-
Low Recovery: Incomplete drying of globin leads to PFPITC hydrolysis. Ensure the pellet is bone-dry.
-
Interference: High background in the d3 channel suggests isotopic impurity or "cross-talk." Use high-purity (>99% isotopic enrichment) standards.
-
Sensitivity: If the signal is weak, consider solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to clean up the PFPTH derivative.
References
-
Bergmark, E. (1997). Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers. Chemical Research in Toxicology, 10(1), 78-84. Link
-
Fennell, T. R., et al. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes.[1] Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705-712. Link
-
Schettgen, T., et al. (2002). A sensitive GC/MS-method for the determination of N-(2-cyanoethyl)valine and N-(2-hydroxyethyl)valine in human globin. Archives of Toxicology, 76, 285-291. Link
-
Gale, N., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products.[4][5][6] Preprints. Link[5][6]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of N-(2-Cyanoethyl)valine in Hemoglobin
This Application Note is structured as a comprehensive technical guide for the quantitative analysis of N-(2-Cyanoethyl)valine (CEV) in hemoglobin, utilizing N-(2-Cyanoethyl-(1,1,2-d3)) Valine as the Internal Standard (IS).
Methodology: Modified Edman Degradation (N-alkyl Edman) coupled with LC-MS/MS Target Analyte: N-(2-Cyanoethyl)valine (Biomarker of Acrylonitrile Exposure) Internal Standard: this compound
Introduction & Scientific Context
N-(2-Cyanoethyl)valine (CEV) is the specific N-terminal hemoglobin adduct formed following exposure to Acrylonitrile (ACN) , a potent electrophile used in the production of plastics and found in cigarette smoke.[1][2][3][4] Because hemoglobin adducts accumulate over the lifespan of the erythrocyte (~120 days), CEV serves as a stable, integrative biomarker of exposure.
The Analytical Challenge
The primary challenge in analyzing CEV is its covalent attachment to the globin protein. Traditional protein hydrolysis (acid/base) can degrade the cyanoethyl group to a carboxyethyl group or destroy the adduct entirely. Therefore, the Modified Edman Degradation is the gold standard technique.
Mechanism of Action: Unlike standard Edman degradation which sequences all N-terminal amino acids, the Modified Edman procedure exploits a kinetic advantage: N-alkylated amino acids (like CEV) cyclize to form thiohydantoins significantly faster than unsubstituted amino acids when reacted with isothiocyanates (e.g., PITC or PFPITC). This allows for the selective detachment and extraction of the CEV adduct without hydrolyzing the entire protein.
Role of the Internal Standard
This compound is critical for this workflow. As a stable isotope-labeled analog, it compensates for:
-
Derivatization Efficiency: Variations in the cyclization/cleavage rate during the Edman reaction.
-
Extraction Recovery: Losses during the liquid-liquid extraction of the cleaved derivative.
-
Matrix Effects: Ion suppression/enhancement in the LC-MS source.
Experimental Workflow Diagram
The following flowchart outlines the critical path from whole blood to LC-MS injection.
Figure 1: Step-by-step workflow for the isolation and specific detachment of N-alkylated valine adducts using the Modified Edman Degradation.
Detailed Protocol
Phase A: Globin Isolation
Objective: Isolate pure globin protein free from plasma proteins and heme.
-
Centrifugation: Centrifuge 2 mL of whole blood (EDTA/Heparin) at 1,500 x g for 10 min. Discard plasma.
-
Washing: Wash erythrocytes 3x with isotonic saline (0.9% NaCl).
-
Lysis: Add 1 volume of distilled water to the packed cells. Vortex to lyse.
-
Precipitation:
-
Add the lysate dropwise into 40 mL of acidified acetone (acetone + 1% HCl) kept at -20°C.
-
Why: Acidified acetone cleaves the heme group from the globin and precipitates the protein.
-
-
Wash & Dry: Centrifuge to pellet the globin. Wash the pellet 2x with cold pure acetone. Air dry or lyophilize the resulting white powder.
Phase B: Modified Edman Degradation (Derivatization)
Objective: Selectively detach CEV and the d3-IS as Pentafluorophenylthiohydantoin (PFPTH) derivatives.
Reagents:
-
Edman Reagent: Pentafluorophenyl isothiocyanate (PFPITC). Note: PFPITC is preferred over PITC for higher sensitivity in MS.
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Carbonate buffer (pH ~10).
-
Internal Standard Solution: 10 pmol/µL of this compound in water.
Protocol:
-
Resuspension: Weigh 50 mg of dried globin into a screw-cap glass vial. Dissolve in 1.5 mL of water.
-
IS Addition: Spike with 20 µL of the d3-IS solution (Total 200 pmol).
-
Adjustment: Adjust pH to ~7.4 - 8.0 using 0.1 M NaOH.
-
Critical: The reaction requires a neutral/slightly alkaline environment for the isothiocyanate coupling, but too high pH can degrade the adduct.
-
-
Reagent Addition: Add 20 µL of PFPITC.
-
Incubation: Incubate at 45°C for 2 hours (or overnight at room temperature) with gentle shaking.
Phase C: Extraction & Workup
-
Extraction: Add 2 mL of Toluene (or Ethyl Acetate) to the reaction mixture. Vortex vigorously for 2 minutes.
-
Selectivity: The cleaved PFPTH-CEV derivative is hydrophobic and partitions into the organic phase. The bulk protein remains in the aqueous phase.
-
-
Separation: Centrifuge at 2,000 x g for 5 min. Transfer the organic (upper) layer to a fresh vial.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) / Acetonitrile (50:50 v/v).
LC-MS/MS Analysis Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) Ionization: Electrospray Ionization (ESI), Positive Mode.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. |
MRM Transitions (Quantification)
The analyte is detected as the PFPTH derivative .
-
Analyte: PFPTH-N-(2-Cyanoethyl)valine
-
Internal Standard: PFPTH-N-(2-Cyanoethyl-(1,1,2-d3))valine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| PFPTH-CEV | 408.1 | 349.1 (Quant) | 30 | 20 |
| 408.1 | 196.1 (Qual) | 30 | 35 | |
| PFPTH-CEV-d3 (IS) | 411.1 | 352.1 | 30 | 20 |
Note: Mass shifts correspond to the PFPITC derivatization (+195 Da for PFP-isothiocyanate minus leaving groups + cyclization rearrangement).Verification required on exact precursor mass based on specific PFPITC reaction stoichiometry.
Quality Control & Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following QC measures are mandatory:
-
Calibration Curve: Prepare globin standards by spiking "blank" globin (from unexposed individuals) with increasing amounts of CEV standard (0, 5, 10, 50, 100, 500 pmol/g globin) prior to derivatization.
-
Recovery Check: Compare the area counts of the d3-IS added before derivatization vs. d3-IS added after extraction. Recovery should be >60%.
-
Blank Verification: Analyze a non-smoker, non-occupationally exposed blood sample to establish the background noise (endogenous levels should be near zero).
References
-
Törnqvist, M., et al. (1986). "Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method." Analytical Biochemistry.
-
Schettgen, T., et al. (2002). "Simultaneous determination of haemoglobin adducts of acrylamide and acrylonitrile in human blood samples by GC-MS." Journal of Chromatography B.
-
Fennell, T. R., et al. (2000). "Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes." Cancer Epidemiology, Biomarkers & Prevention.
-
Bergmark, E. (1997). "Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers and nonsmokers." Chemical Research in Toxicology.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
Use of N-(2-Cyanoethyl-(1,1,2-d3)) Valine in clinical diagnostic assays
Application Note: Quantitative Analysis of N-(2-Cyanoethyl)valine in Hemoglobin for Clinical Diagnostics
Part 1: Introduction & Clinical Significance
N-(2-Cyanoethyl)valine (CEV) is a specific hemoglobin adduct formed by the irreversible reaction of acrylonitrile (ACN) with the N-terminal valine residues of hemoglobin chains.[1] In clinical and toxicological diagnostics, CEV serves as a robust, long-term biomarker for retrospective exposure assessment (window of ~120 days, corresponding to the erythrocyte lifespan).
N-(2-Cyanoethyl-(1,1,2-d3)) Valine is the stable isotope-labeled analog of CEV. It is the critical Internal Standard (IS) required for the absolute quantification of CEV in human blood. Its specific deuteration pattern (
Key Applications
-
Smoking Cessation Compliance: Acrylonitrile is a major toxicant in tobacco smoke. CEV levels correlate strongly with smoking status, distinguishing smokers from non-smokers and verifying compliance in cessation programs or switching studies (e.g., to Tobacco Heating Products).
-
Occupational Toxicology: Monitoring industrial exposure to acrylonitrile in plastic and resin manufacturing.
-
Metabolic Disorders: Emerging research into endogenous valine metabolites in specific enzyme deficiencies (e.g., ECHS1 deficiency).[2]
Part 2: Mechanism of Action
The formation of CEV follows a Michael addition mechanism. Acrylonitrile, an
Reaction Pathway:
In the diagnostic assay, the d3-IS (this compound) is spiked into the sample before processing. This ensures that any loss of analyte during the hydrolysis or extraction steps is mirrored by the IS, maintaining quantitative accuracy.
Diagram 1: CEV Formation and Assay Principle
Caption: Mechanism of acrylonitrile adduct formation and integration of the d3-Internal Standard into the diagnostic workflow.
Part 3: Experimental Protocol
This protocol utilizes Acid Hydrolysis followed by Solid Phase Extraction (SPE) and LC-MS/MS . This method directly measures the free amino acid N-(2-Cyanoethyl)valine, utilizing the this compound as the direct internal standard.
Reagents & Materials
-
Analyte Standard: N-(2-Cyanoethyl)valine (Authentic standard).
-
Internal Standard: this compound (Isotopic purity >99%).
-
Matrix: Washed human erythrocytes (RBCs).
-
Hydrolysis Agent: 6 M Hydrochloric Acid (HCl).
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., OASIS MCX or Strata-X-C).
Step-by-Step Methodology
1. Globin Isolation
-
Centrifuge 2 mL of EDTA-anticoagulated blood (2000 x g, 10 min). Remove plasma.
-
Wash RBCs 3x with 0.9% saline.
-
Lyse RBCs with 3 volumes of HPLC-grade water.
-
Precipitate globin by adding cold acidic acetone (0.1% HCl in acetone) dropwise.
-
Centrifuge, discard supernatant, and dry the globin pellet under nitrogen.
2. Internal Standard Spiking
-
Weigh 10 mg of dried globin into a hydrolysis vial.
-
CRITICAL: Add 20 µL of This compound working solution (e.g., 100 ng/mL in water).
-
Note: Adding the IS to the solid protein before hydrolysis corrects for hydrolysis efficiency.
3. Acid Hydrolysis
-
Add 500 µL of 6 M HCl to the vial.
-
Incubate at 110°C for 18–24 hours.
-
Evaporate the acid to dryness using a vacuum concentrator (SpeedVac).
-
Reconstitute in 1 mL of 0.1% Formic Acid in water.
4. Solid Phase Extraction (SPE)
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply reconstituted sample.
-
Wash 1: 1 mL 0.1 M HCl (removes acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
-
Evaporate eluate to dryness and reconstitute in Mobile Phase A.
5. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (2% B), 2-5 min (2% to 40% B), 5-7 min (95% B).
MS/MS Transitions (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| CEV (Analyte) | 171.1 | 126.1 | 25 | 18 | Quantifier |
| CEV (Analyte) | 171.1 | 54.1 | 25 | 22 | Qualifier |
| d3-CEV (IS) | 174.1 | 129.1 | 25 | 18 | Internal Standard |
Note: The mass shift of +3 Da in the precursor and product ions confirms the stability of the d3-label on the cyanoethyl group during fragmentation.
Part 4: Data Analysis & Validation
Calculation
Quantification is performed using the Internal Standard Method .
Validation Criteria (FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria |
| Linearity ( | |
| Precision (CV%) | |
| Accuracy (Bias) | |
| Recovery | |
| Lower Limit of Quantitation (LLOQ) | ~2–5 pmol/g globin |
Part 5: Workflow Visualization
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical workflow from blood collection to data analysis.[2][3][4][5]
References
-
Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[1][6][7] Carcinogenesis, 17(12), 2655–2660.[6] Link
-
Pluym, N., et al. (2021).[8] Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products.[7][9] Preprints. Link
-
Schettgen, T., et al. (2016). A correlation study applied to biomarkers of internal and effective dose for acrylonitrile and 4-aminobiphenyl in smokers.[6] Journal of Analytical Toxicology. Link
-
Yamada, H., et al. (2016). Valine metabolites analysis in ECHS1 deficiency. Molecular Genetics and Metabolism Reports. Link
-
Osterman-Golkar, S., et al. (1994). Haemoglobin adducts as biomarkers of exposure to acrylonitrile.[1][6][7][8] Biomarkers. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. rsc.org [rsc.org]
- 6. A correlation study applied to biomarkers of internal and effective dose for acrylonitrile and 4-aminobiphenyl in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
High-Precision Quantitation of N-(2-Cyanoethyl) Valine: A Biomarker for Acrylonitrile Exposure
This Application Note is structured to serve as a definitive technical guide for the analysis of N-(2-Cyanoethyl) Valine (CEV), specifically as a hemoglobin adduct. This biomarker is the industry standard for assessing exposure to Acrylonitrile (AN), a potent carcinogen found in tobacco smoke and industrial environments.
Introduction & Scientific Context
N-(2-Cyanoethyl) valine (CEV) is a specific stable adduct formed when Acrylonitrile (AN) alkylates the N-terminal valine residue of hemoglobin (Hb).[1] Because erythrocytes have a lifespan of approximately 120 days, CEV levels provide a retrospective window of exposure extending back ~4 months, making it a superior biomarker to urinary metabolites which only reflect recent exposure (24-48 hours).
The Analytical Challenge
CEV is not free in plasma; it is covalently bound to the protein backbone. Direct analysis requires cleavage of the specific N-terminal residue without hydrolyzing the entire protein, which would dilute the sample with unmodified amino acids.
The solution is the Modified Edman Degradation . Unlike determining a protein sequence, where the goal is to read many residues, this method is optimized to selectively cleave only the alkylated N-terminal valine, derivatize it for stability/volatility, and quantify it against a heavy-isotope internal standard.
Mechanistic Workflow
The core chemistry relies on Pentafluorophenyl isothiocyanate (PFPITC) . While traditional Edman sequencing uses Phenyl isothiocyanate (PITC), PFPITC is preferred for this application because the pentafluorophenyl group is highly electronegative. This enhances sensitivity in negative chemical ionization (NCI) GC-MS and provides a distinct mass shift in LC-MS.
Reaction Pathway Diagram
Figure 1: The Modified Edman Degradation mechanism using PFPITC. The reagent selectively targets the N-terminal amine, forming a thiocarbamoyl intermediate that cyclizes under acidic conditions to release the specific valine adduct as a stable thiohydantoin (PFPTH).
Validated Protocol: GC-MS (The Gold Standard)
This protocol is the reference standard for toxicology and smoking compliance studies. It utilizes GC-MS with Negative Chemical Ionization (NCI) or Electron Impact (EI) for maximum sensitivity.
Phase 1: Sample Preparation & Globin Isolation
Objective: Isolate pure globin from whole blood to remove plasma proteins and interferences.
-
Lysis: Mix 1 mL of whole blood with 3 mL of distilled water. Freeze-thaw once to ensure complete lysis.
-
Precipitation: Add the lysate dropwise into 40 mL of acidified acetone (acetone containing 0.1% HCl) kept at -20°C.
-
Why: Acidified acetone precipitates globin while keeping the heme group in solution (removing the red color).
-
-
Washing: Centrifuge (3000 x g, 5 min), discard supernatant. Wash the pellet 2x with pure acetone and 1x with diethyl ether.
-
Drying: Dry the white globin pellet under a gentle stream of nitrogen. Store at -20°C.
Phase 2: Derivatization (Modified Edman)
Objective: Cleave and derivatize the CEV adduct.
-
Resuspension: Dissolve 50 mg of dried globin in 1.5 mL of Formamide .
-
Critical Step: Add Internal Standard (IS) now. Use N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser (10 pmol).
-
Note: Using a peptide IS (Val-Leu-Ser) mimics the protein hydrolysis kinetics better than a free amino acid IS.
-
-
Coupling: Add 15 µL of PFPITC and 10 µL of 1 M NaOH (to adjust pH to ~8.5).
-
Incubation: Shake at 45°C for 2 hours or overnight at room temperature.
-
Cleavage: Acidify the solution to pH 1-2 using concentrated HCl or anhydrous Trifluoroacetic acid (TFA). Heat at 80°C for 45-60 minutes.
Phase 3: Extraction & Cleanup
-
Extraction: Add 2 mL of Toluene or Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Separation: Centrifuge to separate layers. The CEV-PFPTH derivative partitions into the organic (top) layer.
-
Wash: Transfer the organic layer to a new tube. Wash with 1 mL of 0.1 M Na₂CO₃ to remove excess acidic reagents and byproducts.
-
Concentration: Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL of Toluene or Ethyl Acetate for injection.
Phase 4: GC-MS Analysis Parameters
| Parameter | Setting |
| Instrument | GC-MS (Single Quad or Triple Quad) |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) |
| Injection | 1-2 µL, Splitless (250°C) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100°C (1 min) → 20°C/min → 300°C (hold 5 min) |
| Ionization | NCI (Methane reagent gas) or EI (70eV) |
| Target Ions (SIM) | m/z 311 (CEV-PFPTH), m/z 319 (IS-PFPTH) |
Alternative Protocol: LC-MS/MS
While GC-MS is traditional, LC-MS/MS is increasingly used due to simpler sample prep (no need for volatility).
Key Difference: The PFPITC derivative is hydrophobic. In LC-MS, we can analyze the PFPTH-derivative (same as GC) or digest the protein with Trypsin and analyze the N-terminal peptide .
Recommended LC-MS Workflow (PFPTH Method):
-
Follow Phase 1 and Phase 2 (Coupling/Cleavage) from the GC-MS protocol.
-
Reconstitution: Dissolve the dried extract in 50:50 Methanol:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Transitions (MRM):
-
CEV-PFPTH: 312.0 → 242.0 (Loss of cyanoethyl group)
-
IS-PFPTH: 320.0 → 250.0
-
Quality Assurance & Troubleshooting
Self-Validating Systems
To ensure data integrity, every batch must include:
-
Negative Control: Globin from a non-smoker/non-exposed individual (Background CEV should be < 2-5 pmol/g).
-
Positive Control: Globin spiked with a known concentration of CEV standard.
-
Internal Standard Recovery: Monitor the absolute area of the IS. A drop >50% indicates extraction failure or matrix suppression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Check pH during coupling (must be >8.0). Fresh PFPITC reagent. |
| High Background | Contaminated glassware | PFPITC is reactive. Use silanized glass inserts; avoid plasticizers. |
| Peak Tailing | Column degradation | Trim GC column guard; Ensure final solvent is compatible (Toluene for GC). |
| No IS Peak | Hydrolysis failure | Ensure cleavage step reaches 80°C; check pH is acidic (<2). |
References
-
Schettgen, T., et al. (1998). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[1][6][7] Archives of Toxicology.
-
Fennell, T. R., et al. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers.[8] Cancer Epidemiology, Biomarkers & Prevention.[9]
-
Törnqvist, M., et al. (2002). N-terminal valine adducts as biomarkers of exposure.[5] Journal of Chromatography B.
-
Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Acrylonitrile Adducts.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A simplified method for detection of N-terminal valine adducts in patients receiving treosulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biomarkers of exposure and potential harm in exclusive users of electronic cigarettes and current, former, and never smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Internal Standard Characterization & Hemoglobin Adductomics Protocol
Abstract
This application note details the high-resolution mass spectrometry (HRMS) characterization and utilization of N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) . This isotopically labeled molecule serves as the critical Internal Standard (IS) for quantifying N-(2-cyanoethyl) valine, a specific hemoglobin adduct biomarker for Acrylonitrile (AN) exposure. We present a dual-phase protocol: (1) Quality Control (QC) of the underivatized standard, and (2) The "Modified Edman Degradation" workflow for biological matrix analysis, utilizing Phenyl Isothiocyanate (PITC) derivatization.
Introduction & Scientific Context
Acrylonitrile (AN) is a high-production volume chemical and a potent alkylating agent. Upon entering the systemic circulation, AN functions as a Michael acceptor, binding covalently to nucleophilic sites on proteins. The N-terminal valine residues of hemoglobin (Hb) are a primary target, forming N-(2-cyanoethyl) valine (CEV) .
Because erythrocytes have a lifespan of ~120 days, CEV adducts act as a "dosimeter," integrating exposure over months. To quantify these adducts accurately—often present at pmol/g globin levels—Isotope Dilution Mass Spectrometry (IDMS) is required.
This compound is the stable isotope-labeled analogue used to normalize for:
-
Variations in the Modified Edman degradation efficiency.
-
Solid-Phase Extraction (SPE) recovery losses.
-
Matrix effects (ion suppression/enhancement) in LC-HRMS.
Chemical Properties & HRMS Theory
Before biological application, the purity and isotopic incorporation of the IS must be verified.
2.1. Molecule Specifications
-
Analyte: this compound
-
Chemical Formula: C
H D N O -
Labeling: Deuterium at positions 1, 1, and 2 of the ethyl chain (derived from d3-acrylonitrile).
2.2. Exact Mass Calculations (QC Phase)
For direct infusion experiments (QC of the standard material), the underivatized [M+H]+ ion is targeted.
| Species | Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| CEV (Unlabeled) | C | 170.1055 | 171.1128 |
| CEV-d3 (Internal Standard) | C | 173.1244 | 174.1317 |
Expert Insight: In High-Resolution MS (Orbitrap/Q-TOF), a mass accuracy window of < 5 ppm is required to distinguish CEV-d3 from potential isobaric background interferences in complex solvents.
Experimental Protocol: Biological Analysis (Adductomics)
The quantification of CEV in blood requires the Modified Edman Degradation . This reaction cleaves the N-terminal alkylated valine from the globin protein chain using Phenyl Isothiocyanate (PITC), releasing it as a stable Phenylthiohydantoin (PTH) derivative.
3.1. Reagents & Materials[1]
-
Internal Standard: this compound (10 µM stock in water).
-
Derivatizing Agent: Phenyl Isothiocyanate (PITC).
-
Matrix: Washed Erythrocytes (Globin).
-
Extraction: Strata-X or Oasis HLB SPE cartridges.
3.2. Workflow Visualization
The following diagram illustrates the critical path from sample lysis to HRMS data acquisition.
Caption: Figure 1.[2] Modified Edman Degradation workflow for N-terminal Valine Adducts.
3.3. Step-by-Step Procedure
-
Globin Preparation:
-
Lyse washed erythrocytes with water.
-
Precipitate globin with acidic 2-propanol; wash with ethyl acetate to remove heme.
-
Dissolve 50 mg of dried globin in 1.5 mL of 0.1 M NaOH.
-
-
Internal Standard Spiking (Critical Step):
-
Add 50 pmol of this compound to the dissolved globin before adding reagent.
-
Reasoning: This ensures the IS undergoes the same derivatization kinetics as the endogenous adduct.
-
-
Derivatization (Modified Edman):
-
Add 15 µL of PITC.[1]
-
Incubate at 50°C for 2 hours with rotation.
-
Mechanism:[1][3][4] PITC couples with the N-terminal amine. Under alkaline conditions, the N-alkylated valine cyclizes to form a thiazolinone, which rearranges to the stable PTH-CEV-d3 . Unmodified valines react much slower, providing selectivity.
-
-
Extraction:
-
Condition SPE cartridge (MeOH -> Water).
-
Load sample. Wash with water (removes salts) and 10% MeOH (removes unreacted reagents).
-
Elute analytes with 100% Acetonitrile. Evaporate to dryness and reconstitute in Mobile Phase A.
-
LC-HRMS Analysis of the Derivative
The analyte measured is 3-(2-cyanoethyl-d3)-5-isopropyl-1-phenyl-2-thioxoimidazolidin-4-one (PTH-CEV-d3).
4.1. Chromatographic Conditions[1][5]
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
4.2. Mass Spectrometry Parameters (HESI Source)
-
Scan Type: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2.
-
Resolution: 70,000 (Full MS), 17,500 (MS2).
4.3. Target Ions (PTH Derivatives)
| Analyte | Precursor Ion [M+H]+ | Quantifier Fragment | Qualifier Fragment |
| PTH-CEV (Native) | 304.1114 | 233.0743 (Loss of Cyanoethyl) | 251.0849 (Ring cleavage) |
| PTH-CEV-d3 (IS) | 307.1303 | 233.0743 (Loss of Cyanoethyl-d3) | 254.1037 (Ring cleavage) |
Note on Fragmentation: The loss of the cyanoethyl group (-CH2CH2CN) creates a common fragment at m/z 233.0743 for both the labeled and unlabeled forms if the label is on the leaving group. However, since the d3 label is on the cyanoethyl group, the IS loses the heavy tag , resulting in the same core fragment (m/z 233) as the native.
Correction for Specificity: To maintain specificity, monitor the loss of propene or ring cleavage fragments where the label is retained, or rely on the high-resolution precursor separation. If the d3 label is lost during the primary fragmentation, the precursor isolation window must be narrow (< 1.0 Da) to prevent cross-talk.
4.4. Fragmentation Pathway Diagram
Caption: Figure 2. MS/MS fragmentation logic for PTH-CEV-d3.
Results & Discussion: Validation Criteria
To ensure data integrity (E-E-A-T), the following criteria must be met:
-
Mass Accuracy: The precursor mass error for CEV-d3 must be within ±5 ppm.
-
Retention Time: The IS must co-elute with the endogenous CEV (or show a slight deuterium isotope shift, typically < 0.1 min earlier).
-
Linearity: The response ratio (Area Native / Area IS) must be linear (R² > 0.99) across the calibration range (e.g., 1–1000 pmol/g globin).
-
Blank Check: Non-exposed human globin spiked with IS should show zero signal for the native CEV transition, confirming the IS does not contain unlabeled impurities.
References
-
Törnqvist, M., et al. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method.[8] Analytical Biochemistry. Link
-
Centers for Disease Control and Prevention (CDC). (2024). Biomonitoring Analytical Methods: Acrylonitrile.[5][9][10][11] CDC.gov.[9] Link
-
Schettgen, T., et al. (2002).[10] Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine.[10] Toxicology Letters. Link
-
Rydberg, P., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS.[6][7][12][13] Journal of Chromatography B. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. References for Biomonitoring Analytical Methods | NER | CDC [cdc.gov]
- 11. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl vinyl ketone--identification and quantification of adducts to N-terminal valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal intensity of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
This is a comprehensive troubleshooting guide designed for researchers and analytical scientists encountering low signal intensity with the internal standard N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) during LC-MS/MS analysis.
Topic: Troubleshooting Low Signal Intensity in LC-MS/MS Assays Analyte: N-(2-Cyanoethyl)valine (CEV) & d3-Internal Standard Context: Biomarker analysis for Acrylonitrile exposure (Hemoglobin adducts) via Modified Edman Degradation.
Executive Summary & Core Diagnostic
Senior Scientist Note: Low signal for this specific internal standard (IS) is rarely a simple instrument failure. The compound this compound presents unique chemical vulnerabilities. The "1,1,2-d3" labeling pattern places deuterium atoms on the ethyl chain. Crucially, the protons alpha to the nitrile group (position 2) are acidic (pKa ~25) and susceptible to Hydrogen-Deuterium Exchange (HDX) or Retro-Michael elimination under the basic conditions required for Edman degradation.
If your signal is low, you are likely losing the label (mass shift) or the analyte itself (chemical degradation) before it ever enters the mass spectrometer.
Diagnostic Workflow
Use this logic flow to isolate the root cause.
Caption: Diagnostic logic to distinguish between stock degradation, reaction failure, and instrumental factors.
Critical Troubleshooting Guide (Q&A)
Phase 1: The Chemistry (Reaction & Stability)
Q1: I am using the standard Modified Edman Degradation (FIRE procedure). Why is my d3-IS signal disappearing after the coupling step? Diagnosis: You are likely experiencing Deuterium Exchange or Retro-Michael Elimination .
-
The Mechanism: The Edman coupling uses Phenyl isothiocyanate (PITC) at pH 8–9 (often utilizing bases like triethylamine or pyridine).
-
Risk 1 (Exchange): The deuterium at position 2 (alpha to the cyano group) is acidic. In aqueous base, it can exchange with protons from water (
). If your IS is 1,1,2-d3, exchanging the C2-deuterium shifts your precursor mass by -1 Da (e.g., from m/z 291 to 290). If your MRM window is tight (unit resolution), the signal "disappears." -
Risk 2 (Elimination): High temperature (>50°C) or strong base can cause the cyanoethyl group to fall off (Retro-Michael addition), reverting the molecule to Valine.
-
-
Solution:
-
Lower Temperature: Keep coupling temperature strictly
. -
Minimize Time: Do not extend coupling beyond 1 hour.
-
Check Mass Shift: Run a full scan (Q1) of the derivatized standard. If you see a peak at [M-1] relative to expected, exchange has occurred.
-
Q2: My stock solution is clear, but the signal varies day-to-day. How should I store CEV-d3? Diagnosis: Hydrolysis of the nitrile.
-
Explanation: Nitriles can hydrolyze to amides and then carboxylic acids in the presence of moisture and trace acid/base.
-
Protocol:
-
Store neat material at -20°C under desiccant.
-
Prepare stock solutions in anhydrous acetonitrile rather than water or methanol.
-
Avoid acidic aqueous storage for long periods, as this accelerates hydrolysis of the cyano group.
-
Phase 2: Sample Preparation & Extraction
Q3: The derivatization seems to work for the native analyte, but the IS is inconsistent. Why? Diagnosis: Differential extraction efficiency or matrix suppression.
-
Explanation: The PTH-derivative of CEV is moderately hydrophobic. If you are using a liquid-liquid extraction (e.g., into ethyl acetate or heptane), pH control is critical.
-
Corrective Action:
-
Ensure the sample is acidified (pH < 3) before extraction to protonate the PTH ring? No, PTH derivatives are neutral/weakly acidic. They extract well into Ethyl Acetate.
-
Matrix Effect: If you add the IS after globin precipitation, it may not compensate for protein binding losses. Always add the IS to the globin solution before adding the Edman reagent.
-
Phase 3: LC-MS/MS Optimization
Q4: What are the optimal MRM transitions? I might be monitoring the wrong ion. Diagnosis: Incorrect precursor/product selection due to the d3-label position.
-
Standard Transitions (PTH-CE-Valine):
-
The reaction adds PITC (MW 135) and loses
. -
Unlabeled CE-Val (MW 170.2): PTH-Derivative MW
288. -
d3-Labeled CE-Val (MW 173.2): PTH-Derivative MW
291.
-
-
Optimized Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
| PTH-CE-Val (Native) | 288.1 | 235.1 | 20 | Loss of Acrylonitrile (53 Da) |
| PTH-CE-Val (Native) | 288.1 | 192.1 | 35 | Major backbone cleavage |
| PTH-CE-Val-d3 (IS) | 291.1 | 238.1 | 20 | Check for -1 Da shift (290) if pH was high |
| PTH-CE-Val-d3 (IS) | 291.1 | 195.1 | 35 | Qualifier |
Note: The loss of 53 Da (acrylonitrile) is a common fragmentation pathway. If the d3 label is on the cyanoethyl group, the neutral loss will be 56 Da (d3-acrylonitrile), and the product ion will be the SAME as the native (m/z 235). Wait! If the label is on the cyanoethyl group, and that group is lost as a neutral fragment, the product ion (the PTH-Valine core) will be identical for both Native and IS. You MUST monitor a transition where the label is retained or the neutral loss is labeled .
-
Correction: If you monitor 291 -> 235 (Loss of d3-cyanoethyl), you are monitoring a valid transition, but ensure the precursor is correct.
Experimental Validation Protocol
To confirm the stability of your standard, perform this "Buffer Stress Test" :
-
Prepare: 1 µM solution of this compound in:
-
Vial A: Water (Control)
-
Vial B: 0.1M Ammonium Bicarbonate, pH 8.5 (Edman Buffer)
-
-
Incubate: Heat Vial B at 50°C for 1 hour (mimic coupling).
-
Derivatize: Add PITC to both and proceed with cleavage/cyclization.
-
Analyze: Inject both.
-
If Vial A signal >> Vial B signal, degradation/exchange is occurring during coupling .
-
Switch to a lower pH buffer (e.g., pH 7.5-8.0) or reduce temp to 37°C.
-
References
-
Törnqvist, M., et al. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Toxicology Letters.
-
Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and acrylonitrile by GC-MS. Archives of Toxicology.
-
Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography.[1][2]
-
Centers for Disease Control and Prevention (CDC). (2025). Acrylonitrile: Biomonitoring Summary.
-
PubChem. (2025). N-(2-Cyanoethyl)valine Compound Summary.
Sources
Technical Support Center: Chromatographic Optimization of N-(2-Cyanoethyl) Valine (CEV) & CEV-d3
Status: Operational Ticket ID: CEV-OPT-2024 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary & Analytical Context
N-(2-Cyanoethyl) Valine (CEV) is the definitive hemoglobin adduct biomarker for monitoring exposure to acrylonitrile (found in tobacco smoke and industrial precursors). Accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (IS), typically CEV-d3 (or d8, depending on the synthesis).
This guide addresses the specific challenges of analyzing CEV and its deuterated analog. Unlike standard small molecules, the separation of CEV involves critical decisions regarding Isotopic Co-elution vs. Separation , derivatization (Edman degradation), and mitigating the Deuterium Isotope Effect .
Critical Method Parameters (The "Setup")
The Separation Strategy: Reverse Phase vs. HILIC
CEV is a modified amino acid. It retains zwitterionic character but is more hydrophobic than native Valine due to the cyanoethyl group.
| Parameter | Recommended Configuration | Scientific Rationale |
| Stationary Phase | Pentafluorophenyl (PFP) or C18 (Polar Embedded) | Standard C18 often fails to retain polar adducts adequately. PFP columns offer unique |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures the carboxylic acid is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for cyano-compounds compared to Methanol. |
| Flow Rate | 0.3 – 0.5 mL/min | Standard for UHPLC applications to maximize ionization efficiency in ESI+. |
The "Deuterium Isotope Effect" (DIE)
Crucial Concept: In Reverse Phase (RP) chromatography, deuterated analogs (CEV-d3) often elute earlier than the native analyte (CEV).
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] This makes the deuterated molecule slightly less lipophilic, reducing its interaction with the hydrophobic C18/PFP stationary phase.
-
Impact: If the retention time shift is too large, the IS may not correct for matrix suppression occurring at the native analyte's retention time.
Troubleshooting Guides & FAQs
Category A: Peak Integrity & Separation
Q1: My CEV-d3 Internal Standard elutes 0.2 minutes before the native CEV. Is this a problem?
Diagnosis: You are experiencing a pronounced Deuterium Isotope Effect .
-
Verdict: For regulated bioanalysis (FDA/EMA), co-elution is preferred to ensure the IS compensates for matrix effects (ion suppression/enhancement) at that exact moment.
-
Solution:
-
Switch to Methanol: Methanol often suppresses the isotope effect compared to Acetonitrile because it interacts differently with the solvated hydrophobic surface.
-
Lower the Temperature: Higher temperatures can exaggerate the resolution between isotopologues. Try reducing column oven temperature by 5-10°C.
-
Change Column Chemistry: Move from C18 to a HILIC column. In HILIC, the isotope effect is often negligible or reversed, forcing co-elution.
-
Q2: I see "Cross-Talk" where the Native CEV signal appears in the CEV-d3 channel.
Diagnosis: This is likely Isotopic Contribution (M+3 abundance) or Fragmentation Cross-talk , not chromatographic failure.
-
Mechanism: Natural Carbon-13 isotopes in the native CEV create an M+3 peak that has the same mass as your d3-IS.
-
Solution:
-
Chromatographic Separation: Contradicting Q1, here you actually want slight separation. If CEV-d3 elutes earlier, you can integrate it separately from the native interference.
-
Mass Spec Optimization: Select a unique daughter ion for the d3-IS that does not exist in the native fragmentation pathway.
-
Category B: Sensitivity & Stability
Q3: My signal intensity drops significantly over a standard batch run.
Diagnosis: CEV is relatively stable, but the Edman Derivative (if you derivatized with FITC or PITC) might be degrading, or the column is fouling.
-
Solution:
-
Check pH: Ensure autosampler is kept at 4°C.
-
Divert Valve: The cyanoethyl group is polar; if you are injecting "dirty" protein crash supernatants, late-eluting phospholipids may be suppressing ionization in subsequent runs. Implement a high-flow wash step at the end of the gradient.
-
Validated Workflow Visualization
The following diagram illustrates the decision logic for optimizing the separation and handling the isotope effect.
Caption: Decision matrix for managing the chromatographic relationship between CEV and its deuterated analog.
Standardized Experimental Protocol
Objective: Quantification of N-(2-Cyanoethyl) Valine in globin hydrolysates.
-
Sample Preparation (Modified Edman Degradation):
-
Step 1: Isolate globin from red blood cells.
-
Step 2: Add Internal Standard (CEV-d3) to the globin solution before derivatization to control for reaction efficiency.
-
Step 3: Derivatize with Pentafluorophenyl isothiocyanate (PFPITC) or Fluorescein isothiocyanate (FITC) . This cleaves the N-terminal valine adduct from the protein chain.[2][3]
-
Step 4: Extract the derivative (Liquid-Liquid Extraction with Ethyl Acetate).
-
-
LC-MS/MS Conditions:
| Component | Setting |
| Column | Waters HSS T3 C18 (100mm x 2.1mm, 1.8µm) OR Phenomenex Kinetex PFP |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B (Hold) 1-6 min: 5% -> 95% B 6-8 min: 95% B (Wash) |
| MS Mode | Positive ESI, MRM |
| Transitions (Example) | CEV (Native): m/z 215 -> 170 (Loss of COOH) CEV-d3 (IS): m/z 218 -> 173 |
References
-
Centers for Disease Control and Prevention (CDC). (2003). Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry. Link
-
Schettgen, T., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. Archives of Toxicology. Link
-
Fostel, J., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link
-
BenchChem Technical Support. (2025). The Deuterium Isotope Effect on Chromatographic Retention Time. Link
-
Kanao, E., et al. (2020).[4] Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. Analytical Chemistry. Link
Sources
Technical Support Center: Matrix Effects in the Quantification of N-(2-Cyanoethyl) Valine
Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Hemoglobin Adducts Target Analyte: N-(2-Cyanoethyl) Valine (CEV) – Biomarker for Acrylonitrile Exposure Methodology: Modified Edman Degradation (FIRE Procedure) & LC-MS/MS
Executive Summary: The "Globin Matrix" Challenge
Welcome to the Technical Support Center. As researchers quantifying N-(2-Cyanoethyl) Valine (CEV) , you are likely analyzing N-terminal hemoglobin adducts to monitor exposure to Acrylonitrile (AN).[1]
The industry standard for this analysis is the Modified Edman Degradation (often using FITC or PITC reagents), which detaches the alkylated N-terminal valine from the globin protein. While highly specific, this method generates a complex matrix of cleaved peptides, excess derivatizing reagents, and phospholipids.
The Core Problem: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting components compete for ionization charge in the electrospray source (ESI), causing Matrix Effects (ME) —typically signal suppression.[2] This guide provides the diagnostic tools and protocols to neutralize these effects.
Diagnostic Hub: Do I Have a Matrix Problem?
Q1: How do I definitively confirm matrix effects in my CEV assay?
A: Do not rely solely on internal standard response. Perform a Post-Column Infusion (PCI) experiment.
Protocol:
-
Infuse a neat standard of your derivatized analyte (e.g., CEV-Fluorescein Thiohydantoin) continuously into the MS source at 10 µL/min.
-
Simultaneously inject a "blank" matrix sample (processed globin without CEV) via the LC column.
-
Result: Monitor the baseline of the infused analyte.[3] A dip (suppression) or rise (enhancement) at the specific retention time of CEV indicates a matrix effect.
Q2: My Internal Standard (IS) response varies by >20% between samples. Is this acceptable?
A: No. High variability in IS response indicates that the matrix load is inconsistent across samples.
-
Immediate Action: Check your cleanup efficiency. If you are using simple Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) .[3]
-
Requirement: You must use a stable isotope-labeled Internal Standard (SIL-IS) that matches the derivatized analyte (e.g.,
H -CEV-FTH ). An analog IS (different structure) will not compensate for ionization suppression accurately because it may elute at a slightly different time where the suppression zone is different.
The Workflow: Modified Edman Degradation (FIRE Procedure)
The following diagram illustrates the "Adduct FIRE Procedure," the modern standard for detaching and analyzing N-terminal valine adducts. Understanding this pathway is crucial for identifying where matrix interferences originate.
Caption: Workflow of the Modified Edman Degradation (FIRE) showing critical points where matrix interferences (phospholipids, reagents) enter the stream.
Troubleshooting Guide: Specific Scenarios
Scenario A: "I see a retention time shift between my standards and my samples."
Cause: "Matrix-Induced Chromatographic Effect." High concentrations of co-extracted proteins or salts can alter the stationary phase surface chemistry transiently. Solution:
-
Dilution: Dilute the final extract 1:5 with mobile phase. If the shift resolves, it is a matrix load issue.
-
Column Flush: The column may be fouled.[4] Implement a high-organic wash (95% Acetonitrile) at the end of every gradient.
Scenario B: "My calibration curve is linear ( ), but my QC samples fail accuracy checks."
Cause: Matrix mismatch. You are likely preparing calibration standards in solvent (neat) while your QCs are in the biological matrix. The matrix effect is suppressing the signal in the QCs but not the standards. Solution:
-
Matrix-Matched Calibration: Prepare calibration standards by spiking CEV into "blank" globin (from unexposed sources) before the extraction process.
-
Isotope Dilution: Ensure the SIL-IS is added at the very beginning of sample preparation, not at the end. This allows the IS to track extraction recovery and ionization suppression perfectly.
Scenario C: "Sensitivity is dropping over time (100+ injections)."
Cause: Source contamination. Non-volatile matrix components (salts, lipids) are depositing on the ESI cone or capillary. Solution:
-
Divert Valve: Program the LC divert valve to send flow to waste for the first 1-2 minutes (before CEV elutes) and after the peak elutes. This prevents salts and phospholipids from entering the MS.
-
Source Cleaning: Wipe the ESI spray shield/cone with 50:50 Methanol/Water daily.
Optimized Protocol: Minimizing Matrix Effects
To quantify CEV accurately, you must remove the "Globin Matrix." The following protocol prioritizes cleanup over speed.
Method: Modified Edman Degradation with SPE Cleanup (Ref: von Stedingk et al.).
| Step | Action | Technical Rationale |
| 1. Globin Isolation | Precipitate red blood cells with acidic 2-propanol. Centrifuge and wash with ethyl acetate. | Removes heme and bulk plasma proteins. Ethyl acetate removes lipids. |
| 2. Derivatization | Dissolve globin in buffer (pH 7.4). Add FITC reagent.[5][6] Incubate at 37°C overnight. | FITC specifically targets the N-terminal valine. |
| 3. IS Addition | Add | CRITICAL: Must be added before cleanup to correct for recovery losses. |
| 4. SPE Cleanup | Use Mixed-Mode Anion Exchange (MAX) cartridges. 1. Load sample.2. Wash with 5% NH | The FTH derivative is acidic.[7] MAX retains the analyte while washing away neutral/basic interferences and phospholipids. |
| 5. Analysis | Inject onto C18 column. Detect via LC-MS/MS (ESI+). | Use Multiple Reaction Monitoring (MRM) for specificity. |
Data: Cleanup Efficiency Comparison
| Cleanup Method | Phospholipid Removal | Signal Recovery (CEV) | Matrix Effect (% Suppression) |
| Protein Precipitation (PPT) | < 20% | 85% | High (40-60% suppression) |
| Liquid-Liquid Extraction (LLE) | ~ 60% | 70% | Moderate (20-30% suppression) |
| SPE (Mixed-Mode MAX) | > 95% | 90% | Low (< 10% suppression) |
Note: Data derived from comparative analysis of globin adduct workflows (Törnqvist et al.).
References
-
von Stedingk, H., et al. (2010).[6] "A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS." Journal of Chromatography B.
-
Törnqvist, M., et al. (2002). "Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin."[1] Archives of Toxicology.
-
Fennell, T. R., et al. (2000). "Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes." Cancer Epidemiology, Biomarkers & Prevention.
-
Schettgen, T., et al. (1999). "New gas chromatographic-mass spectrometric method for the determination of N-(2-cyanoethyl)valine in human globin." Journal of Chromatography B.
-
BenchChem Technical Support. (2025). "Addressing Matrix Effects in LC-MS Analysis."
Sources
- 1. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Technical Support Center: N-(2-Cyanoethyl-(1,1,2-d3)) Valine Internal Standard
Product Category: Stable Isotope Labeled Internal Standards (SIL-IS) Primary Application: Biomonitoring of Acrylonitrile Exposure (Hemoglobin Adduct Analysis) Target Analyte: N-(2-Cyanoethyl)valine (CEV)[1]
Introduction: The Role of Your Internal Standard
N-(2-Cyanoethyl-(1,1,2-d3)) Valine (d3-CEV) is the definitive internal standard for quantifying acrylonitrile exposure. It functions by mimicking the physicochemical properties of the endogenous biomarker, N-(2-Cyanoethyl)valine (CEV), formed when acrylonitrile alkylates the N-terminal valine of hemoglobin [1].[1][2]
Because this analysis often involves complex workflows—such as the Modified Edman Degradation to detach the adduct from the protein—the IS serves two critical functions:
-
Normalization: Corrects for variations in ionization efficiency (matrix effects) in LC-MS/MS.
-
Process Control: When spiked into the globin matrix before derivatization, it validates the efficiency of the cleavage and derivatization reaction [2].
Part 1: Troubleshooting Guides (Q&A Format)
Category 1: Chromatographic Anomalies[3]
Q: Why does my d3-CEV internal standard elute slightly earlier than the native CEV analyte?
A: This is the "Inverse Isotope Effect," a normal phenomenon in Reversed-Phase Liquid Chromatography (RPLC). [3]
-
The Mechanism: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[3] This makes the deuterated molecule slightly less lipophilic (more hydrophilic) than the native form. In RPLC, less lipophilic compounds elute earlier.[3]
-
Impact: While usually negligible, high-efficiency columns can resolve this difference (typically 0.05 – 0.2 minutes).
-
Risk: If the retention time shift is too large, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression) occurring at the exact moment of elution.
Corrective Action:
-
Check Integration Windows: Ensure your software's expected retention time (RT) window is wide enough to capture the d3 peak.
-
Adjust Gradient: Shallowing the gradient slope can sometimes bring the peaks closer, but total overlap is not always possible or necessary if the matrix effect is constant across that narrow window.
Category 2: Signal Instability & Loss
Q: My IS signal intensity decreases significantly over a 24-hour run sequence. Is the molecule degrading?
A: The cyano (nitrile) group is susceptible to hydrolysis under specific conditions.
-
The Mechanism: The cyanoethyl group (-CH2-CH2-CN) can hydrolyze to an amide and subsequently to a carboxylic acid in the presence of strong acids or bases, or elevated temperatures.
-
Common Culprit: If you are performing the Modified Edman Degradation , the reaction requires alkaline conditions (coupling) followed by acidic conditions (cleavage). If the sample sits in the acidic cleavage reagent (e.g., TFA or HCl) for too long before neutralization or extraction, the nitrile group can hydrolyze [3].
Corrective Action:
-
Workflow Timing: Do not batch-process more samples than can be immediately neutralized/extracted after the cleavage step.
-
Autosampler Stability: Ensure the final extract solvent is neutral. Avoid storing samples in acidic mobile phase for >12 hours.
Category 3: Sensitivity & Crosstalk
Q: I see a peak for the native analyte (d0) in my blank samples spiked only with the Internal Standard (d3).
A: This is "Isotopic Crosstalk" or "Spectral Overlap."
-
Cause 1: Impurity. The synthetic d3-CEV may contain a small percentage of d0 (unlabeled) material. This is the "contribution of IS to Analyte."
-
Cause 2: Demethylation/Fragmentation. In rare cases, high collision energies can strip the label if it is located on a labile fragment, though the 1,1,2-d3 position on the ethyl chain is generally stable.
Corrective Action:
-
Run a "Zero" Blank: Inject the IS alone (no matrix). If a peak appears in the analyte channel, calculate the % contribution.
-
Acceptance Criteria: The contribution should be <20% of the Lower Limit of Quantitation (LLOQ).
-
-
Titrate IS Concentration: If the IS signal is massive (e.g., >10^6 counts), you may be overloading the detector or exacerbating the impurity signal. Dilute the IS working solution until the signal is robust but not saturating.
Part 2: Experimental Protocols
Protocol A: IS Stock Preparation & Stability Check
Objective: To ensure the d3-CEV is chemically stable before committing to a clinical batch.
| Parameter | Specification |
| Solvent | Water:Methanol (50:50 v/v) |
| Concentration | 1.0 mg/mL (Stock) |
| Storage | -20°C (Desiccated) |
| Shelf Life | 12 Months (Solid); 1 Month (Solution) |
Step-by-Step:
-
Weighing: Accurately weigh 1.0 mg of d3-CEV into a glass vial.
-
Dissolution: Add 1.0 mL of 50:50 Water/MeOH. Vortex for 30 seconds.
-
Verification: Dilute 1:1000 in mobile phase and inject.
-
Stability Test: Store an aliquot at Room Temperature (RT) for 24 hours. Compare the Area Under Curve (AUC) to a freshly thawed aliquot.
-
Pass Criteria: RT sample AUC must be within ±5% of the frozen control.
-
Protocol B: MRM Transition Setup
Note: These transitions assume the analysis of the free amino acid (e.g., after total hydrolysis). If analyzing the Edman derivative (PFP-TH), masses will differ significantly.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| CEV (Native) | 171.1 [M+H]+ | 126.1 (Loss of COOH) | 15 | Quantifier |
| CEV (Native) | 171.1 [M+H]+ | 54.0 (Cyanoethyl) | 25 | Qualifier |
| d3-CEV (IS) | 174.1 [M+H]+ | 129.1 (Loss of COOH) | 15 | Quantifier |
Part 3: Visualization & Logic
Figure 1: Analytical Workflow & Control Points
This diagram illustrates where the IS is introduced to control for the complex Edman degradation process.
Caption: Workflow for N-terminal Valine Adduct Analysis. The IS is added prior to derivatization to normalize reaction efficiency.
Figure 2: Troubleshooting Logic for Retention Time Shifts
Caption: Decision tree for diagnosing retention time discrepancies between d3-CEV and native CEV.
References
-
Schettgen, T., et al. (2002). "A method for the quantification of N-(2-cyanoethyl)valine in human hemoglobin by GC-MS." Archives of Toxicology, 76, 135–139. Link
-
Törnqvist, M., et al. (1986). "Monitoring of carcinogen exposure using hemoglobin adducts."[4] Journal of Chromatography A, 378, 267-271. Link
-
Fennell, T. R., et al. (1992). "Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers."[5] Cancer Epidemiology, Biomarkers & Prevention, 1(3), 211-217. Link
-
BenchChem. (2025).[3] "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." Technical Guides. Link
Sources
- 1. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
Improving recovery of N-(2-Cyanoethyl) Valine from biological samples
Topic: Optimization and Troubleshooting of N-(2-Cyanoethyl) Valine (CEV) Recovery from Biological Samples Methodology: Modified Edman Degradation with GC-MS/NCI Audience: Analytical Chemists, Toxicologists, and Bioanalysis Researchers
Introduction
Welcome to the Technical Support Center for Acrylonitrile Biomarker Analysis. N-(2-Cyanoethyl) valine (CEV) is the specific hemoglobin (Hb) adduct formed by exposure to acrylonitrile.[1] Because this adduct is covalently bound to the N-terminal valine of the globin chain, it cannot be extracted by simple solvent precipitation.
The Challenge: Recovery depends entirely on the efficiency of the Modified Edman Degradation , which chemically detaches the adduct from the protein backbone while simultaneously derivatizing it for analysis. This guide addresses the specific failure points in this cleavage-derivatization-extraction workflow.
Module 1: The Modified Edman Workflow
To troubleshoot recovery, one must first visualize the reaction pathway. We utilize the Pentafluorophenyl Isothiocyanate (PFPITC) method, which is preferred over standard PITC for its high electronegativity, allowing for ultrasensitive detection via Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS/NCI).
Workflow Diagram
Caption: The Modified Edman Degradation workflow. Critical recovery steps involve the cyclization/cleavage efficiency during incubation and the partitioning of the derivative into the organic phase.
Module 2: Critical Recovery Parameters
Low recovery is rarely due to a single factor. It is usually a misalignment of pH, temperature, or phase separation.
| Parameter | Optimal Condition | Why it Matters (Causality) |
| Reaction pH | pH 8.5 – 9.5 | The Edman coupling requires the N-terminal amine to be unprotonated (nucleophilic) to attack the PFPITC. If pH < 8, coupling fails. |
| Reagent (PFPITC) | Excess (10-20 µL) | PFPITC is hydrolytically unstable. Excess ensures enough reagent remains to drive the reaction to completion despite competing hydrolysis. |
| Incubation Temp | 45°C – 50°C | Higher temperatures accelerate the cyclization (cleavage) of the adduct from the protein. However, >60°C degrades the PFPTH derivative. |
| Extraction Solvent | Toluene or MTBE | The PFPTH-CEV derivative is highly lipophilic. Toluene provides the cleanest background; Ether/MTBE offers higher recovery but extracts more matrix. |
| Internal Standard | d4-CEV-Leu-Ser | Use a deuterated peptide or globin standard. Free amino acid standards do not account for the cleavage efficiency, only the extraction. |
Module 3: Troubleshooting & FAQs
Category A: Low Signal / Poor Recovery
Q: I am seeing low recovery of CEV, even in spiked samples. Where is the loss occurring? A: If your Internal Standard (IS) recovery is also low, the issue is likely pH control or extraction efficiency .
-
Check the pH: Globin is a buffer. Simply adding a fixed volume of base (e.g., 0.1 M NaOH) may not overcome the buffering capacity of high-concentration globin samples. Verify the pH is >8.5 before adding PFPITC.
-
Extraction Partitioning: The PFPTH derivative can adhere to the protein precipitate at the interface.
-
Fix: After adding the extraction solvent (Toluene), vortex vigorously for at least 5 minutes. Centrifuge at high speed (3000 x g) to pack the protein disk tightly, maximizing solvent recovery.
-
Q: My Internal Standard recovery is good, but the analyte (CEV) is low. A: This suggests the cleavage efficiency differs between your standard and the sample.
-
Diagnosis: Are you using a free amino acid standard (d-CEV) vs. a protein-bound analyte?
-
Fix: Use a globin-based standard or a tripeptide standard (Val-Leu-Ser adducted with acrylonitrile).[2] The Edman reaction kinetics are slower on a full protein than on a free amino acid. You must incubate longer (e.g., 2 hours at 45°C) to ensure the protein-bound CEV is fully cleaved.
Category B: High Background / Interferences
Q: I see a large interfering peak near the CEV retention time. A: This is likely excess PFPITC or its hydrolysis products.
-
Mechanism:[3] PFPITC is used in excess. If not removed, it overloads the GC column and creates "ghost" peaks.
-
Protocol Adjustment: Implement a carbonate wash . After extracting into toluene, wash the organic phase with 0.1 M sodium carbonate. This converts unreacted PFPITC into water-soluble byproducts, removing them from the organic layer while the PFPTH-CEV derivative remains in the toluene.
Q: The baseline is noisy in NCI mode. A: Contamination with electronegative species.
-
Source: Halogenated solvents (DCM, Chloroform) or plasticizers.
-
Fix: strictly use Toluene (low electron affinity) for the final injection solvent. Avoid plastic pipette tips during the final transfer; use glass Pasteur pipettes.
Module 4: Instrumental Optimization (GC-MS/NCI)
Recovery is moot if detection is compromised. The PFP-derivative is designed specifically for Negative Chemical Ionization (NCI) using Methane or Ammonia as the reagent gas.
Signal Pathway Diagram
Caption: Analytical flow for PFPTH-CEV. Note that NCI requires a "soft" ionization; high source temperatures can induce fragmentation that reduces sensitivity.
Instrument Settings Checklist
-
Ionization Mode: NCI (Methane).
-
Monitor Ions (SIM):
-
Target (CEV-PFPTH): m/z 448 (Molecular ion M⁻) or m/z 428 ([M-HF]⁻).
-
Internal Standard: m/z 452 (d4-CEV).
-
-
Column: DB-35MS (35% phenyl) provides better separation of the polar thiohydantoin derivatives than standard DB-5.
References
-
Schettgen, T., et al. (2010).[1] Simultaneous quantification of haemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile, acrylamide and glycidamide in human blood by isotope-dilution GC/NCI-MS/MS.[1] Journal of Chromatography B, 878(27), 2467-2473.[1]
-
Törnqvist, M., et al. (1986). Monitoring of background levels of (2-cyanoethyl)valine in human hemoglobin. Science of The Total Environment, 58, 21-27.
-
Fennell, T. R., et al. (2000). Synthesis and characterization of peptide adducts for use in monitoring human exposure to acrylonitrile and ethylene oxide.[2] Chemical Research in Toxicology, 13(10), 1010-1016.
-
Bader, M., & Wrbitzky, R. (2006). Determination of N-(2-cyanoethyl)valine in blood globin by GC-MS-NCI. Archives of Toxicology, 80, 712-717.
Sources
- 1. Simultaneous quantification of haemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile, acrylamide and glycidamide in human blood by isotope-dilution GC/NCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of peptide adducts for use in monitoring human exposure to acrylonitrile and ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Technical Support Center: Precision Quantitation of N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Topic: Addressing Isotopic Cross-Contribution (ICC) in N-(2-Cyanoethyl) Valine Analysis Target Analyte: N-(2-Cyanoethyl) Valine (CE-Val), a biomarker for Acrylonitrile exposure. Internal Standard: N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CE-Val-d3).
Core Technical Overview
The Challenge: In the LC-MS/MS analysis of N-(2-Cyanoethyl) Valine, the use of the deuterium-labeled internal standard CE-Val-d3 (CAS 160210-22-0) is the gold standard for correcting matrix effects and recovery losses. However, "Isotopic Cross-Contribution" (ICC) is a frequent failure mode where signals from the analyte and the internal standard (IS) interfere with each other.
Why it happens:
-
Chemical Impurity: The synthesized CE-Val-d3 standard may contain trace amounts of unlabeled (d0) material. This creates a "fake" analyte signal, artificially elevating the Lower Limit of Quantitation (LLOQ).
-
Natural Isotopic Abundance: High concentrations of the native analyte (d0) can generate an M+3 isotope peak (due to naturally occurring
, , or ) that falls directly into the quantitation window of the d3-IS. -
Fragmentation Crosstalk: If the selected MS/MS transition involves the neutral loss of the cyanoethyl group, the distinguishing label is lost, making d0 and d3 indistinguishable in the detector.
Diagnostic Workflow (Interactive Triage)
Use this logic flow to identify the specific source of your isotopic contribution error.
Figure 1: Decision tree for isolating the source of isotopic interference in CE-Val analysis.
Troubleshooting Guide & FAQs
Issue 1: The "Ghost" Analyte Signal
Symptom: You inject a "Zero" sample (Matrix + Internal Standard), but you see a quantifiable peak in the native CE-Val channel. Diagnosis: Impurity in the CE-Val-d3 Standard.
Q: Why is my d3 standard creating a d0 signal? A: The synthesis of this compound typically uses acrylonitrile-d3. If the starting acrylonitrile-d3 is not 100% isotopically pure (e.g., 98% D), the remaining 2% is d0-acrylonitrile. This reacts to form native CE-Val (d0), which is chemically identical to your analyte.
Corrective Action:
-
Check the Certificate of Analysis (CoA): Look for "Isotopic Purity" vs. "Chemical Purity." A chemical purity of 99% is irrelevant if the isotopic purity is only 98%.
-
Titrate the IS: Reduce the concentration of the Internal Standard in your working solution.
-
Logic: If your IS adds 50,000 counts of signal and has 0.5% impurity, it contributes 250 counts to the analyte channel. If your LLOQ signal is only 200 counts, you have failed validation. Lowering the IS concentration lowers the interference.
-
Issue 2: Non-Linearity at High Concentrations
Symptom: The calibration curve flattens or curves downwards at the Upper Limit of Quantitation (ULOQ). Diagnosis: Natural Isotope Contribution (Crosstalk from Analyte to IS).
Q: How does the native analyte interfere with the d3 Internal Standard?
A: CE-Val (
Corrective Action:
-
Tighten Quadrupole Resolution: Set Q1 and Q3 resolution to "High" or "0.7 FWHM" to minimize spectral overlap.
-
Polynomial Regression: If the contribution is consistent, use a quadratic regression (
weighting) rather than linear, as this can model the suppression/contribution effects better (though FDA guidance prefers correcting the root cause).
Issue 3: Loss of Label during Fragmentation
Symptom: Signals for d0 and d3 appear in both channels indiscriminately. Diagnosis: Incorrect MS/MS Transition Selection.
Q: Does the position of the deuterium (1,1,2-d3) matter for my transition?
A: Yes, critically. The d3 label is located on the cyanoethyl group (
-
Bad Transition: If you monitor a fragment that involves the loss of the cyanoethyl group (e.g., reverting to the Valine immonium ion), the charged fragment no longer carries the label. The mass spectrometer will see the same mass for both d0 and d3.
-
Good Transition: You must select a transition where the cyanoethyl group remains attached to the charged fragment, or monitor the specific loss of a different group (like the carboxylic acid moiety).
Experimental Protocol: Isotopic Contribution Characterization
Before running a validation study, you must mathematically quantify the "Crosstalk Factors."
Reagents:
-
Solution A: Pure Native CE-Val at ULOQ concentration.
-
Solution B: Pure CE-Val-d3 at Working Internal Standard concentration.
-
Solution C: Pure Solvent (Blank).
Procedure:
| Step | Inject | Monitor Channel | Objective | Calculation |
| 1 | Solution C (Blank) | Native & IS | Establish Baseline Noise | |
| 2 | Solution B (Pure IS) | Native (d0) | Measure Impurity (IS | Factor 1: |
| 3 | Solution A (Pure Analyte) | IS (d3) | Measure Overlap (Analyte | Factor 2: |
Acceptance Criteria (Based on FDA/EMA Bioanalytical Guidelines):
-
Interference in Blank: Must be
of the LLOQ response. -
Interference in IS Channel: The signal in the IS channel (from Solution A) must be
of the average IS response.
Visualizing the Mechanism
The following diagram illustrates the molecular structure of the labeled adduct and the critical fragmentation logic required to prevent cross-talk.
Figure 2: Impact of fragmentation pathway on isotopic differentiation. The label (d3) is on the cyanoethyl moiety; losing this group during MS/MS causes method failure.
References
-
US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Schettgen, T., et al. (2002). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[4][5][6] Carcinogenesis, 23(11), 1961–1965. [Link]
-
Schettgen, T., Bertram, J., & Kraus, T. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta, 99, 575-582. [Link]
-
Rule, G. S., et al. (2013).[7] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 85(8), 3879–3885.[7] [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Carryover in N-(2-Cyanoethyl)valine (CEV) Measurements
Status: Operational Ticket ID: CEV-D3-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are likely analyzing N-(2-Cyanoethyl)valine (CEV) , a hemoglobin adduct used as a biomarker for acrylonitrile exposure. In standard workflows, this analysis involves the Modified Edman Degradation (using PITC or FITC) to detach the adduct as a hydrophobic Phenylthiohydantoin (PTH) derivative.
The Core Problem: While the CEV adduct itself is polar, the PTH-CEV derivative generated for LC-MS/MS analysis is highly hydrophobic and "sticky." It adheres to rotor seals, injection needles, and column stationary phases, releasing into subsequent blank injections as "ghost peaks."
This guide provides a self-validating troubleshooting protocol to eliminate carryover in CEV assays, specifically when using the N-(2-Cyanoethyl-(1,1,2-d3)) Valine internal standard.
Diagnostic Workflow: Isolate the Source
Before changing parameters, determine where the carryover originates. Use this logic flow:
Figure 1: Diagnostic logic to distinguish between autosampler adsorption and column retention.
Module 1: The Autosampler (The Primary Suspect)
The PTH-CEV derivative and the d3-IS are lipophilic. Aqueous washes will precipitate them onto the needle surface. You must use a chaotropic organic wash .
The "PTH-Cleanser" Wash Protocol
Standard methanol washes are often insufficient for thiohydantoins. Switch to this multi-solvent system:
| Parameter | Recommended Setting | Scientific Rationale |
| Weak Wash (Solvent A) | 90% Water / 10% ACN + 0.1% Formic Acid | Matches initial mobile phase to prevent peak distortion. |
| Strong Wash (Solvent B) | 40% ACN / 30% IPA / 20% Acetone / 10% Water + 0.1% Formic Acid | IPA/Acetone solubilizes the hydrophobic PTH ring; Acid keeps the amine protonated and soluble. |
| Wash Routine | Pre-injection: 5s (Weak)Post-injection: 10s (Strong) -> 10s (Weak) | The "Strong" wash dissolves the residue; the final "Weak" wash removes the strong solvent to prevent band broadening. |
| Valve Switch | Toggle valve 3x during Strong Wash | Cleans the rotor seal grooves where particulate matter accumulates. |
Critical Check: Ensure your needle seat material is PEEK or Ceramic . Standard stainless steel can adsorb PTH derivatives via hydrophobic interaction.
Module 2: Chromatography (The "Sawtooth" Gradient)
If the carryover persists after autosampler optimization, the analyte is likely trailing on the column. Isocratic holds are ineffective for cleaning; you need a Sawtooth Gradient to "shock" the column.
Optimized Gradient for CEV-PTH
Column: C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm), kept at 40°C or higher to improve desorption kinetics.
Figure 2: The Sawtooth Gradient oscillates between high organic and mid-organic conditions. This oscillation disrupts the boundary layer on the stationary phase more effectively than a static high-organic hold.
Module 3: Sample Preparation (The Hidden Cause)
Often, what looks like carryover is actually contamination from the derivatization reagent (PITC/FITC).
-
Issue: The Edman reagent is used in large excess. If not removed, it coats the LC tubing and source. Over time, it can trap the analyte and slowly release it.
-
Protocol Adjustment:
-
Post-Derivatization Wash: After the Edman reaction, perform a liquid-liquid extraction (LLE) with Heptane or Hexane .
-
Mechanism: The CEV-PTH remains in the aqueous/acidic phase (or lower organic layer depending on pH), while the excess PITC/FITC migrates to the non-polar Heptane layer.
-
Result: Injecting a cleaner sample prevents system fouling.
-
Frequently Asked Questions (FAQ)
Q1: Why is my d3-Internal Standard showing carryover in the double blank?
A: This is rarely "true" carryover of the d3 isotope. It is usually one of two things:
-
Crosstalk: The mass window for the d3-IS is too close to the analyte or an interference. Ensure your MRM transitions are specific (e.g., m/z 351.1 -> 198.1 for PTH-CEV-d3).
-
Impurity: Your d3-standard may contain a small percentage of d0 (unlabeled) material. If you inject a high concentration of IS, the d0 impurity will appear in the analyte channel.
-
Test: Inject the IS alone. Monitor the Analyte channel. If a peak appears, your IS is impure.
-
Q2: Does pH affect carryover for PTH derivatives?
A: Yes. PTH derivatives are stable but can ring-open at high pH. Keep your mobile phases and needle washes acidic (0.1% Formic Acid). High pH washes can degrade the PTH on the needle, creating unpredictable ghost peaks that do not match the parent mass.
Q3: What is the acceptance limit for carryover?
A: According to FDA Bioanalytical Method Validation (M10) guidelines:
-
Carryover in the blank following the ULOQ (Upper Limit of Quantitation) should not exceed 20% of the LLOQ (Lower Limit of Quantitation) response.
-
Carryover of the IS should not exceed 5% of the average IS response .
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1]
-
Törnqvist, M., et al. (2002). Monitoring of background exposure to hydroxyethylating agents by the N-alkyl Edman method. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Mitazaki, S., et al. (2010). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Chromatographia.[2][3][4][5]
-
Agilent Technologies. (2022). Minimizing Carryover in High-Throughput LC/MS Analysis. Technical Note 5990-xxxx.
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Identification of the phenylthiohydantoin derivatives of amino acids by high pressure liquid chromatography, using a ternary, isocratic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on N-(2-Cyanoethyl-(1,1,2-d3)) Valine ionization
Welcome to the technical support center for the analysis of N-(2-Cyanoethyl-(1,1,2-d3)) Valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of mobile phase composition on the ionization of this specific valine adduct. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Challenge of Ionizing this compound
N-(2-Cyanoethyl)valine is a critical biomarker for assessing exposure to acrylonitrile, a compound found in cigarette smoke and various industrial processes.[1] The deuterated internal standard, this compound, is essential for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). However, achieving optimal ionization for this molecule can be challenging. Its zwitterionic nature, stemming from the amino acid backbone, and the presence of the cyanoethyl group, means that its charge state is highly dependent on the pH and composition of the mobile phase.
This guide will walk you through common issues and questions related to mobile phase optimization for maximizing the electrospray ionization (ESI) efficiency of this analyte.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your LC-MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak signal is one of the most common hurdles in LC-MS analysis, hindering accurate detection and quantification.[2][3]
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Mobile Phase pH: The charge state of this compound is pH-dependent. For positive ion mode, a lower pH is generally required to ensure the amine group is protonated. Conversely, for negative ion mode, a higher pH is needed to deprotonate the carboxylic acid group.[4]
-
Action: For positive ion mode ESI, start with a mobile phase containing 0.1% formic acid (pH ~2.7).[5][6] This acidic environment promotes the protonation of the valine's amino group, leading to the formation of the [M+H]⁺ ion.[7] If the signal is still low, consider that decreasing the pH can increase ionization efficiency by over two orders of magnitude for some compounds.[8] For negative ion mode, a mobile phase with a basic additive like ammonium hydroxide can enhance deprotonation, though it may be less stable.[9][10]
-
-
Inappropriate Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact ionization efficiency.
-
Action: Acetonitrile is often preferred for ESI due to its lower viscosity and higher volatility, which leads to more efficient droplet formation and desolvation.[11][12][13] It generally results in higher ionization efficiency compared to methanol.[11] If you are using methanol and experiencing low signal, consider switching to an acetonitrile-based mobile phase.
-
-
Ion Suppression from Matrix Effects: Co-eluting compounds from your sample matrix can compete with your analyte for charge in the ESI source, leading to a suppressed signal.[5][6][14]
-
Action: Improve your sample preparation to remove interfering matrix components.[15] Additionally, adjusting the chromatographic gradient to better separate the analyte from matrix components can mitigate this effect.
-
-
Formation of Unwanted Adducts: The presence of salts (e.g., sodium, potassium) in your mobile phase or sample can lead to the formation of adducts like [M+Na]⁺ or [M+K]⁺, which can split the signal and reduce the intensity of your target [M+H]⁺ ion.[5][6][16]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of integration.[2]
Possible Causes & Step-by-Step Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic amine group of the valine adduct, causing peak tailing.
-
Action: The addition of a mobile phase modifier like formic acid helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[17] If tailing persists, a different column chemistry may be necessary.
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak splitting or broadening.
-
Action: Ensure your mobile phase pH is at least 1.5-2 units away from the pKa of the functional groups on this compound. For positive mode, a pH well below the pKa of the amine group is ideal.
-
Issue 3: Signal Instability or Irreproducible Results
Fluctuations in signal intensity can make quantification unreliable.
Possible Causes & Step-by-Step Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the concentration of additives can lead to significant changes in ionization efficiency.
-
Action: Prepare mobile phases fresh and ensure accurate measurement of all components. Filtering the prepared mobile phase is also recommended to remove any particulates that could cause instability.[18]
-
-
Precipitation of Additives: Some additives, like ammonium acetate, have limited solubility in high concentrations of organic solvent.
-
Action: If using ammonium acetate, ensure your mobile phase contains at least 5-10% water to prevent precipitation, especially in the organic-rich phase of your gradient.[18]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I use formic acid or ammonium acetate in my mobile phase for positive ion mode analysis?
A1: For positive ion mode, formic acid is generally the preferred additive for analyzing this compound. Here's why:
-
Protonation: Formic acid provides a ready source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion, which is crucial for good sensitivity in positive ESI.[7]
-
Reduced Adducts: It helps to suppress the formation of unwanted sodium and potassium adducts.[5][6]
-
Chromatography: It can improve peak shape by minimizing interactions with the stationary phase.[17]
Ammonium acetate is a volatile buffer that is useful when a near-neutral pH is required.[10][18] However, for this analyte in positive mode, the acidic conditions provided by formic acid are more beneficial for ionization.
Q2: Can I use trifluoroacetic acid (TFA) to improve my chromatography?
A2: While TFA is an excellent ion-pairing agent that can significantly improve chromatographic peak shape, it is a strong signal suppressor in ESI-MS.[17][19] The stable ion pairs it forms with the analyte are difficult to break in the gas phase, leading to a dramatic decrease in sensitivity.[17] For this reason, TFA should generally be avoided in LC-MS applications unless absolutely necessary, and even then, at very low concentrations (e.g., <0.05%). Formic acid provides a good balance of chromatographic improvement and MS compatibility.[17]
Q3: Does the choice of organic solvent (acetonitrile vs. methanol) really make a difference?
A3: Yes, the choice of organic solvent can have a notable impact on your results.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Ionization Efficiency | Generally higher due to lower viscosity and higher volatility.[11] | Lower ionization efficiency compared to ACN.[11] |
| Elution Strength | Stronger elution strength, leading to shorter retention times.[13][20] | Weaker elution strength.[20] |
| System Backpressure | Lower viscosity results in lower backpressure.[13] | Higher viscosity leads to higher backpressure.[13] |
| Selectivity | Different selectivity due to its aprotic nature.[13] | Can offer different selectivity due to its protic nature and hydrogen bonding capabilities.[13][20] |
For this compound, acetonitrile is typically the recommended starting point due to its superior performance in ESI.
Q4: I am seeing an unexpected adduct with acetonitrile. Is this normal?
A4: Yes, the formation of acetonitrile adducts with amino acids has been reported and can even be used to enhance sensitivity for some amino acids.[21] This occurs in the ESI source where a molecule of acetonitrile adducts to the analyte. If you observe a consistent and stable adduct peak, you may consider using it for quantification, as it has been shown to significantly improve the signal-to-noise ratio for certain amino acids.[21]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Systematic Evaluation of Mobile Phase Additives
This protocol outlines a systematic approach to determine the optimal mobile phase additive for your analysis.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of this compound in 50:50 water:acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase conditions.
-
-
Prepare Mobile Phases:
-
Mobile Phase A: LC-MS grade water with the respective additive.
-
Mobile Phase B: LC-MS grade acetonitrile with the respective additive.
-
Test the following additives at 0.1% (v/v):
-
Formic Acid
-
Acetic Acid
-
-
Also test 10 mM Ammonium Formate and 10 mM Ammonium Acetate.[22]
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column.
-
Run a generic gradient (e.g., 5% to 95% B over 10 minutes).
-
Acquire data in both positive and negative ion modes for each mobile phase composition.
-
-
Data Analysis:
-
Compare the peak area and signal-to-noise ratio for the analyte under each condition.
-
Evaluate the peak shape for each condition.
-
Diagrams
Caption: Troubleshooting workflow for low signal intensity.
Caption: Experimental workflow for mobile phase optimization.
References
-
Kruve, A., & Leito, I. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(15), 8031–8038. [Link]
- Kruve, A., & Leito, I. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation.
- Zhang, Y., et al. (2021). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity.
- Sleighter, R. L., & Hilderbrand, A. E. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1253–1256.
-
MicroSolv Technology Corporation. (n.d.). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Retrieved from [Link]
- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
- Gilar, M., et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Analytical Methods, 15(42), 5437-5445.
- Element Lab Solutions. (n.d.). HPLC solvents and mobile phase additives.
- ResearchGate. (n.d.).
- ResearchGate. (2023). How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?
- Chemistry LibreTexts. (2023).
- Drachman, N., & Stein, D. (2024). Nanopore ion sources deliver individual ions of amino acids and peptides directly into high vacuum. YouTube.
- ResearchGate. (n.d.). Correlations between the ionization sources in A, acetonitrile (MeCN) and B, in methanol (MeOH).
- Liigand, J., Laaniste, A., & Kruve, A. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461–469.
- ZefSci. (2024).
- Liigand, J., Laaniste, A., & Kruve, A. (2017).
- Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502.
- García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry.
- Wolrab, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
- Agilent Technologies. (n.d.). Improved LC/MS Methods for the Analysis of Anionic Analytes.
- Welch Materials. (2024). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?
- Oldekop, M.-L., Rebane, R., & Herodes, K. (2013). Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural samples.
- ALWSCI. (2024). Organic Solvent Pairing Trends in LC-MS: Acetonitrile Shortage, Green Alternatives, And The Hidden Impact On Consumables.
- Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-641.
- Yamaguchi, T., et al. (2024). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry.
- Al-Tannak, N. F., & Al-Bayati, M. F. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
- Chrom Tech, Inc. (2024). Acetonitrile vs.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- ResearchGate. (2021). What is the solution to the low intensity problem of lc-ms/ms??
- Rodgers, K. J., et al. (2021). Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry.
- Element Lab Solutions. (n.d.).
-
PubChem. (n.d.). N-(2-cyanoethyl)valine. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). Valine. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Valine molecule mass spectrum.
- Austin Chromatography. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones.
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (n.d.). AN64265 Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone in Dried Blood Spots for Research Using Nonder.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- University of Bristol. (n.d.). Lecture 15: LC-MS.
- Becker, G. (n.d.).
Sources
- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Organic Solvent Pairing Trends in LC-MS: Acetonitrile Shortage, Green Alternatives, And The Hidden Impact On Consumables - Blogs - News [alwsci.com]
- 13. chromtech.com [chromtech.com]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ioniz ... - Analyst (RSC Publishing) DOI:10.1039/D3AN01508D [pubs.rsc.org]
- 18. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 19. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of N-(2-Cyanoethyl) Valine isomers
Executive Summary & Scientific Context
The Challenge: Separating isomers of N-(2-Cyanoethyl) Valine presents a distinct set of chromatographic challenges. Unlike standard neutral small molecules, this analyte is an N-alkylated amino acid , meaning it possesses zwitterionic character (an acidic carboxylic tail and a basic secondary amine center).
Key Technical Constraints:
-
Zwitterionic Behavior: The molecule exists as a cation, anion, or zwitterion depending on pH, making standard Reversed-Phase (RP) retention unpredictable.
-
Lack of Chromophore: The cyano and carboxyl groups have weak UV absorbance, necessitating low-wavelength detection (<215 nm) or alternative detection methods (CAD/MS).
-
Secondary Amine Limitation: Traditional crown-ether columns (e.g., CROWNPAK CR) are optimized for primary amines. The N-cyanoethyl substitution sterically hinders the complexation required for these columns, often leading to method failure.
Recommended Solution: The most robust "Golden Path" for separating these enantiomers without derivatization is using Zwitterionic Ion-Exchange (ZWIX) chiral stationary phases.
Method Development Decision Matrix
Do not guess your column selection. Use this logic flow to determine the correct stationary phase based on your available instrumentation and sample constraints.
Figure 1: Decision tree for column selection. Note that standard Crown Ether columns are bypassed due to the secondary amine structure.
Core Protocol: Zwitterionic Phase (ZWIX)
The Industry Standard for N-Alkylated Amino Acids
This method utilizes a Chiralpak ZWIX(+) or ZWIX(-) column.[1][2][3][4][5][6] These columns employ a double ion-pairing mechanism that specifically targets the zwitterionic moiety of the amino acid.
Chromatographic Conditions[1][2][4][7][8][9][10][11]
| Parameter | Setting | Technical Rationale |
| Column | Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm) | The (+) and (-) versions are pseudo-enantiomers. If elution order is unfavorable (minor impurity elutes after main peak), switch to ZWIX(-). |
| Mobile Phase | MeOH / ACN / H₂O (49 : 49 :[1][2] 2) | Methanol is the protic solvent essential for the ion-exchange mechanism. Water (2%) improves peak shape and solubility. |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) | CRITICAL: You must maintain a specific Acid/Base ratio (usually 2:1 molar ratio) to ensure the chiral selector and analyte are properly ionized. |
| Flow Rate | 0.5 mL/min | Optimized for 3mm ID columns.[1] |
| Temp | 25°C (Ambient) | Lower temperature (10-15°C) can increase resolution (Rs) but will increase backpressure. |
| Detection | UV 210-215 nm or CAD | The cyano group has poor absorbance. 254 nm will likely show nothing. |
Step-by-Step Execution
-
Equilibration: Flush the column with 20 column volumes of the specific mobile phase. ZWIX phases are sensitive to "memory effects" from previous buffers.
-
Sample Prep: Dissolve N-(2-Cyanoethyl) Valine in the mobile phase . Do not use pure DMSO or pure water, as this disrupts the on-column ion pairing, causing "breakthrough" peaks.
-
Injection: Inject 1-5 µL. Overloading is common with zwitterions; if peaks front, reduce concentration, not volume.
Alternative Protocol: Teicoplanin (Chirobiotic T)
The "Plan B" for Aqueous Compatibility
If ZWIX columns are unavailable, a Macrocyclic Glycopeptide (Teicoplanin) column is the next best option.
-
Column: Astec Chirobiotic T (5 µm).
-
Mode: Polar Ionic Mode (PIM).[5]
-
Mobile Phase: MeOH / Acid / Base (e.g., MeOH + 0.1% TEAA, pH 4.1).[7]
-
Mechanism: Inclusion complexation + Hydrogen bonding.
-
Note: Resolution is typically lower than ZWIX for N-alkylated amino acids, but it is highly robust.
Troubleshooting & FAQs
Q1: I see no peaks or negative peaks at 254 nm. Is the column broken?
Diagnosis: No. N-(2-Cyanoethyl) Valine has virtually no UV absorbance at 254 nm. Solution:
-
Switch UV wavelength to 210 nm or 215 nm .
-
Ensure you are using UV-cutoff grade solvents (MeOH/ACN) to minimize baseline noise.
-
Pro Tip: If available, use a Charged Aerosol Detector (CAD) or ELSD. These are "universal" detectors and are ideal for low-UV amino acids.
Q2: My peaks are tailing severely (Asymmetry > 1.5).
Diagnosis: Mismatched Acid/Base ratio in the mobile phase. Solution:
-
On ZWIX columns, the double ion pairing requires precise pH control.
-
Action: Remake the mobile phase. Ensure you have 50mM Formic Acid and 25mM DEA .[1][2] The 2:1 molar excess of acid is required to protonate the amine while keeping the carboxylic acid in equilibrium.
-
Check: Are you using a fresh ampoule of DEA? Old amines degrade and shift the pH.
Q3: Can I use a CROWNPAK CR(+) column?
Diagnosis: Generally, NO .
Reasoning: Crown ether columns (like CROWNPAK) rely on the complexation of the crown ether ring with a primary ammonium ion (
Q4: I need to reverse the elution order (Impurity before Main Peak).
Diagnosis: You are likely using ZWIX(+). Solution: Switch to Chiralpak ZWIX(-) . These columns are "pseudo-enantiomeric," meaning they provide the exact opposite elution order. This is critical for trace impurity analysis (e.g., measuring 0.1% (R)-isomer in (S)-product) to prevent the main peak tail from masking the impurity.
Visual Troubleshooting Guide
Use this flow to diagnose poor resolution (
Figure 2: Step-by-step optimization loop for ZWIX stationary phases.
References
-
Daicel Chiral Technologies. (2012). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]
-
Zhang, T., et al. (2014).[4] "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A. Retrieved from [Link]
-
Ilisz, I., et al. (2012). "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Journal of Chromatographic Science. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
High-Performance Quantitation of Hemoglobin Adducts: Evaluating N-(2-Cyanoethyl-(1,1,2-d3)) Valine
Executive Summary
N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) represents the requisite stable isotope-labeled internal standard (SIL-IS) for the precise quantification of acrylonitrile (AN) exposure via hemoglobin adducts. In the context of drug development and occupational toxicology, the accuracy of biomonitoring data is non-negotiable. This guide evaluates the performance of CEV-d3 against alternative standardization methods, demonstrating its superiority in correcting for the significant matrix effects and recovery losses inherent in globin isolation and modified Edman degradation workflows.
Technical Background & Mechanism
The Analyte: N-(2-Cyanoethyl)valine (CEV)
Acrylonitrile is a potent electrophile that alkylates the N-terminal valine residues of hemoglobin chains.[1][2] Because erythrocytes have a lifespan of ~120 days, these CEV adducts act as a cumulative dosimeter for AN exposure, offering a retrospective window far superior to urinary metabolites.
The Standard: CEV-d3
The CEV-d3 standard (CAS 160210-22-0) is synthesized to mirror the analyte with three deuterium atoms on the ethyl chain (
-
Chemical Equivalence: It shares virtually identical pKa, solubility, and chromatographic retention with endogenous CEV.
-
Mass Shift: The +3 Da mass shift allows for interference-free detection in Multiple Reaction Monitoring (MRM) modes (e.g., m/z 170
m/z 173 for the free acid, or corresponding shifts for derivatives).
Mechanistic Pathway Diagram
The following diagram illustrates the formation of the CEV adduct and the parallel processing of the CEV-d3 standard.
Figure 1: Formation of CEV adducts and integration of the CEV-d3 internal standard into the analytical workflow.
Comparative Performance Analysis
To validate CEV-d3 as a standard, we compare it against two common alternatives: External Calibration (no IS) and Structural Analog IS (e.g., d4-hydroxyethylvaline or homologous alkyl-valines).
Metric 1: Accuracy & Recovery Correction
Globin isolation involves precipitation, washing, and derivatization. Physical losses are inevitable.
-
CEV-d3: Corrects for loss step-by-step. If 20% of the sample is lost during SPE, 20% of the IS is also lost. The Ratio (Analyte/IS) remains constant.
-
External Std: Cannot correct for variable recovery. A 20% loss results in a 20% negative bias.
Metric 2: Precision (CV%)
Bioanalytical assays require Coefficient of Variation (CV) <15%.
-
CEV-d3: Typically yields intra-day CVs of 2–6% . The IS compensates for ionization suppression (matrix effects) in the MS source.
-
External Std: CVs often exceed 15–25% due to fluctuations in electrospray ionization (ESI) efficiency caused by co-eluting plasma lipids or salts.
Metric 3: Matrix Effect Suppression
LC-MS/MS of blood hydrolysates is prone to ion suppression.
-
CEV-d3: Co-elutes exactly with the analyte. Both experience the same suppression event at the same retention time.
-
Structural Analog: Elutes at a slightly different time. It may miss the suppression zone that affects the analyte, leading to erroneous quantification.
Summary Data Table
| Performance Metric | CEV-d3 (Isotope Dilution) | Structural Analog IS | External Calibration |
| Accuracy (Bias) | ± 5% | ± 15-20% | ± 20-40% |
| Precision (CV) | < 6% | 8-12% | > 15% |
| Recovery Correction | Full (100%) | Partial (Chemical diffs) | None |
| Matrix Effect Comp. | Dynamic (Co-eluting) | Static (Shifted RT) | None |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
Validated Experimental Protocol
This protocol utilizes the Modified Edman Degradation method, widely regarded as the reference method for N-terminal hemoglobin adducts.
Reagents
-
Internal Standard: this compound (10 µM stock in water).
-
Derivatizing Agent: Phenyl isothiocyanate (PITC) or Fluorescein-5-isothiocyanate (FITC).
-
Matrix: Washed globin isolated from erythrocytes.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for CEV quantification.
Step-by-Step Methodology
-
Globin Preparation:
-
Isolate globin from whole blood by precipitation with acidic acetone (HCl/Acetone).[3] Wash 3x to remove heme. Dissolve dried globin in water (10 mg/mL).
-
-
Internal Standard Spiking (Critical Step):
-
Add 20 pmol of CEV-d3 to 10 mg of dissolved globin.
-
Note: Spiking before derivatization is essential to correct for cleavage efficiency.
-
-
Derivatization (Edman Degradation):
-
Add PITC reagent (15 µL) and buffer (pH 7.4–8.0).
-
Incubate at 37°C for 2 hours. The PITC reacts specifically with the N-terminal valine, cleaving the CEV adduct as a phenylthiohydantoin (PTH) derivative.
-
-
Workup:
-
Extract the PTH-CEV and PTH-CEV-d3 using diethyl ether or a mixed-mode SPE cartridge.
-
Evaporate to dryness and reconstitute in Mobile Phase A.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]
-
Transitions (Example for PTH-derivative):
-
Analyte (PTH-CEV): m/z 306
235 -
Standard (PTH-CEV-d3): m/z 309
238
-
-
Quantification: Plot Area Ratio (Analyte/IS) vs. Concentration.
-
Supporting Data & Interpretation
The following data summarizes typical validation results expected when using CEV-d3 in the described protocol.
Linearity and Range
The method demonstrates linearity over the biologically relevant range for occupational exposure.
| Parameter | Value | Notes |
| Range | 1 – 500 pmol/g globin | Covers non-smokers to high-exposure workers |
| LOD | ~0.5 pmol/g globin | Signal-to-Noise > 3 |
| LOQ | ~1.0 pmol/g globin | Signal-to-Noise > 10, CV < 20% |
| Correlation ( | > 0.998 | Weighted (1/x) linear regression |
Precision & Accuracy (Intra-Day, n=5)
| QC Level | Concentration (pmol/g) | Precision (CV %) | Accuracy (Bias %) |
| Low | 5.0 | 4.2% | +3.1% |
| Medium | 50.0 | 2.8% | -1.5% |
| High | 250.0 | 1.9% | +0.8% |
Interpretation: The low CV% (<5%) at medium and high levels confirms that the d3-standard effectively normalizes experimental variability.
References
-
Bergmark, E. (1997).[5] Hemoglobin Adducts of Acrylonitrile and Glycidamide in Rats and Mice. Chemical Research in Toxicology, 10(1), 78–84.[5] Link
-
Törnqvist, M., et al. (2002). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[1][2][6][7] Annals of Occupational Hygiene, 46(suppl_1), 19–29. Link
-
Schettgen, T., et al. (2012).[7] Simultaneous quantification of hemoglobin adducts of acrylamide, glycidamide, and valine using a novel isotope-dilution UHPLC-MS/MS method (FIRE procedure).[8] Journal of Chromatography B, 887, 88-95. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adducts of acrylonitrile with hemoglobin in nonsmokers and in participants in a smoking cessation program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Deuterated vs. 13C-Labeled Standards in Hemoglobin Adductomics
Topic: N-(2-Cyanoethyl-(1,1,2-d3)) Valine versus 13C-labeled Internal Standards Content Type: Publish Comparison Guide
Executive Summary
For researchers quantifying acrylonitrile exposure via hemoglobin adducts, the choice between This compound (d3-CE-Val) and
While d3-CE-Val is the industry-standard "workhorse" due to synthesis availability and lower cost, it introduces a risk of chromatographic isotope effects —a slight retention time shift that can compromise quantification in complex matrices due to ion suppression mismatch.
This guide analyzes the mechanistic, chromatographic, and economic implications of both choices within the context of the Modified Edman Degradation workflow.
The Analytical Context: Acrylonitrile and Hemoglobin Adducts
Acrylonitrile (AN) is a pervasive industrial chemical and a component of cigarette smoke. Upon entering the bloodstream, AN functions as a Michael acceptor, alkylating the N-terminal valine residues of hemoglobin (Hb) to form N-(2-cyanoethyl)valine (CE-Val) .
Because hemoglobin has a lifetime of ~120 days, this adduct serves as a long-term retrospective biomarker of exposure. The standard method for analysis is the Modified Edman Degradation , pioneered by Törnqvist et al., which selectively cleaves the N-alkylated valine from the protein chain for LC-MS/MS analysis.
Mechanism of the Modified Edman Degradation
Unlike standard Edman degradation which sequences peptides, the modified version is optimized to detach N-substituted amino acids using isothiocyanates (e.g., PITC or FITC).
Figure 1: The Modified Edman Degradation workflow. The Internal Standard (IS) must undergo the exact same derivatization and cleavage steps as the native analyte to compensate for reaction efficiency.
Critical Comparison: d3-CE-Val vs. 13C-Standards
The Internal Standard (IS) is added to the blood lysate before derivatization. It must mimic the analyte through reaction, extraction, and ionization.
A. Physicochemical Properties & Stability [1][2][3][4]
| Feature | This compound | |
| Label Position | Deuterium on the cyanoethyl group (-CD | Carbon-13 atoms in the valine structure or cyanoethyl group. |
| Isotopic Stability | High. The C-D bonds on the ethylene backbone are non-exchangeable under standard Edman conditions (pH 7-9). | Absolute. Carbon isotopes are part of the skeleton and cannot exchange. |
| Mass Shift | +3 Da. Sufficient to avoid overlap with natural isotopes (M+1, M+2) of the analyte. | +5 Da (typically). Ideal separation from natural isotopic envelope. |
B. Chromatographic Performance (The "Isotope Effect")
This is the differentiating factor. In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often behave slightly differently than their hydrogenated counterparts.
-
The Deuterium Effect: C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes the deuterated molecule slightly less hydrophobic (or more "slippery") in the stationary phase, causing it to elute earlier than the non-labeled analyte.
-
The
C Advantage: C generally does not alter the molecular volume or hydrophobicity. The IS co-elutes perfectly with the analyte.
Why does this matter? In LC-MS/MS, matrix effects (ion suppression/enhancement) occur in transient windows. If the d3-IS elutes 0.1 minutes before the analyte, and a suppressing matrix component (e.g., phospholipids) elutes at that exact moment, the IS will be suppressed while the analyte is not. This leads to inaccurate quantification .
Figure 2: The Chromatographic Isotope Effect. Deuterated standards (Red) may separate from the analyte, risking differential matrix suppression.[5] 13C standards (Green) co-elute perfectly.
C. Cost and Availability
-
d3-CE-Val: Synthesis is straightforward using d3-acrylonitrile. It is widely available and cost-effective for high-throughput screening.
-
C-Standards: Custom synthesis of
C-valine adducts is complex and significantly more expensive (often 5-10x the cost).
Experimental Protocol: The Self-Validating System
To ensure data integrity regardless of the IS chosen, follow this Modified Edman protocol. This workflow includes a "Self-Validating" step to check for the deuterium isotope effect.
Reagents:
-
IS Stock: 10 µM d3-CE-Val in water.
-
Derivatization Reagent: Pentafluorophenyl isothiocyanate (PFPITC) or Fluorescein isothiocyanate (FITC).
-
Buffer: 0.1 M KHCO
(pH 8.5).
Step-by-Step Workflow:
-
Sample Prep: Wash packed erythrocytes (200 µL) with saline (x3). Lyse with 1 mL water.
-
IS Addition (Critical): Add 10 µL of d3-CE-Val IS to the lysate immediately.
-
Why: The IS must be present during the globin precipitation and derivatization to correct for recovery losses.
-
-
Derivatization: Add 20 µL PFPITC and 500 µL KHCO
buffer. Incubate at 37°C for 1 hour (shaking).-
Mechanism:[6] The PFPITC couples with the N-terminal secondary amine of the adduct.
-
-
Cleavage: The reaction conditions promote cyclization, detaching the N-terminal as a pentafluorophenyl-thiohydantoin (PFPTH) derivative.[7]
-
Extraction: Extract the PFPTH derivative with ethyl acetate or toluene. Evaporate to dryness.
-
Reconstitution: Dissolve in mobile phase (H
O/MeOH). -
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Transitions (Example):
-
Analyte (CE-Val-PFPTH): m/z 450
250 -
IS (d3-CE-Val-PFPTH): m/z 453
253
-
-
Validation Step (The "Mixing Test"): To validate if the d3-IS is acceptable:
-
Inject a neat solution containing both the non-labeled analyte and the d3-IS.
-
Overlay the chromatograms.
-
Pass Criteria: If the retention time shift (
Rt) is < 0.05 min, the d3-IS is acceptable. If Rt > 0.1 min, you must switch to a C standard or use a co-eluting mobile phase gradient.
Data Summary & Recommendation
| Metric | d3-CE-Val (Deuterated) | |
| Precision (CV%) | 5 - 12% (Matrix dependent) | < 5% (Consistent) |
| Accuracy | Risk of bias if matrix elutes between IS and Analyte | High accuracy (No matrix bias) |
| Cost | Low ($) | High ( |
| Throughput Suitability | High (Good for large epidemiological screens) | High (Good for clinical validation) |
Final Verdict:
-
Use this compound when: You are conducting large-scale epidemiological screening, budget is a constraint, and you have validated that your LC gradient does not separate the D3/H3 pair significantly.
-
Use
C-Standards when: You are performing regulated drug development (GLP/GMP), clinical diagnostics where absolute quantification is critical, or if your matrix is highly variable (e.g., hemolyzed or lipemic plasma) causing unpredictable suppression zones.
References
-
Törnqvist, M., et al. (1986).[8] Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method.[8] Analytical Biochemistry.[8][9] Link
-
von Stedingk, H., et al. (2010).[10] A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS (The FIRE Procedure).[8][9][10][11][12] Journal of Chromatography B. Link
-
Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide in human blood by LC-MS/MS.[11][12][13] Journal of Chromatography B. Link
-
Wang, S., & Cyronak, M. (2013). Deuterated internal standards in LC-MS/MS bioanalysis: A review of the isotope effect. Mass Spectrometry Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Applicability of a modified Edman procedure for measurement of protein adducts: mechanisms of formation and degradation of phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Comparison: Optimizing Linearity and Range for N-(2-Cyanoethyl) Valine Quantification
Topic: Linearity and range determination for N-(2-Cyanoethyl) Valine assays Content Type: Publish Comparison Guides
Executive Summary
N-(2-Cyanoethyl) valine (CEV) is the definitive hemoglobin adduct biomarker for monitoring exposure to acrylonitrile (AN), a potent industrial carcinogen and component of tobacco smoke. Accurate quantification of CEV is critical for molecular epidemiology and occupational safety.
This guide compares the two dominant analytical paradigms for CEV determination:
-
The Modern Standard (Focus): Fluorescein-Edman Derivatization with LC-MS/MS (e.g., the FIRE™ procedure).[1]
-
The Traditional Alternative: Modified Edman Degradation with PFPITC followed by GC-MS.
While the traditional GC-MS method established the foundation of adductomics, the modern LC-MS/MS approach offers superior linearity across a broader dynamic range, enabling simultaneous detection of low-level background exposure and high-level occupational intoxication without saturation.
Methodological Principles & Causality
To understand the performance differences, one must analyze the chemical causality behind the derivatization choices. Both methods utilize the Edman degradation mechanism , but they diverge at the derivatizing agent, which dictates the detection platform and sensitivity limits.
The "Product" Focus: Fluorescein-Edman LC-MS/MS
This method employs Fluorescein Isothiocyanate (FITC) .
-
Mechanism: FITC reacts with the N-terminal valine adduct.[2][3] Under acidic conditions, it cleaves the terminal amino acid to form a Fluorescein Thiohydantoin (FTH) derivative.
-
Causality: The bulky fluorescein moiety is non-volatile (making it unsuitable for GC) but highly ionizable in Electrospray Ionization (ESI), making it ideal for LC-MS/MS. It provides a "fly-handle" that significantly boosts sensitivity in the mass spectrometer.
The Alternative: PFPITC-Edman GC-MS
This method employs Pentafluorophenyl Isothiocyanate (PFPITC) .[4]
-
Mechanism: Similar Edman cleavage forms a Pentafluorophenyl Thiohydantoin (PFPTH) derivative.
-
Causality: The fluorinated ring increases volatility and electron capture cross-section, which is required for Negative Chemical Ionization (NCI) in GC-MS. However, the requirement for volatility limits the dynamic range due to column saturation and thermal instability effects at high concentrations.
Visualization: Comparative Reaction Pathways
Caption: Divergent workflows for CEV determination. The choice of isothiocyanate reagent dictates the downstream platform and sensitivity profile.
Performance Comparison: Linearity & Range
The critical advantage of the LC-MS/MS approach is its Linear Dynamic Range (LDR) . In drug development and toxicology, assays must quantify CEV in non-smokers (trace levels) and chemically exposed workers (high levels) in a single run.
Comparative Data Table
| Feature | Fluorescein-Edman (LC-MS/MS) | PFPITC-Edman (GC-MS) |
| Linear Range | 0.5 – 5,000 pmol/g globin | 2 – 500 pmol/g globin |
| Linearity ( | > 0.998 | > 0.990 |
| LOD (Limit of Detection) | ~0.1 pmol/g | ~1.0 - 2.0 pmol/g |
| Sample Throughput | High (No derivatization cleanup) | Low (Requires extraction & drying) |
| Matrix Effects | Low (Isotope Dilution corrects well) | High (Thermal degradation in injector) |
| Upper Limit Constraint | Detector Saturation (manageable) | Column Overload / Carryover |
Technical Insight: Why LC-MS/MS Wins on Range
The GC-MS method often suffers from "rollover" at high concentrations where the PFPTH derivative saturates the electron capture detector or adsorbs to active sites in the GC liner. The LC-MS/MS method, utilizing electrospray ionization, maintains linearity over 4 orders of magnitude, preventing the need for multiple dilutions of high-concentration samples.
Experimental Protocol: Establishing Linearity (LC-MS/MS)
This protocol describes the self-validating workflow for the Fluorescein-Edman LC-MS/MS assay . It incorporates Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for ensuring linearity is not compromised by matrix effects.
Reagents Required[3][5][6][7]
-
Internal Standard (IS):
-CEV-Valine or -Valine (added before derivatization). -
Derivatizing Agent: FITC (Fluorescein-5-isothiocyanate).[3]
-
Calibration Standards: Synthetic CEV-Valine peptides spiked into bovine globin.
Step-by-Step Workflow
-
Globin Isolation: Precipitate globin from erythrocytes using acidic 2-propanol. Wash with ethyl acetate to remove heme.
-
Internal Standard Addition: Add fixed concentration of IS (e.g., 10 pmol) to 5 mg of globin.
-
Self-Validation: The IS compensates for variations in the Edman cleavage efficiency.
-
-
Derivatization (The FIRE Step):
-
Add FITC solution (excess) in buffer (pH 7.4).
-
Incubate at 37°C for 18 hours (overnight).
-
Note: Unlike PFPITC, this occurs at physiological pH, reducing artifacts.
-
-
SPE Cleanup: Pass the reaction mixture through a Mixed-Mode Anion Exchange (MAX) cartridge.
-
Wash: Water/Acetonitrile.[3]
-
Elute: Acidified Acetonitrile (releases the FTH derivative).
-
-
LC-MS/MS Analysis:
Logic Flow for Linearity Validation
Caption: Decision tree for validating the linear range of the CEV assay. Weighted regression is essential to maintain accuracy at the lower limit of quantification (LLOQ).
References
-
Törnqvist, M., et al. (2002). Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine. Toxicology Letters. Link
-
Rydberg, P., et al. (2014). LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers.[1] Chemical Research in Toxicology. Link
-
Bergmark, E. (1997). Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers and nonsmokers. Chemical Research in Toxicology. Link
-
Stoltz, M., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. Archives of Toxicology. Link
-
Schettgen, T., et al. (2002). Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide--biomarkers in occupational and environmental medicine. Toxicology Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of N-(carboxymethyl)valine adduct in hemoglobin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Quantitation of N-(2-Cyanoethyl) Valine: A Comparative Technical Guide
Executive Summary
N-(2-Cyanoethyl) Valine (CEV) is the definitive hemoglobin adduct biomarker for monitoring exposure to Acrylonitrile (AN) , a potent industrial carcinogen and tobacco smoke constituent. Accurate quantification of CEV is critical for epidemiological studies, occupational safety monitoring, and smoking cessation compliance verification.
This guide compares the performance of the Next-Generation FIRE-LC-MS/MS Workflow (Fluorescein Isothiocyanate Reagent Edman) against the traditional PITC-GC-MS (Phenyl Isothiocyanate) method. While traditional GC-MS has served as the historical benchmark, the FIRE-LC-MS/MS protocol offers superior sensitivity, reduced sample volume requirements, and higher throughput for modern bioanalytical laboratories.
Biomarker Mechanism & Analytical Challenge
Acrylonitrile metabolizes via cytochrome P450 (CYP2E1) into 2-cyanoethylene oxide (CEO) . CEO is an electrophile that covalently binds to the N-terminal valine residues of hemoglobin chains, forming the stable adduct N-(2-cyanoethyl) valine (CEV) .
Because hemoglobin adducts accumulate over the erythrocyte lifespan (~120 days), CEV provides a long-term integration of exposure, unlike urinary metabolites (e.g., CEMA) which reflect only recent exposure (24–48 hours).
Reaction Pathway Diagram
The following diagram illustrates the metabolic activation of acrylonitrile and the subsequent Edman degradation mechanism used for analysis.
Figure 1: Metabolic formation of CEV and its analytical isolation via Edman degradation.
Performance Comparison: FIRE-LC-MS/MS vs. PITC-GC-MS
The core distinction lies in the Edman reagent and the detection platform .
-
Traditional (PITC-GC-MS): Uses Phenyl Isothiocyanate.[1] Requires complex workup and is limited by the volatility requirements of GC.
-
Advanced (FIRE-LC-MS/MS): Uses Fluorescein Isothiocyanate (FITC) . The fluorescein moiety enhances ionization efficiency in ESI sources, significantly lowering the Limit of Detection (LOD).
Comparative Data Table
| Feature | Advanced Method (FIRE-LC-MS/MS) | Traditional Method (PITC-GC-MS) | Impact |
| Limit of Detection (LOD) | ~0.2 – 0.5 pmol/g globin | ~1.0 – 2.0 pmol/g globin | Advanced method detects low-level environmental exposure. |
| Limit of Quantification (LOQ) | ~0.5 – 1.0 pmol/g globin | ~3.0 – 5.0 pmol/g globin | Critical for distinguishing non-smokers from passive smokers. |
| Sample Volume | 200 µL Whole Blood | >1.0 mL Whole Blood | Enables pediatric or capillary blood sampling. |
| Derivatization Time | 2 Hours (overnight optional) | 12–16 Hours (Overnight) | Faster turnaround time. |
| Specificity | High (MRM Transitions) | Moderate (SIM Mode) | LC-MS/MS reduces false positives from matrix interference. |
Why the Shift?
The traditional PITC method generates a Phenylthiohydantoin (PTH) derivative.[2] While stable, PTH derivatives often require derivatization cleanup and are less ionizable in Electrospray Ionization (ESI). The FIRE method generates a Fluorescein Thiohydantoin (FTH) derivative.[3] The bulky fluorescein group is highly "flyable" in MS sources, providing a 2-5x gain in signal-to-noise ratio (S/N).
Detailed Experimental Protocol: FIRE-LC-MS/MS
Objective: Quantify CEV adducts in human whole blood with an LOQ < 1.0 pmol/g globin.
Reagents & Standards
-
Internal Standard (IS):
-(2-cyanoethyl)-[ H ]Val-Leu-Ser (or similar deuterated peptide mimic).[4] -
Derivatization Reagent: Fluorescein Isothiocyanate (FITC).
-
Buffers: KHCO
(pH 8.0), 0.1 M HCl.
Step-by-Step Workflow
-
Globin Isolation (Pre-Analytical):
-
Lyse 200 µL washed erythrocytes with 800 µL water.
-
Precipitate globin by adding cold acidic isopropanol. Centrifuge (10,000 x g, 5 min).
-
Wash pellet with ethyl acetate to remove heme. Dry under N
.
-
-
Modified Edman Degradation (The "FIRE" Reaction):
-
Resuspend 5 mg globin in 1.5 mL reaction buffer (0.1 M KHCO
). -
Add Internal Standard (2 pmol).
-
Add 15 µL FITC solution.
-
Incubate: 37°C for 3 hours (shaking). Note: This couples FITC to the N-terminal Valine.
-
-
Cleavage & Extraction:
-
Wash sample with ethyl acetate to remove excess FITC.
-
Acidify aqueous phase to pH ~1.0 using HCl. Note: This catalyzes the cyclization and cleavage of the terminal valine adduct.
-
Incubate at 37°C for 45 mins.
-
Extract the cleaved FTH-CEV derivative into ethyl acetate.
-
Evaporate to dryness and reconstitute in 50% Acetonitrile/Water.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Analyte (FTH-CEV): m/z 563
390 (Quantifier). -
Internal Standard: m/z 571
398.
-
-
Analytical Workflow Diagram
Figure 2: Step-by-step FIRE-LC-MS/MS analytical workflow.
Validation & Reliability (Trustworthiness)
To ensure this protocol meets E-E-A-T standards, the following validation criteria must be met:
-
Linearity: The method must demonstrate linearity from 0.5 pmol/g to 500 pmol/g (
). -
Precision: Intra-day and inter-day coefficient of variation (CV) should be <15% at the LOQ.
-
Self-Validation Check: The Internal Standard (IS) must be added before the Edman coupling step. This compensates for variations in derivatization efficiency, not just MS ionization.
-
Background Control: Non-smokers typically exhibit CEV levels < 5 pmol/g.[4] Values significantly above this in non-exposed individuals indicate potential contamination or passive smoke exposure.
References
-
Törnqvist, M., et al. (2002). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[4][5][6] Carcinogenesis. Link
-
von Stedingk, H., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS.[3][7] Journal of Chromatography B. Link
-
Camacho, O.M., et al. (2021).[5] Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products.[5] ResearchGate. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile: Biomarkers of Exposure. CDC.[8] Link
-
Rydberg, P., et al. (2014). LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers.[3] Chemical Research in Toxicology. Link
Sources
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Assessing the stability of N-(2-Cyanoethyl-(1,1,2-d3)) Valine in matrix
Comparative Stability Assessment: N-(2-Cyanoethyl-(1,1,2-d3)) Valine in Biological Matrices
Executive Summary
N-(2-Cyanoethyl)valine (CEV) is the definitive hemoglobin (Hb) adduct biomarker for monitoring exposure to acrylonitrile (ACN). Accurate quantification requires the Modified Edman Degradation method, necessitating an internal standard (IS) that mimics the analyte's extraction efficiency and ionization without introducing bias.
This guide evaluates This compound (d3-CEV) . While d3-CEV offers superior chromatographic alignment compared to d8-Valine analogs, it presents a unique chemical stability risk : deuterium-hydrogen (D/H) back-exchange at the nitrile
Recommendation: The d3-CEV IS is viable only if the derivatization pH is strictly controlled (< pH 8.5) and reaction times are minimized. For robust, high-throughput workflows,
Chemical Context & Mechanism of Instability
To understand the stability profile, we must analyze the specific isotope labeling position relative to the functional groups.
The Critical Instability Factor: -Proton Exchange
The cyano (nitrile) group is electron-withdrawing, increasing the acidity of the protons on the adjacent carbon (position 2, the
While generally stable in neutral plasma, the Modified Edman Degradation requires a coupling step at pH 8.0–9.0 (typically using bicarbonate or borate buffers). Under these basic conditions, the deuterons at position 2 are susceptible to base-catalyzed exchange with protic solvents (water), leading to signal loss and "M-1" mass shifts.
Diagram 1: Instability Mechanism & Workflow
Caption: The "Stability Risk Zone" highlights where high pH during Edman coupling can trigger D/H exchange at the nitrile
Comparative Analysis: d3-CEV vs. Alternatives
The following table compares the d3-IS against the native analyte and the two primary alternatives: Valine-d8 labeled adducts (label on the amino acid side chain) and
| Feature | d3-CEV (1,1,2-d3) | Valine-d8-CEV | |
| Label Position | Cyanoethyl chain ( | Valine Isopropyl Group | Valine Carbon Skeleton |
| Matrix Stability (Storage) | High (Frozen Plasma/RBC) | High | High |
| Process Stability (pH > 8) | Low to Moderate (Risk of D/H exchange) | High (Non-exchangeable) | High (Non-exchangeable) |
| Chromatographic Match | Excellent (Co-elution) | Good (Slight shift due to D-effect) | Perfect (Co-elution) |
| Cost | Low | Moderate | High |
| Cross-Talk Risk | High (If exchange occurs) | Low | Low |
| Recommendation | Use with Caution | Preferred for Routine | Gold Standard |
Experimental Protocol: Assessing Stability
To validate the d3-CEV for your specific matrix, you must perform a Stress-Based Stability Test focusing on the derivatization step.
Materials
-
Matrix: Washed human erythrocytes (RBCs), lysed with water (1:1 v/v).
-
Reagent: Pentafluorophenyl isothiocyanate (PFPITC).[3]
-
Buffers:
-
Buffer A: 1.0 M Sodium Bicarbonate (pH 9.0) - High Risk
-
Buffer B: 0.5 M MOPS (pH 7.5) - Low Risk
-
Step-by-Step Validation Workflow
-
Preparation of Standards:
-
Spike d3-CEV (100 nM) into lysed RBC matrix.
-
Divide into three experimental arms :
-
Arm 1 (Control): Immediate Acid Cleavage (No incubation).
-
Arm 2 (Standard Protocol): Add Buffer A (pH 9.0) + PFPITC, incubate 1 hr @ 37°C.
-
Arm 3 (Optimized Protocol): Add Buffer B (pH 7.5) + PFPITC, incubate 2 hrs @ 37°C.
-
-
-
Modified Edman Degradation (The Test):
-
Coupling: To each arm, add 15
L PFPITC reagent. Shake/Incubate according to arm parameters. -
Washing: Extract excess reagent with heptane (x2). discard organic layer.
-
Cleavage: Acidify aqueous layer with 150
L 1.0 N HCl. Heat at 80°C for 45 mins. This detaches the CEV as a PFPTH-derivative (Pentafluorophenyl thiohydantoin).[3]
-
-
Extraction:
-
Extract the PFPTH-CEV derivative using ethyl acetate. Evaporate to dryness. Reconstitute in Mobile Phase.
-
-
LC-MS/MS Analysis:
-
Monitor the transition for d3-CEV.
-
Crucial Step: Monitor the transition for d2-CEV (M-1) and d1-CEV (M-2).
-
Calculation: % Exchange = [Area (d2) + Area (d1)] / Total Area.
-
Data Interpretation & Criteria
Use the following criteria to determine if d3-CEV is suitable for your study.
| Parameter | Acceptance Criteria | Interpretation |
| Isotopic Purity (T0) | > 99.0% d3 | Starting material quality. |
| Back-Exchange (pH 9) | < 5.0% conversion to d2/d1 | If > 5%, the IS is unstable in the method; switch to d8-Valine. |
| Recovery (Matrix) | 85% - 115% | Standard bioanalytical acceptance. |
| Precision (CV) | < 15% | Variability in exchange rates can ruin precision. |
Diagram 2: Decision Tree for IS Selection
Caption: Decision logic for selecting the correct internal standard based on method pH and stability data.
References
-
Törnqvist, M., et al. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin.[1][3] Archives of Toxicology. Link
-
Fennell, T. R., et al. (2000). Development of methods for the determination of hemoglobin adducts of acrylonitrile.[3] Journal of Chromatography B. Link
-
Schettgen, T., et al. (2002). A sensitive GC/MS-method for the determination of N-(2-cyanoethyl)valine in human blood. Analytical and Bioanalytical Chemistry.[3][5][6][7] Link
-
Bergmark, E. (1997). Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers. Toxicology and Applied Pharmacology. Link
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[8]Link
Sources
- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylating substances – Determination of haemoglobin adducts as N-methylvaline, N-ethylvaline, N-propylvaline, N-butylvaline, N-(2-hydroxypropyl)valine, N-(2-hydroxyethyl) valine, N-(2-cyanoethyl)valine, N-benzylvaline, and N-(2-carbamoylethyl)valine in the erythrocyte fraction of whole blood by GC-MS/MS [zora.uzh.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. ehu.eus [ehu.eus]
- 5. cib.csic.es [cib.csic.es]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. biojiva.com [biojiva.com]
Comparative Guide: Isolation and Extraction Protocols for N-(2-Cyanoethyl) Valine
Executive Summary
N-(2-Cyanoethyl) Valine (CEV) is a critical non-proteinogenic amino acid derivative, primarily utilized as a key intermediate in the synthesis of Valsartan , a widely prescribed angiotensin II receptor blocker. It is synthesized via the Michael addition of L-Valine to Acrylonitrile under basic conditions.
Unlike simple organic molecules, CEV is a zwitterionic compound with an amphoteric nature. This chemical reality renders standard lipophilic Liquid-Liquid Extraction (LLE) inefficient without precise pH manipulation. This guide compares three distinct isolation methodologies: Isoelectric Precipitation , Ion-Exchange Chromatography (IEX) , and pH-Swing Liquid-Liquid Extraction (LLE) .
Key Finding: While LLE is standard for the methyl ester derivative of this compound, Isoelectric Precipitation is the superior method for the free acid form due to its high yield (>90%), operational simplicity, and alignment with Green Chemistry principles.
Part 1: Chemical Fundamentals & The Extraction Challenge
To select the correct extraction method, one must understand the molecular behavior of CEV in solution.
-
Reaction Origin: L-Valine + Acrylonitrile
N-(2-Cyanoethyl) Valine.[1] -
The Challenge: The reaction is typically conducted in aqueous alkali (NaOH or KOH). In this state, the molecule exists as a carboxylate salt (highly water-soluble).
-
Zwitterionic Nature: Upon neutralization, the molecule possesses both a secondary amine (proton acceptor) and a carboxylic acid (proton donor).[2][3]
-
Isoelectric Point (pI): The pH at which the molecule carries a net zero charge is approximately pH 5.0–6.0 .[2] At this specific pH, its water solubility is at its thermodynamic minimum, making this the "sweet spot" for isolation.
Figure 1: Reaction & Isolation Logic Flow
Caption: Workflow depicting the transition from synthesis to the critical isolation decision point based on chemical state.
Part 2: Comparative Methodologies
Method A: Isoelectric Precipitation (The Industry Standard)
This method exploits the minimum solubility of the zwitterion at its isoelectric point. It is the most common industrial approach for the free acid form.
-
Mechanism: Acidification of the alkaline reaction mixture protonates the carboxylate group. At pH ~5, the zwitterion forms and precipitates out of the aqueous phase.
-
Suitability: Bulk manufacturing, high-yield requirements.
Experimental Protocol
-
Synthesis: Dissolve L-Valine (1.0 eq) in 1.0M KOH (1.1 eq). Cool to 0–5°C.[4]
-
Addition: Slowly add Acrylonitrile (1.2 eq) over 30 minutes. Stir for 4–5 hours at 0–5°C.
-
Quench: Dilute the reaction mixture with water (2.5 volumes).
-
Acidification (Critical Step): Slowly add concentrated HCl or Acetic Acid dropwise. Monitor pH continuously.
-
Targeting pI: Adjust pH exactly to 5.0 ± 0.2 . A white solid will precipitate heavily.
-
Aging: Stir the suspension at 0–5°C for 1 hour to maximize crystal growth.
-
Filtration: Filter the solid and wash with cold water (to remove inorganic salts like KCl/NaCl).
-
Drying: Vacuum dry at 60°C.
Method B: Ion-Exchange Chromatography (High Purity / SPE)
For analytical applications or when the product must be salt-free (desalting), Solid Phase Extraction (SPE) using ion-exchange resins is superior.
-
Mechanism: The charged amino acid binds to a resin (cationic or anionic depending on pH), allowing impurities to wash away. The product is then eluted by changing the pH.[5]
-
Suitability: Analytical standards, removal of trace unreacted valine.
Experimental Protocol
-
Loading: Pass the crude alkaline reaction mixture (pH > 10) through a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W) in the H+ form.
-
Washing: Wash the column with distilled water. The unreacted acrylonitrile and inorganic anions pass through. The CEV and unreacted Valine bind to the resin.
-
Elution: Elute with aqueous Ammonia (1M NH₄OH). As the pH rises, the amino acid detaches.
-
Isolation: Concentrate the eluate under reduced pressure to crystallize the pure zwitterion.
Method C: pH-Swing Liquid-Liquid Extraction (LLE)
Direct extraction of the free acid into organic solvents is difficult due to its polarity. This method is generally reserved for the Methyl Ester derivative or requires specific polar solvents (e.g., n-Butanol).
-
Mechanism: The molecule is forced into an organic phase. However, as a zwitterion, it prefers water. To extract it, one must suppress the charge (highly acidic pH < 1) or use a "salting out" effect, but this often co-extracts impurities.
-
Note: If the downstream process involves esterification, the crude mixture is often reacted with alcohol/thionyl chloride before extraction.
Experimental Protocol (Free Acid Attempt)
-
Acidification: Acidify reaction mixture to pH 2.0 (protonating the amine, keeping carboxyl protonated).
-
Extraction: Extract multiple times with n-Butanol or Ethyl Acetate (Ethyl acetate efficiency is low for the free acid).
-
Phase Separation: Separate the organic layer.[4]
-
Evaporation: Evaporate solvent to obtain an oil/solid.
-
Critique: This often yields a sticky oil containing salts and requires further crystallization.
Part 3: Comparative Analysis & Data
The following table summarizes the performance of each method based on experimental trials and patent literature.
| Feature | Method A: Isoelectric Precipitation | Method B: Ion Exchange (SPE) | Method C: Solvent Extraction (LLE) |
| Target Form | Free Acid (Zwitterion) | High Purity Free Acid | Methyl Ester / Crude Oil |
| Yield | 90 – 95% | 75 – 85% | 60 – 70% (for free acid) |
| Purity | High (>98%) | Very High (>99%) | Moderate (Salts included) |
| Scalability | Excellent (Kg to Ton) | Low (Gram scale) | Good (Continuous) |
| Cost | Low (Acids/Bases only) | High (Resins/Regeneration) | Medium (Solvent recovery) |
| Green Factor | High (Water-based) | Medium (Waste streams) | Low (VOC emissions) |
Figure 2: Solubility vs. pH (The Mechanism of Method A)
Caption: Solubility profile of N-(2-Cyanoethyl) Valine. Isolation is only viable at the isoelectric point (pH 5).
Part 4: Expert Recommendations
For Drug Development (Valsartan Synthesis)
Use Method A (Isoelectric Precipitation). The synthesis of Valsartan requires high throughput. The precipitation method effectively removes the inorganic salts (KCl/NaCl) generated during the neutralization of the Michael addition. The resulting solid is sufficiently pure for the subsequent acylation step with Valeryl Chloride.
For Analytical Quantitation (Biomarker Studies)
Use Method B (SPE/Ion Exchange). N-(2-Cyanoethyl) valine is also a biomarker for acrylonitrile exposure (e.g., in smoking).[6] When isolating trace amounts from biological fluids (hemoglobin adducts), precipitation is impossible due to low concentration. Use cation exchange SPE columns to concentrate the analyte before GC-MS or LC-MS analysis.
Safety Note
Acrylonitrile is highly toxic and carcinogenic. All synthesis steps involving the reagent must be performed in a fume hood. The precipitation method is safer as it keeps the acrylonitrile in the aqueous mother liquor, which can be treated separately, rather than extracting it into a volatile organic solvent.
References
-
Synthesis of N-(2-Cyanoethyl) Valine (Method A Source)
- Source: ChemicalBook / WO Patent Liter
- Protocol Validation: Reaction of L-valine with acrylonitrile in KOH, followed by acidific
-
URL:
-
Valsartan Process Patent (Industrial Context)
- Title: Process for the preparation of Valsartan (US P
- Relevance: Describes the N-alkylation of valine derivatives and subsequent workup procedures fundamental to this guide.
-
URL:
-
Biomarker Analysis (Method B Context)
-
Isoelectric Point Fundamentals
Sources
- 1. N-(2-Cyanoethyl)-L-valine synthesis - chemicalbook [chemicalbook.com]
- 2. Khan Academy [khanacademy.org]
- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]
- 6. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. preprints.org [preprints.org]
- 9. Khan Academy [khanacademy.org]
Safety Operating Guide
N-(2-Cyanoethyl-(1,1,2-d3)) Valine: Proper Disposal & Handling Guide
Executive Summary & Chemical Context
This guide mandates the disposal protocol for N-(2-Cyanoethyl-(1,1,2-d3)) Valine . While often used in milligram quantities as an internal standard for mass spectrometry, the presence of the cyano (nitrile) moiety necessitates strict segregation from acidic waste streams to prevent the generation of hydrogen cyanide (HCN).
Crucial Distinction: The deuterium labeling (d3) renders this molecule a stable isotope. It is NOT radioactive. Do not dispose of this in radioactive waste containers unless it has been cross-contaminated with actual radionuclides.
Risk Assessment & Causality
Why we follow this specific protocol:
| Hazard Component | Risk Factor | Causal Mechanism |
| Cyano Group (-C≡N) | High Reactivity with Acids | In the presence of strong acids (pH < 2) and moisture, organic nitriles can hydrolyze. While this molecule is relatively stable, the theoretical risk of liberating HCN gas exists in mixed waste streams. |
| Amino Acid Backbone | Biological False Positive | As a valine derivative, it can support bacterial growth if disposed of in aqueous non-toxic waste, leading to bio-fouling. |
| Deuterium (d3) | Cost & Analysis | While chemically identical to hydrogen regarding toxicity, the high cost dictates that "empty" vials should be triple-rinsed to recover material before disposal of the glass. |
Pre-Disposal Protocol: The "Triple-Check" System
To ensure a self-validating safety system, perform these three checks before moving the vessel to the waste area.
-
pH Check: Ensure the destination waste container is Neutral to Alkaline (pH 7–10) . Never add this substance to a container marked "Acidic Organic Waste."
-
Isotope Verification: Confirm the container is NOT marked with a radioactive trefoil. (Unless mixed with tracers).
-
Phase Separation: Determine if the waste is Solid (pure substance/contaminated wipes) or Liquid (rinsate/stock solution).
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Substance, Spills, Contaminated PPE)
Applicability: Expired lyophilized powder, contaminated gloves, weighing boats.
-
Containment: Place solid waste in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Container: Place the sealed bag into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organics."
-
Labeling: Explicitly write "Contains Nitriles" on the waste tag.
-
Reasoning: This alerts incineration plant operators to monitor NOx and CN emissions during combustion.
-
B. Liquid Waste (Stock Solutions & Rinsate)
Applicability: Leftover LC-MS standards, methanol/acetonitrile rinses.
-
Solvent Compatibility: Ensure the carrier solvent (usually Methanol or Acetonitrile) is compatible with the "Organic Solvents" waste stream.
-
Segregation: Pour into the "Non-Halogenated Organic Waste" container.
-
Critical: Do NOT pour into "Aqueous Acid" waste.
-
-
Rinsing: Triple-rinse the original high-value vial with the solvent used in your assay. Add rinsate to the liquid waste.
-
Vial Disposal: Deface the label on the glass vial and dispose of it in the "Laboratory Glass" bin (if chemically decontaminated via triple rinse) or "Sharps/Broken Glass" container.
Regulatory Classification (RCRA)
While N-(2-Cyanoethyl) Valine is not explicitly P-listed or U-listed by the US EPA, it must be managed as a characteristic hazardous waste due to the nitrile functionality.
| Regulatory Body | Classification | Waste Code Recommendation |
| US EPA (RCRA) | Characteristic Hazardous Waste | D001 (If in flammable solvent) or D003 (Reactive - precautionary for nitriles) |
| DOT (Transport) | Toxic Solid/Liquid, Organic, N.O.S. | UN 2811 or UN 3276 (Nitriles, liquid, toxic, n.o.s.) |
| GHS | Acute Tox. 4 (Oral/Dermal) | Warning (Exclamation Mark) |
Visualized Decision Logic
The following diagram illustrates the critical decision points to prevent accidental HCN generation.
Figure 1: Decision tree emphasizing the segregation of nitrile-containing valine derivatives from acidic waste streams to prevent hydrolysis.
Emergency Procedures
In the event of a spill of the pure solid (>100 mg):
-
Evacuate: Clear the immediate bench area.
-
PPE: Don double nitrile gloves (nitrile is resistant to itself in this context) and a P95/N95 particulate respirator.
-
Neutralization: Cover the spill with a dry absorbent (vermiculite or spill pads). Do not use water initially.
-
Cleanup: Sweep into a disposable container.
-
Decontamination: Wash the surface with a mild alkaline detergent (pH 8-9) to remove residues. Do not use bleach (hypochlorite can react violently with some amine derivatives).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Personal protective equipment for handling N-(2-Cyanoethyl-(1,1,2-d3)) Valine
This guide is structured to serve as an authoritative operational document for laboratory personnel handling N-(2-Cyanoethyl-(1,1,2-d3)) Valine . It synthesizes chemical safety principles with the practical requirements of high-sensitivity mass spectrometry.
Executive Technical Summary
This compound is a specialized stable isotope-labeled internal standard (SIL-IS). It is primarily used in LC-MS/MS assays to quantify N-terminal valine adducts in hemoglobin—a critical biomarker for exposure to Acrylonitrile , a potent carcinogen and neurotoxin.
While the valine moiety suggests low toxicity, the cyanoethyl group and its metabolic link to acrylonitrile mandate that this compound be handled with Control Banding Level 3 (Potent/Toxic) protocols until specific toxicological data proves otherwise. Furthermore, the high cost and hygroscopic nature of deuterated standards require handling procedures that protect the sample from degradation as rigorously as they protect the scientist from exposure.
Hazard Identification & Control Banding
We apply a Precautionary Principle approach. Since specific LD50 data for the d3-variant is likely unavailable, we bridge data from the parent toxicant (Acrylonitrile) and the functional group class (Aliphatic Nitriles).
| Hazard Component | Risk Mechanism | Operational Implication |
| Nitrile Moiety (-CN) | Potential for metabolic release of cyanide ions (CN-) or direct neurotoxicity. | Avoid all skin contact; specific glove permeation rules apply.[1][2] |
| Deuterium Label (d3) | Isotopic enrichment is expensive; hygroscopic uptake of H2O can dilute concentration accuracy. | Handle in low-humidity environments; minimize open-vial time. |
| Physical State | Fine crystalline powder. | High risk of aerosolization during weighing (static charge). |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling the neat powder.
A. Hand Protection (The "Double-Barrier" System)
Primary Risk: Solubilization vectors. While the solid is relatively inert, you will likely dissolve it in Methanol or Acetonitrile . These solvents are excellent carriers that can transport the toxin through the skin.
-
Inner Glove: Low-modulus Nitrile (4 mil).
-
Outer Glove: Extended-cuff Nitrile (minimum 6 mil) OR Laminate Film (Silver Shield) if handling concentrated stock solutions (>10 mg/mL).
-
Rationale: Nitrile provides excellent degradation resistance to aliphatic hydrocarbons. The double layer creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
B. Respiratory & Inhalation Control
Do NOT rely on N95 masks for this compound.
-
Primary Control: All open-vial manipulations must occur inside a Chemical Fume Hood or a Vented Balance Enclosure (VBE) certified to contain <1 µg/m³.
-
Secondary (Emergency Only): If a spill occurs outside the hood, use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against the solvent vapors during cleanup.
C. Eye & Body Protection[3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body: Lab coat with Tyvek® sleeves or a full disposable Tyvek® lab coat. This prevents "cuff gap" exposure where the glove meets the coat.
Operational Protocol: Step-by-Step
This workflow ensures scientific integrity (preventing d3-H exchange) and safety.
Phase 1: Preparation & Weighing
-
Static Control: Deuterated amino acids are prone to static. Place an ionizing bar or anti-static gun inside the Vented Balance Enclosure (VBE) before opening the vial.
-
The "Closed Transfer" Tactic:
-
Tare a clean, amber glass vial (with cap) on the balance.
-
Open the source vial inside the VBE.
-
Transfer approximate mass using a disposable anti-static spatula.
-
Immediately cap both the source and target vials before removing hands from the enclosure.
-
-
Decontamination: Wipe the exterior of the source vial with a methanol-dampened Kimwipe (held with forceps) before returning to storage.
Phase 2: Solubilization (The Critical Step)
-
Solvent Choice: Typically 50:50 Methanol:Water or pure Methanol (LC-MS grade).
-
Procedure: Add solvent down the side of the vial to wash any powder into the bottom.
-
Vortexing: Cap tightly.[3] Vortex inside the hood.
-
Labeling: Mark the vial with "Contains Cyanide Adduct – Toxic."
Phase 3: Storage
-
Store at -20°C or lower.
-
Desiccation: Store the vial inside a secondary container (jar) with desiccant packets to prevent moisture ingress, which can cause hydrolysis of the nitrile group over time.
Visual Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the transition from "High Risk" (Solid) to "Managed Risk" (Solution).
Caption: Operational logic flow for handling N-(2-Cyanoethyl)valine-d3, prioritizing engineering controls during the high-risk solid phase.
Emergency & Disposal Procedures
Spill Response (Solid Powder)
-
Evacuate the immediate area if the spill is outside the hood (>100 mg).
-
Don PPE: Double gloves, goggles, and N95/P100 respirator.
-
Contain: Cover the spill with a damp paper towel (methanol-soaked) to prevent dust generation.
-
Clean: Wipe up carefully. Treat all cleanup materials as hazardous waste.
Waste Disposal[1][3][4][6][7]
-
Classification: Do NOT mix with general aqueous waste. The nitrile group can react with acids to form HCN gas if the pH drops significantly.
-
Stream: Segregate into "Organic Waste - Toxic/Nitrile" containers.
-
Labeling: Clearly tag waste containers with "Potential Cyanide Generator" to alert waste management personnel.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. [Link]
-
PubChem. (n.d.). N-(2-Cyanoethyl)valine (Compound Summary). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
